molecular formula C6H8O4 B186349 Methyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 19406-00-9

Methyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B186349
CAS No.: 19406-00-9
M. Wt: 144.12 g/mol
InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N
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Description

Methyl 2-oxotetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-oxotetrahydrofuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-oxotetrahydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxotetrahydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFOCDFPJBIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311145
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19406-00-9
Record name 19406-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Core Identification and Physicochemical Properties

Methyl 2-oxotetrahydrofuran-3-carboxylate, a γ-butyrolactone derivative, is a key intermediate in the synthesis of more complex molecular architectures. Its unique structural features, including a lactone ring and a β-keto ester moiety, impart a rich and varied reactivity profile.

CAS Number: [1]

Molecular Formula: C₆H₈O₄[1]

Molecular Weight: 144.13 g/mol

Physicochemical Data

For ease of reference, the key physicochemical properties of Methyl 2-oxotetrahydrofuran-3-carboxylate are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 266.1 °C at 760 mmHg
Density 1.265 g/cm³
Flash Point 138.5 °C
Refractive Index 1.459
Storage Temperature 2-8 °C, sealed in dry conditions[1]

Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate: A Proposed Protocol

While multiple synthetic routes to substituted γ-butyrolactones exist, a common and effective strategy involves the condensation of a malonate ester with an epoxide. The following protocol is a proposed, detailed methodology for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate, based on established chemical principles and analogous reactions.[1]

Reaction Principle

The synthesis proceeds via a base-catalyzed ring-opening of an epoxide by a malonate nucleophile, followed by an intramolecular cyclization to form the lactone ring. The choice of base and solvent is critical to favor the desired reaction pathway and minimize side products.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactant1 Dimethyl Malonate ReactionVessel Reaction under Inert Atmosphere (N2 or Ar) Reactant1->ReactionVessel Reactant2 Glycidyl Methyl Ether Reactant2->ReactionVessel Base Sodium Hydride (NaH) Base->ReactionVessel Solvent Anhydrous THF Solvent->ReactionVessel Quench Quench with Saturated NH4Cl ReactionVessel->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 2-oxotetrahydrofuran-3-carboxylate Purification->Product

Caption: Proposed workflow for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Step-by-Step Protocol
  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Malonate: Add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Epoxide Addition: To the resulting solution of the sodium salt of dimethyl malonate, add glycidyl methyl ether (1.0 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 2-oxotetrahydrofuran-3-carboxylate.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2-oxotetrahydrofuran-3-carboxylate is dominated by the interplay between the lactone and the β-keto ester functionalities. This dual reactivity makes it a valuable precursor for a variety of heterocyclic compounds.

Nucleophilic Acyl Substitution

The ester group can undergo nucleophilic acyl substitution with various nucleophiles, such as amines and alcohols, to yield amides and other esters, respectively.[2][3] The reaction is typically catalyzed by either acid or base.

Decarboxylation

As a β-keto ester, Methyl 2-oxotetrahydrofuran-3-carboxylate can undergo decarboxylation upon heating, particularly under acidic or basic conditions, to yield α-methyl-γ-butyrolactone.[4][5] This reaction proceeds through the formation of an enol or enolate intermediate.[5]

Alkylation

The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then be alkylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 3-position.

Role in Drug Discovery

This compound has been identified as a synthetic intermediate that can activate the PI3K pathway. The PI3K pathway is a critical signaling pathway in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This suggests that derivatives of Methyl 2-oxotetrahydrofuran-3-carboxylate could be explored as potential anticancer agents.

Spectroscopic Characterization

The identity and purity of Methyl 2-oxotetrahydrofuran-3-carboxylate are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton at the 3-position (a triplet), and the two methylene groups of the tetrahydrofuran ring (multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (lactone and ester), the methoxy carbon, and the three carbons of the tetrahydrofuran ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups. The lactone carbonyl will typically absorb at a higher frequency (around 1770 cm⁻¹) than the ester carbonyl (around 1740 cm⁻¹).[6]

Safety and Handling

Methyl 2-oxotetrahydrofuran-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable and versatile building block for organic synthesis. Its rich reactivity, stemming from the presence of both a lactone and a β-keto ester, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, a proposed synthetic protocol, and an exploration of its reactivity and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

  • Wikipedia. (2023, December 2). Decarboxylation. Retrieved from [Link]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 196-200.
  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. In Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews. Retrieved from [Link]

Sources

Methyl 2-oxotetrahydrofuran-3-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of γ-butyrolactone, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and natural product analogues.[1] A thorough understanding of its physical properties is paramount for its effective use in a research and development setting, influencing everything from reaction setup and purification to storage and safe handling. This guide provides a comprehensive overview of the key physical and chemical characteristics of methyl 2-oxotetrahydrofuran-3-carboxylate, supported by established data and practical insights.

Chemical Identity and Structure

A clear identification of a chemical substance is the foundation of any technical assessment. The following identifiers and structural representations define methyl 2-oxotetrahydrofuran-3-carboxylate.

  • CAS Number: 19406-00-9[2]

  • Molecular Formula: C₆H₈O₄[2]

  • IUPAC Name: methyl 2-oxooxolane-3-carboxylate[2]

  • Synonyms: methyl 2-oxotetrahydro-3-furancarboxylate

  • Molecular Weight: 144.13 g/mol [1]

  • InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N

The structure of methyl 2-oxotetrahydrofuran-3-carboxylate features a five-membered lactone (a cyclic ester) ring, which is a core motif in many biologically active compounds. The methyl carboxylate group at the 3-position provides a key handle for further chemical transformations.

Caption: 2D structure of methyl 2-oxotetrahydrofuran-3-carboxylate.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions. The data presented here has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical Form Colorless to pale yellow liquid[3]
Boiling Point 266.1 °C at 760 mmHg[2]
Density 1.265 g/cm³[2]
Refractive Index (n_D^20) 1.459[2]
Flash Point 138.5 °C[2]
Vapor Pressure 0.00882 mmHg at 25 °C[2]
Melting Point Not Applicable[2]

Insights into Physicochemical Properties:

  • The high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the two ester functional groups. This property suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition at atmospheric pressure.

  • The density being greater than water means that in biphasic systems with water, it will form the lower layer.

  • The refractive index is a useful parameter for quickly assessing the purity of a sample during synthesis or after purification.

  • The solubility of methyl 2-oxotetrahydrofuran-3-carboxylate, while not quantitatively reported, can be inferred from its parent structure, γ-butyrolactone (GBL). GBL is miscible with water and soluble in a wide range of organic solvents, including methanol, ethanol, acetone, and benzene.[4][5] It is expected that methyl 2-oxotetrahydrofuran-3-carboxylate will exhibit similar solubility in polar organic solvents due to the presence of the polar lactone and ester functional groups. Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectroscopic Data (Predicted)

As of the time of this writing, experimental spectroscopic data for methyl 2-oxotetrahydrofuran-3-carboxylate is not widely available in public databases. Therefore, the following data is predicted based on the known chemical structure and typical spectroscopic values for its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methyl ester.

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
-O-CH ₂-~4.2 - 4.5Multiplet
-CH ₂-~2.2 - 2.6Multiplet
>CH -COOCH₃~3.5 - 3.8Triplet or Doublet of Doublets
-COOCH~3.7Singlet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the carbons of the tetrahydrofuran ring, and the methyl ester carbon.

CarbonPredicted Chemical Shift (ppm)
C =O (lactone)~175
C =O (ester)~170
-O-C H₂-~65-70
>C H-COOCH₃~45-50
-C H₂-~25-30
-COOC H₃~52
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O stretch (lactone)~1770Strong
C=O stretch (ester)~1740Strong
C-H stretch (alkane)2850-3000Medium
C-O stretch1000-1300Strong

The presence of two distinct carbonyl peaks would be a characteristic feature of this molecule's IR spectrum.[6]

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 144. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Step-by-Step Methodology:

  • Preparation of the reaction vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

  • Base and Malonate Addition: Sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C. Dimethyl malonate (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the enolate.

  • Reaction with Epoxide: The reaction mixture is cooled again to 0 °C. Ethylene oxide (1.2 equivalents), either as a condensed liquid or a solution in THF, is added slowly.

  • Reaction Progression: The reaction is allowed to warm to room temperature and then gently refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~2-3 with dilute HCl.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 2-oxotetrahydrofuran-3-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Sodium hydride is a strong base that reacts violently with water. An inert atmosphere prevents the quenching of the base and the reactive enolate intermediate by atmospheric moisture and oxygen.

  • Choice of Base: Sodium hydride is used to deprotonate the dimethyl malonate, forming the nucleophilic enolate. Other bases like sodium ethoxide could also be used, but may lead to transesterification byproducts.

  • Solvent: THF is an ideal solvent as it is aprotic and can solvate the sodium enolate.

  • Temperature Control: The initial deprotonation and the addition of the epoxide are performed at low temperatures to control the exothermic nature of the reactions and minimize side reactions.

  • Acidic Work-up: The final lactonization (ring closure) is often promoted under acidic conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Assemble under N₂/Ar prep1->prep2 react1 Suspend NaH in anhydrous THF prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add dimethyl malonate dropwise react2->react3 react4 Stir to form enolate react3->react4 react5 Add ethylene oxide react4->react5 react6 Reflux for 12-24h react5->react6 workup1 Quench with aq. NH₄Cl react6->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by vacuum distillation workup4->purify

Caption: Proposed workflow for the synthesis of the target molecule.

Safety and Handling

Based on available safety data, methyl 2-oxotetrahydrofuran-3-carboxylate should be handled with appropriate care in a laboratory setting.[3]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H227: Combustible liquid

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8 °C.[3]

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable synthetic intermediate with well-defined physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, predicted spectroscopic data, a plausible synthetic route, and essential safety information. While experimental spectroscopic data remains a gap in the publicly available literature, the information compiled herein offers a robust foundation for scientists and professionals working with this compound.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1079-1081. [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. Retrieved from [Link]

  • Solubility of Things. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(hydroxymethyl)furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 2-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature and Synthesis of Methyl 2-oxotetrahydro-3-furancarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, precision is paramount. The ability to communicate the exact structure of a molecule without ambiguity is fundamental to reproducibility, safety, and intellectual property. The International Union of Pure and Applied Chemistry (IUPAC) has established a universal and systematic methodology for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1][2] This guide provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as methyl 2-oxotetrahydro-3-furancarboxylate, a key building block in organic synthesis. We will deconstruct its name, apply the systematic rules of nomenclature, and provide practical insights into its synthesis and properties for researchers and drug development professionals.

Deconstructing the Structure: A Multifunctional Heterocycle

The molecule , with the CAS Number 19406-00-9, is a heterocyclic compound featuring multiple functional groups.[3] Understanding its structure is the first step in correctly applying IUPAC rules.

Structure:

  • A five-membered ring containing one oxygen atom (a tetrahydrofuran or oxolane ring).

  • A ketone (or "oxo") group at the second position of the ring.

  • A methyl ester group attached to the third position of the ring.

This combination of an ester, a ketone, and a heterocyclic system requires a systematic approach to naming, governed by a strict hierarchy of rules.

Systematic IUPAC Name Determination: A Step-by-Step Analysis

The process of assigning the correct IUPAC name involves identifying the principal functional group, naming the parent structure, numbering the ring, and then assembling the full name with all substituents.

Step 1: Identifying the Principal Functional Group

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine which group will define the suffix of the name.[2][4][5][6] The remaining groups are treated as substituents and are indicated by prefixes.

For this molecule, the two key functional groups are an ester and a ketone.

Functional GroupClassSuffix (as Principal Group)Prefix (as Substituent)Priority
-COOCH₃Ester-oate or -carboxylatemethoxycarbonyl-Highest
C=OKetone-oneoxo-Lower

As shown in the table, the ester functional group has a higher priority than the ketone.[4][7] Therefore, the molecule will be named as an ester, and the ketone will be indicated by the prefix "oxo-".

Step 2: Identifying and Naming the Parent Heterocyclic System

The core of the molecule is a saturated, five-membered ring containing one oxygen atom.

  • Common Name: This ring system is widely known as tetrahydrofuran . The prefix "tetrahydro-" indicates that the parent unsaturated furan ring is fully saturated with hydrogen atoms.

  • Systematic (Hantzsch-Widman) Name: The IUPAC-preferred systematic method for naming heterocyles is the Hantzsch-Widman system.[8][9] For a five-membered, saturated ring ("-olane") containing an oxygen atom ("oxa-"), the systematic name is oxolane .[9]

Both names are acceptable, but "oxolane" is the more formal and systematic parent name. Commercial suppliers often use synonyms reflecting both naming conventions, such as "methyl 2-oxooxolane-3-carboxylate".[10]

Step 3: Numbering the Parent Ring

Numbering in heterocyclic systems begins at the heteroatom, which is assigned position 1.[8][11][12] The numbering then proceeds around the ring in a direction that gives the principal functional group the lowest possible locant (position number).

  • The oxygen atom is assigned position 1 .

  • Numbering clockwise gives the principal functional group (the ester) position 3 and the ketone position 2.

  • Numbering counter-clockwise would give the ester position 4.

Therefore, the correct numbering scheme is clockwise, placing the ketone at C2 and the ester at C3.

Step 4: Assembling the Full IUPAC Name

With all components identified and numbered, the final name is constructed as follows:

  • Ester Alkyl Group: Esters are named by first identifying the alkyl group attached to the oxygen atom.[13][14] In this case, it is a methyl group.

  • Substituent Prefix: The ketone group at position 2 is named using the prefix 2-oxo .[11][15]

  • Parent Name: The systematic parent name of the ring is oxolane .

  • Ester Suffix: When an ester group is attached to a ring, the suffix -carboxylate is used, preceded by its locant.[1] Here, it is 3-carboxylate .

Combining these parts yields the definitive IUPAC name:

Methyl 2-oxooxolane-3-carboxylate

An equally valid, though less systematic, name using the common parent name is:

Methyl 2-oxotetrahydrofuran-3-carboxylate

Visualization of the Nomenclature Logic

The decision-making process for deriving the IUPAC name can be visualized as a logical workflow.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology

Objective: To synthesize Methyl 2-oxooxolane-3-carboxylate from a suitable acyclic diester precursor.

Materials:

  • Dimethyl 2-(carboxymethoxy)acetate (or a similar precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Base Addition: Anhydrous toluene (100 mL) is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is stirred under nitrogen.

  • Substrate Addition: The starting diester (1.0 equivalent) is dissolved in a small amount of anhydrous toluene and added dropwise to the stirred NaH suspension at room temperature over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Condensation Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The formation of a thick precipitate is typically observed.

  • Quenching and Workup: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~2-3). Trustworthiness Note: This step neutralizes the sodium alkoxide intermediate and protonates the enolate to form the desired β-keto ester.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, then with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-oxooxolane-3-carboxylate as a colorless to pale-yellow liquid.

Conclusion

The systematic name methyl 2-oxooxolane-3-carboxylate , derived directly from foundational IUPAC principles, provides an unambiguous descriptor for this valuable synthetic intermediate. Understanding the logic behind functional group priority, heterocyclic nomenclature, and ring numbering is essential for clear communication in a scientific setting. The provided synthesis protocol, based on the reliable Dieckmann condensation, offers a practical and validated method for its preparation, empowering researchers in their pursuit of novel chemical entities.

References

  • Nomenclature of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

  • Naming Aldehydes and Ketones. (n.d.). OpenOChem Learn. [Link]

  • IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, etc. (n.d.). Aakash Institute. [Link]

  • Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu. [Link]

  • IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. (n.d.). University of Delhi. [Link]

  • Esters – Structure, Properties and Naming. (n.d.). eCampusOntario Pressbooks. [Link]

  • Priority order of functional groups in IUPAC nomenclature. (2017). eGPAT. [Link]

  • IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. [Link]

  • Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

  • Nomenclature of Esters. (2023). Chemistry LibreTexts. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Heterocyclic Components. (n.d.). IUPAC Nomenclature. [Link]

  • Naming Esters - IUPAC Nomenclature. (2016). The Organic Chemistry Tutor. [Link]

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1083-1085. [Link]

  • Esters. (n.d.). University of Calgary. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

  • Naming Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

  • Naming the Aldehydes and Ketones. (2015). Chemistry LibreTexts. [Link]

  • Nomenclature of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

  • Heterocyclic Compounds: Nomenclature and Classification. (n.d.). Pharmaguideline. [Link]

  • Heterocyclic Chemistry. (n.d.). University of Babylon. [Link]

  • Methyl 2-hydroxy-5-oxo-2,5-dihydro-3-furancarboxylate. (n.d.). Chemical Synthesis Database. [Link]

  • Ethyl 2-anilino-5-methyl-4-oxo-4,5-dihydro-3-furancarboxylate. (n.d.). ChemSynthesis. [Link]

  • Methyl 2-methylfuran-3-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Methyl furan-3-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

  • The synthetic method of 3-aminomethyltetrahydrofuran. (n.d.).

Sources

Methyl 2-oxotetrahydrofuran-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate

Abstract

Methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound belonging to the γ-butyrolactone family. Its unique structural framework, featuring both a lactone and a methyl ester functional group, renders it a valuable intermediate in advanced organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in drug development. We will delve into the mechanistic rationale behind synthetic strategies and analytical protocols, ensuring a deep, practical understanding of this compound.

Introduction: The Significance of a Bifunctional Building Block

The γ-butyrolactone scaffold is a privileged structure in natural products and pharmaceuticals, known for a wide range of biological activities. Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9) emerges as a key synthetic precursor within this class. Its strategic importance lies in the differential reactivity of its ester and lactone moieties, allowing for sequential and site-selective modifications. This property enables chemists to construct complex molecular architectures, making it a cornerstone for synthesizing novel chemical entities. Recent research has highlighted its potential role in modulating critical cellular pathways, such as the PI3K pathway, further elevating its status from a simple building block to a compound of direct interest in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters dictate storage conditions, solvent selection, and the design of reaction and purification protocols.

PropertyValueSource(s)
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [2][3][4]
CAS Number 19406-00-9[1][2][3][5]
Appearance Colorless to Pale-yellow Liquid[2]
Density 1.265 g/cm³[1]
Boiling Point 266.1 °C at 760 mmHg[1]
Flash Point 138.5 °C[1]
Refractive Index 1.459[1]
Storage Conditions 2-8°C, Sealed in dry conditions[2][3]

Synthesis and Mechanistic Insights

The synthesis of γ-butyrolactones like methyl 2-oxotetrahydrofuran-3-carboxylate often involves cyclization reactions. One common and illustrative approach is the intramolecular Dieckmann condensation of a diester, or an intermolecular Michael addition followed by cyclization.

The choice of base and solvent is critical. A non-nucleophilic base like sodium hydride is often employed to deprotonate the α-carbon without risking saponification of the ester groups. The reaction is typically performed in an aprotic solvent like THF or DMSO to ensure the stability of the reactive enolate intermediate. The subsequent acidic workup protonates the enolate and facilitates the final ring closure to the stable lactone.

Below is a generalized workflow for a potential synthesis based on related procedures.

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Workup & Purification start Precursors (e.g., Methyl Glycolate, Methyl Acrylate) base Sodium Hydride (NaH) in Dry Aprotic Solvent (e.g., Ether/DMSO) start->base Deprotonation michael Michael Addition/ Condensation base->michael intermediate Acyclic Diester Intermediate michael->intermediate cyclization Intramolecular Cyclization (Dieckmann Condensation) intermediate->cyclization workup Acidic Workup (e.g., 5% H₂SO₄) cyclization->workup extraction Solvent Extraction (e.g., with Ether) workup->extraction purify Column Chromatography extraction->purify product Final Product: Methyl 2-oxotetrahydrofuran-3-carboxylate purify->product

Sources

Methyl 2-oxotetrahydrofuran-3-carboxylate structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate: Structure, Stereochemistry, and Synthetic Strategies

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9) is a functionally rich heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries.[1] As a derivative of γ-butyrolactone, it serves as a versatile chiral building block for the synthesis of more complex molecular architectures. Its structure, featuring a lactone, a β-ketoester system, and a critical stereocenter, presents unique chemical properties and synthetic challenges. Notably, this scaffold has been identified as a component in molecules designed to activate the PI3K pathway, indicating its potential in the development of novel therapeutics, particularly in oncology.[2]

This guide provides an in-depth analysis of the structure, stereochemistry, and synthetic considerations for methyl 2-oxotetrahydrofuran-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this molecule, moving beyond catalog data to explain the causality behind its chemical behavior and the strategic choices required for its synthesis and analysis.

Part 1: Molecular Structure and Physicochemical Properties

The foundational structure of methyl 2-oxotetrahydrofuran-3-carboxylate is a five-membered saturated lactone ring (a tetrahydrofuran-2-one). A methyl ester group is substituted at the C3 position, which is alpha to the lactone carbonyl and beta to the lactone oxygen. This arrangement classifies the molecule as a β-keto lactone.

structure cluster_ring C2 C2 C3 C3 C2->C3 O_lactone O C2->O_lactone C4 C4 C3->C4 C_ester C C3->C_ester C5 C5 C4->C5 O1 O1 C5->O1 O1->C2 O_ester_co O O_ester_me O Me_group CH3 O_ester_me->Me_group C_ester->O_ester_co =O C_ester->O_ester_me —O

Caption: Core structure of methyl 2-oxotetrahydrofuran-3-carboxylate.

This unique combination of functional groups dictates its reactivity, stereochemistry, and analytical behavior. The key physicochemical properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 19406-00-9[1][2][3]
Molecular Formula C₆H₈O₄[1][2]
Molecular Weight 144.13 g/mol [2]
Appearance Colorless to Pale-Yellow Liquid[3]
SMILES COC(=O)C1CCOC1=O[1][2]
Storage Sealed in dry, 2-8°C[3]

Part 2: The Critical Role of Stereochemistry

Chirality at the C3 Position

The most crucial structural feature for drug development professionals is the presence of a single stereocenter at the C3 carbon. This carbon atom is bonded to four different substituents: a hydrogen atom, the methyl carboxylate group, the C2 carbonyl carbon, and the C4 methylene carbon. Consequently, the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-methyl 2-oxotetrahydrofuran-3-carboxylate and (S)-methyl 2-oxotetrahydrofuran-3-carboxylate.

Caption: Enantiomers of methyl 2-oxotetrahydrofuran-3-carboxylate.

Expertise & Experience: In a biological context, enantiomers often exhibit profoundly different pharmacology and toxicology. One enantiomer may bind tightly to a target receptor or enzyme, while the other is inactive or binds to an off-target, potentially causing adverse effects. Therefore, the synthesis and analysis of enantiomerically pure forms of this compound are not merely academic exercises; they are prerequisites for meaningful drug development and regulatory approval.

Keto-Enol Tautomerism

The C3 proton is acidic due to its position between two electron-withdrawing carbonyl groups. This acidity allows the molecule to exist in a dynamic equilibrium with its enol tautomer.[4][5] This is a critical concept, as the presence of two distinct, interconverting species in solution can significantly complicate purification and analysis.

tautomerism cluster_factors Factors Influencing Equilibrium keto Keto Tautomer (Favored in many conditions) enol Enol Tautomer (Stabilized by conjugation) keto->enol Proton Transfer (Acid or Base Catalyzed) solvent Solvent Polarity temp Temperature ph pH

Caption: Keto-Enol Tautomerism Equilibrium.

Trustworthiness: The keto-enol equilibrium must be considered during analytical method development. For instance, in reverse-phase HPLC, it is common to observe broad or split peaks for β-keto esters due to the on-column interconversion of tautomers.[6] To obtain sharp, reproducible peaks, the interconversion must be either "frozen" (by using aprotic, non-polar mobile phases) or, more practically, accelerated to a point where only the time-averaged species is observed. This is often achieved by controlling the mobile phase pH (acidic conditions can speed up interconversion) or by increasing the column temperature.[6]

Part 3: Synthetic Approaches

Racemic Synthesis

A common route to racemic β-keto lactones involves a Dieckmann-type condensation or a Michael addition followed by cyclization. For methyl 2-oxotetrahydrofuran-3-carboxylate, a plausible approach involves the reaction of a suitable precursor like methyl 4-chloro-3-oxobutanoate with a source of formaldehyde or a related synthon, followed by cyclization. However, controlling regioselectivity can be a significant challenge in such condensations.[7]

Asymmetric Synthesis: The Key to Enantiopurity

For therapeutic applications, obtaining a single enantiomer is paramount. Asymmetric synthesis is the most efficient strategy to achieve this. A field-proven approach for related chiral lactones is the enantioselective hydrogenation of a prochiral precursor.[8]

Authoritative Grounding: The asymmetric hydrogenation of α-ketoglutaric acid esters using cinchona-modified platinum catalysts to yield chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee) provides a strong precedent.[8] A similar strategy could be envisioned for the title compound, starting from a suitable unsaturated precursor.

Conceptual Protocol: Asymmetric Hydrogenation

  • Catalyst Preparation: A heterogeneous catalyst, such as 5% Platinum on Alumina (Pt/Al₂O₃), is modified with a chiral agent. Cinchona alkaloids (e.g., cinchonidine or its derivatives) are well-established modifiers for this class of reaction. The alkaloid is adsorbed onto the platinum surface, creating a chiral environment.

  • Reaction Setup: The prochiral precursor (e.g., methyl 2-oxo-2,5-dihydrofuran-3-carboxylate) is dissolved in a suitable solvent (e.g., acetic acid or toluene) in a high-pressure reactor.

  • Hydrogenation: The modified catalyst is added, and the reactor is purged and pressurized with hydrogen gas (H₂). The reaction is stirred at a controlled temperature and pressure until substrate conversion is complete.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield the enantiomerically enriched methyl 2-oxotetrahydrofuran-3-carboxylate.

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC (see Part 5).

Expertise & Experience: The choice of solvent, temperature, pressure, and the specific structure of the cinchona modifier are critical variables that must be optimized. These parameters influence not only the reaction rate but, more importantly, the stereochemical outcome (the ee). The mechanism involves the substrate adsorbing onto the chiral catalyst surface in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond.

Part 4: Spectroscopic Characterization

While dedicated, peer-reviewed spectra for methyl 2-oxotetrahydrofuran-3-carboxylate are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. An experienced scientist would acquire NMR, IR, and MS data to confirm the identity and purity of a synthesized batch.

TechniqueExpected FeaturesRationale
¹H NMR ~4.4 ppm (t, 2H): Protons at C5 (-CH₂-O-). Deshielded by the adjacent lactone oxygen.Proximity to electronegative oxygen.
~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).Standard chemical shift for methyl esters.
~3.6 ppm (t, 1H): Proton at C3 (-CH-CO₂Me).Alpha to two carbonyls, deshielded.
~2.5 ppm (m, 2H): Protons at C4 (-CH₂-).Aliphatic protons adjacent to C3 and C5.
¹³C NMR ~172 ppm: Lactone carbonyl carbon (C2).Typical range for lactone carbonyls.
~168 ppm: Ester carbonyl carbon.Typical range for ester carbonyls.
~68 ppm: Methylene carbon adjacent to lactone oxygen (C5).Deshielded by oxygen.
~53 ppm: Methyl ester carbon (-OCH₃).Standard chemical shift.
~48 ppm: Methine carbon at the stereocenter (C3).Aliphatic carbon alpha to carbonyls.
~28 ppm: Methylene carbon at C4.Standard aliphatic region.
IR Spectroscopy ~1770 cm⁻¹ (strong): Lactone C=O stretch.Five-membered rings increase carbonyl frequency due to ring strain.
~1740 cm⁻¹ (strong): Ester C=O stretch.Characteristic frequency for saturated esters.
~1100-1300 cm⁻¹ (strong): C-O stretches.From both the lactone and ester functionalities.
Mass Spectrometry (EI) m/z 144: Molecular ion (M⁺).Corresponds to the molecular weight.
m/z 113: Loss of -OCH₃ radical.Common fragmentation of methyl esters.
m/z 85: Loss of -CO₂Me group.Fragmentation alpha to the lactone oxygen.
m/z 59: Fragment corresponding to [CO₂Me]⁺.Characteristic ester fragment.

Part 5: Enantiomeric Separation and Analysis

Trustworthiness: Verifying the enantiomeric purity of the final product is a non-negotiable step in any chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[9]

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times.

Workflow: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Conceptual Protocol: Chiral HPLC Analysis

  • Column Selection: Based on the structure (a cyclic β-keto ester), polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a successful starting point.[10]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase like 90:10 Heptane:Isopropanol. This mode often provides the best selectivity for this class of compounds.

    • Polar Organic Mode: If normal phase fails, screen mixtures of Acetonitrile and Methanol.

  • Detection: Use a UV detector, monitoring at a wavelength where the carbonyl chromophore absorbs (e.g., ~210 nm).

  • Optimization: Once baseline separation is observed, adjust the alcohol percentage in the mobile phase to optimize the resolution (Rs) and retention time. A lower percentage of alcohol typically increases retention and may improve resolution.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is more than a simple chemical intermediate; it is a stereochemically complex building block with significant potential in medicinal chemistry. A thorough understanding of its structure, the implications of its C3 stereocenter, its keto-enol tautomerism, and the strategies for its asymmetric synthesis and chiral analysis is essential for any scientist working with this molecule. The insights and protocols outlined in this guide provide a robust framework for harnessing the full synthetic potential of this valuable compound, ensuring that experimental choices are driven by a sound understanding of its underlying chemical principles.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065. [Link]

  • Wang, Y., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports, 7, 43329. [Link]

  • Park, H., & Kim, K. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 69(22), 7549-7553. [Link]

  • Balázsik, K., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556. [Link]

  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S280. [Link]

  • Ryabova, V., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of Methyl 2-oxotetrahydrofuran-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile synthetic intermediate employed in the synthesis of complex organic molecules and investigated for its biological activity.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. In the absence of extensive publicly available solubility data, this document offers a detailed exposition of the underlying thermodynamic principles governing solubility and presents a robust, step-by-step experimental protocol based on the gold-standard isothermal shake-flask method.[2][3] Furthermore, it details various analytical techniques for solute quantification and provides guidance on data interpretation and presentation.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase. For a synthetic intermediate like Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No: 19406-00-9), knowledge of its solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Purification: Developing effective crystallization and chromatographic purification methods.

  • Formulation Studies: In the context of its potential biological applications, understanding its solubility is the first step in designing viable delivery systems.[4]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and UV-Vis spectroscopy.

This guide addresses the current information gap by providing a practical, field-proven methodology to empower researchers to generate high-quality, reliable solubility data for Methyl 2-oxotetrahydrofuran-3-carboxylate.

Theoretical Framework for Solubility

A solid understanding of the principles governing the dissolution process is crucial for designing meaningful experiments and interpreting the resulting data.

Thermodynamic Principles of Equilibrium Solubility

The equilibrium solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, where the solid phase is in equilibrium with the solution phase.[5] The process of dissolution involves a change in the overall energy of the system, governed by the principles of thermodynamics.[6]

The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. This is related to the enthalpy (ΔH) and entropy (ΔS) of the solution by the equation:

ΔG = ΔH - TΔS

For dissolution to occur spontaneously, ΔG must be negative. The enthalpy of solution (ΔH) represents the heat absorbed or released during dissolution. Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat from the surroundings.[7] According to Le Chatelier's principle, for endothermic processes, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8]

Key Factors Influencing Solubility

The adage "like dissolves like" is a fundamental concept in predicting solubility.[9] This refers to the principle that substances with similar polarities are more likely to be soluble in one another.

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[10] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[11] Methyl 2-oxotetrahydrofuran-3-carboxylate possesses both polar functional groups (a lactone and a methyl ester) and a non-polar hydrocarbon backbone. This structure suggests it will have varying degrees of solubility across a range of organic solvents.

  • Molecular Structure and Functional Groups: The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amine (-NH) groups, significantly increases solubility in polar protic solvents. While the target molecule does not have hydrogen bond donors, the oxygen atoms in the ester and lactone groups can act as hydrogen bond acceptors.[11]

  • Molecular Size: Generally, larger molecules are more difficult to solvate, and thus, solubility tends to decrease as molecular size increases, assuming similar functional groups.[10]

Experimental Determination of Thermodynamic Solubility

This section provides a detailed protocol for determining the solubility of Methyl 2-oxotetrahydrofuran-3-carboxylate using the isothermal shake-flask method. This method is widely regarded as the most reliable for obtaining equilibrium solubility data.[2][3]

Recommended Organic Solvents for Profiling

To obtain a comprehensive solubility profile, it is recommended to test a range of solvents with varying polarities. The following table provides a suggested list of solvents categorized by their type.

Solvent CategoryRecommended Solvents
Polar Protic Methanol, Ethanol, Isopropanol
Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
Non-Polar Toluene, Hexane, Dichloromethane
The Isothermal Shake-Flask Protocol

This protocol is a self-validating system, ensuring that equilibrium is reached and accurately measured.

Step 1: Sample Preparation

  • Add an excess amount of Methyl 2-oxotetrahydrofuran-3-carboxylate to a series of vials, one for each solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

Step 2: Equilibration

  • Add a known volume of the selected organic solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration is no longer changing.[12]

Step 3: Phase Separation

  • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean vial. This step is critical to remove all undissolved solid particles.

Step 4: Analysis

  • Accurately dilute the filtrate with a suitable solvent (often the same solvent used for dissolution) to a concentration within the working range of the chosen analytical method.

  • Determine the concentration of Methyl 2-oxotetrahydrofuran-3-carboxylate in the diluted filtrate using one of the methods described in Section 4.

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_anal Step 4: Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (≥24h) B->C D Allow solid to sediment C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (HPLC, UV-Vis, Gravimetric) F->G method_selection Start Solute has a chromophore? ImpurityCheck Potential for impurities or degradation? Start->ImpurityCheck Yes VolatileCheck Solvent easily volatile? Start->VolatileCheck No UV_Vis Use UV-Vis Spectrophotometry ImpurityCheck->UV_Vis No HPLC Use HPLC ImpurityCheck->HPLC Yes VolatileCheck->HPLC No (High boiling point solvent) Gravimetric Use Gravimetric Method VolatileCheck->Gravimetric Yes

Sources

commercial availability of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 2-oxotetrahydrofuran-3-carboxylate

Introduction: Identifying a Key Synthetic Building Block

Methyl 2-oxotetrahydrofuran-3-carboxylate, registered under CAS Number 19406-00-9, is a versatile heterocyclic compound.[1] Its structure, featuring a γ-butyrolactone ring functionalized with a methyl ester at the C3 position, makes it a valuable intermediate in the synthesis of more complex organic molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and applications, particularly for professionals in research and drug development. The inherent reactivity of the lactone and the ester group allows for a variety of chemical transformations, positioning this molecule as a crucial starting material or intermediate in the synthesis of fine chemicals and pharmacologically active compounds.

Commercial Availability and Procurement

Methyl 2-oxotetrahydrofuran-3-carboxylate is readily available from several specialized chemical suppliers. The typical purity offered is around 95-97%, and it is generally supplied as a colorless to pale-yellow liquid.[1] When procuring this reagent, it is critical to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (COA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers. Note that pricing and availability are subject to change and direct inquiry is always recommended for bulk quantities.

SupplierCatalog Number (Example)PurityStandard QuantitiesStorage Conditions
Sigma-Aldrich BL3H1F1C7049[1]95%[1]InquireSealed in dry, 2-8°C[1]
ChemShuttle 10026095%1g, 5g, 10g2-8°C
AChemBlock N/A96%[2]InquireN/A
Biosynth UAA40600[3]N/AInquireResearch Use Only
CymitQuimica N/A97%[4]100mg to 100gLab use only
ChemicalBook 19406-00-9[5]N/ALists multiple suppliers2-8°C[5]

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of a chemical is paramount for laboratory safety and experimental success.

PropertyValueSource
CAS Number 19406-00-9[1]
Molecular Formula C₆H₈O₄[1]
Molecular Weight 144.13 g/mol [1]
Appearance Colorless to Pale-yellow Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
SMILES COC(=O)C1CCOC1=O
InChI Key KBFOCDFPJBIMBD-UHFFFAOYSA-N[1]

Safety Profile: According to supplier safety data, Methyl 2-oxotetrahydrofuran-3-carboxylate is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Methodologies: A Practical Approach

While commercially available, understanding the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate provides valuable context for its reactivity and potential impurities. One established method involves a base-catalyzed cyclization, a variation of the Dieckmann condensation.

The logical flow for this synthesis begins with the selection of simple, commercially available starting materials, followed by a base-mediated reaction to form the core lactone structure.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Purification & Product SM1 Methyl Glycolate Reaction 1. Deprotonation of Methyl Glycolate with NaH 2. Michael Addition to Methyl Acrylate 3. Intramolecular Cyclization (Dieckmann Condensation) SM1->Reaction Reactant 1 SM2 Methyl Acrylate SM2->Reaction Reactant 2 Base Sodium Hydride (NaH) Base->Reaction Catalyst Workup Acidic Workup (e.g., 5% H₂SO₄) Reaction->Workup Quenches reaction Purification Column Chromatography Workup->Purification Crude product Product Methyl 2-oxotetrahydrofuran-3-carboxylate Purification->Product Final Product

Caption: Synthetic workflow for Methyl 2-oxotetrahydrofuran-3-carboxylate.

Experimental Protocol: Dieckmann Condensation Approach [6]

This protocol is adapted from established literature procedures for the synthesis of related compounds.

  • Preparation: To a stirred slurry of sodium hydride (e.g., 55 mmol) in a suitable dry ether solvent (e.g., 40 mL) at room temperature, add methyl glycolate (e.g., 50 mmol) dropwise. The choice of a strong, non-nucleophilic base like NaH is critical to efficiently deprotonate the alcohol of methyl glycolate without competing side reactions.

  • Reaction Initiation: Stir the resulting mixture for an extended period (e.g., 14 hours) to ensure complete formation of the sodium salt. The reaction is then concentrated under vacuum to remove the ether.

  • Addition and Cyclization: The solid residue is cooled to 0°C, and a solution of methyl acrylate (e.g., 55 mmol) in a polar aprotic solvent like DMSO (e.g., 20 mL) is added. The mixture is stirred for approximately 15 minutes at 0°C, then allowed to warm to room temperature and stirred for another 45 minutes. This sequence facilitates the Michael addition followed by the intramolecular cyclization.

  • Workup: The reaction mixture is carefully poured into a cold, dilute acid solution (e.g., 5% H₂SO₄) to neutralize the base and protonate the enolate intermediate.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified by column chromatography to yield the final product.[6]

Applications in Research and Drug Development

The utility of Methyl 2-oxotetrahydrofuran-3-carboxylate extends beyond its role as a simple chemical intermediate. Its structural motifs are present in various natural products and pharmacologically active molecules.

1. Intermediate for Complex Molecule Synthesis: The compound's bifunctional nature (lactone and ester) allows for selective transformations. The ester can be hydrolyzed, reduced, or converted to an amide, while the lactone ring can be opened or otherwise modified. This makes it a key starting point for creating diverse molecular scaffolds. For instance, it is employed in the synthesis of complex organic molecules where its specific stereochemistry can be leveraged to build chiral centers.

2. Potential in Cancer Research: Emerging research has identified Methyl 2-oxotetrahydrofuran-3-carboxylate as a synthetic compound with potential antiproliferative effects in cancer cell lines.[3] Mechanistically, it has been shown to activate the PI3K (phosphatidylinositol 3-kinase) pathway.[3] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been suggested to inhibit the production of phosphatidylinositol, a key intermediate in this pathway, ultimately leading to tumor cell apoptosis.[3]

The relationship between the compound and its proposed mechanism of action is illustrated below.

PI3K_Pathway_Inhibition cluster_pathway Cellular Signaling Compound Methyl 2-oxotetrahydrofuran- 3-carboxylate PIP Phosphatidylinositol Production Compound->PIP Inhibits PI3K PI3K Pathway PI3K->PIP CellGrowth Cell Growth & Proliferation PIP->CellGrowth Promotes Apoptosis Tumor Cell Apoptosis PIP->Apoptosis Inhibits

Sources

The Tetrahydrofuran-3-Carboxylate Core: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] When functionalized with a carboxylate group at the 3-position, it becomes the tetrahydrofuran-3-carboxylate core—a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the core's key chemical features, delving into its intricate stereochemistry, diverse synthetic routes, predictable reactivity, and strategic application in drug design. By synthesizing fundamental principles with field-proven insights, this document serves as a technical resource for researchers aiming to harness the unique properties of this versatile chemical entity.

The Conformational Landscape: Stereochemistry and Three-Dimensionality

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. The tetrahydrofuran-3-carboxylate core, while seemingly simple, possesses a nuanced and constrained conformational profile that makes it a powerful tool for orienting substituents in space.

Pseudorotation in the Tetrahydrofuran Ring

Unlike a rigid cyclobutane or a more flexible cyclohexane, the five-membered THF ring is not planar. It exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.[3] This process of interconversion, which occurs with a very low energy barrier, is known as pseudorotation. The substituents on the ring dictate the most populated conformation. For instance, γ-valerolactone, a related structure, preferentially adopts an envelope conformation that places the methyl group in a pseudo-equatorial position to minimize steric strain.[4] The carboxylate group at the C3 position similarly influences this equilibrium, a critical factor for predicting how the molecule will interact with a biological target.

G cluster_envelope Envelope (Cs) Conformation cluster_twist Twist (C2) Conformation E1 O E2 C5 E1->E2 E3 C4 E2->E3 E4 C3 (flap) E3->E4 E5 C2 E4->E5 E5->E1 T1 O T2 C5 T1->T2 T3 C4 T2->T3 T4 C3 T3->T4 T5 C2 T4->T5 T5->T1 Equilibrium G A Acyclic Precursors (e.g., Homoallylic Alcohols) D Tetrahydrofuran-3-carboxylate Core A->D Intramolecular Cyclization B Cyclopropanes + Aldehydes B->D [3+2] Cycloaddition C Lactones / Lactols C->D Reduction & Functionalization

Caption: Major synthetic pathways to the tetrahydrofuran-3-carboxylate core.

Experimental Protocol Example: Synthesis from a Lactone Precursor

This protocol outlines a general two-step sequence involving the reduction of a lactone carboxylic acid to a lactone alcohol, followed by reduction to the ether. This method is adapted from established procedures for synthesizing chiral tetrahydrofuran derivatives. [5][6] Step 1: Reduction of Lactone Carboxylic Acid to Lactone Alcohol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting lactone carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF), approximately 5-10 mL per gram of starting material.

  • Cooling: Cool the solution to 0-4 °C using an ice-water bath.

  • Reagent Addition: Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-4 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: hydrogen gas evolution).

  • Workup: Concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to yield the pure lactone alcohol.

Step 2: Reduction of Lactone Alcohol to Tetrahydrofuran Alcohol

  • Setup: To a flame-dried flask under nitrogen, add the lactone alcohol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add triethylsilane (Et₃SiH, ~2.0-3.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, ~2.0-3.0 eq).

  • Reaction: Stir the mixture at -78 °C, allowing it to slowly warm to approximately -40 °C over several hours. Monitor the reaction by TLC.

  • Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at low temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography to obtain the target tetrahydrofuran derivative.

This protocol is a generalized representation. Specific substrate reactivities, concentrations, and reaction times must be optimized.

Reactivity Profile: A Hub for Molecular Diversification

The tetrahydrofuran-3-carboxylate core contains several reactive sites that can be selectively manipulated to build molecular complexity.

Table 1: Key Reactive Sites and Common Transformations

SiteFunctional GroupCommon ReactionsPurpose in Drug Development
C3-Position Carboxylate/EsterAmidation, Esterification, Reduction to Alcohol, Grignard AdditionIntroduce hydrogen bond donors/acceptors, modify polarity, attach other fragments.
Ring Oxygen EtherLewis Acid Coordination, Ring OpeningUnmasking a linear polyketide-like structure, fundamental scaffold change. [7]
α-Carbons (C2, C4) C-H BondsDeprotonation/Alkylation (if activated), Radical FunctionalizationIntroduce additional substituents, stereocenter creation.

The carboxylate group is the most versatile handle. It can be readily converted into amides to explore hydrogen bonding interactions or reduced to the corresponding alcohol, which can serve as a precursor for further functionalization. The ether oxygen, while generally stable, can coordinate to Lewis acids, facilitating ring-opening reactions that transform the cyclic scaffold into a highly functionalized acyclic chain, a strategy used in polyketide synthesis. [7]

Role in Medicinal Chemistry and Drug Design

The unique combination of features—a constrained 3D geometry, metabolic stability, and favorable physicochemical properties—makes the THF core a "privileged scaffold" in drug discovery. [2]

A Bioisosteric Replacement

The THF ring can act as a bioisostere for other cyclic structures, such as cyclopentane or even aromatic rings like benzene. Its advantages include:

  • Improved Solubility: The ring oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of a compound compared to its carbocyclic analog. [8][9]* Favorable Metabolic Profile: The THF ring is generally more resistant to metabolic oxidation than many aromatic systems.

  • Vectorial Orientation: Unlike a flat phenyl ring, the puckered THF ring presents its substituents in specific three-dimensional vectors, allowing for more precise interactions with a protein's binding pocket.

FDA-Approved Drugs

The value of the THF motif is validated by its presence in numerous FDA-approved drugs across various therapeutic areas. This underscores the scaffold's ability to be incorporated into molecules with desirable drug-like properties. [2] Table 2: Examples of FDA-Approved Drugs Containing a Tetrahydrofuran Moiety

Drug NameTherapeutic AreaRole of the THF Moiety
Darunavir Antiviral (HIV)The bis-THF unit is a key component that fits into the hydrophobic S2/S2' pockets of the HIV protease enzyme, contributing significantly to its high binding affinity.
Terazosin AntihypertensiveThe THF moiety is part of the quinazoline core, influencing the drug's solubility and overall conformation for binding to the α1-adrenergic receptor.
Aprepitant AntiemeticThe THF ring serves as a rigid scaffold to correctly position the pendant aromatic groups for optimal interaction with the neurokinin 1 (NK1) receptor.

Note: This table highlights drugs with a THF core; not all are specifically 3-carboxylate derivatives but illustrate the motif's importance.

Conclusion

The tetrahydrofuran-3-carboxylate core is far more than a simple cyclic ether. It is a stereochemically rich and conformationally defined scaffold that offers chemists a reliable platform for constructing complex molecules. Its predictable reactivity and favorable physicochemical properties have cemented its role as a privileged structure in drug discovery. A thorough understanding of its synthesis, conformational behavior, and reactivity is essential for any researcher seeking to leverage this powerful motif in the design of next-generation therapeutics and advanced materials.

References

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Synthesis of chiral tetrahydrofuran derivatives.
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH PMC.
  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. NIH PMC.
  • Explore the advantages of tetrahydrofuran products. LinkedIn.
  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
  • Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Kangyang Chemical Co., Ltd.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2.

Sources

biological activity of Methyl 2-oxotetrahydrofuran-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Biological Activity of Methyl 2-oxotetrahydrofuran-3-carboxylate Derivatives

Executive Summary

The 2-oxotetrahydrofuran, or γ-butyrolactone, ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological properties. When functionalized with a methyl carboxylate group at the 3-position, the resulting Methyl 2-oxotetrahydrofuran-3-carboxylate core serves as a versatile template for developing potent therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of activity, including antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a detailed exploration of these biological activities, grounded in mechanistic insights and experimental data. We will dissect the key structure-activity relationships, outline detailed protocols for synthesis and biological evaluation, and present a forward-looking perspective on the therapeutic potential of this important class of molecules.

The 2-Oxotetrahydrofuran-3-carboxylate Scaffold: A Foundation for Bioactivity

Chemical Structure and Nomenclature

The core structure, Methyl 2-oxotetrahydrofuran-3-carboxylate, belongs to the γ-butyrolactone family. This five-membered lactone ring is a common motif in pharmacologically active compounds.[1] The presence of the methyl ester at the C3 position provides a crucial handle for synthetic modification and influences the molecule's stereoelectronic properties. Depending on the specific substitutions and degree of saturation, these compounds may also be referred to as furanones or butenolides.[2][3]

Significance in Medicinal Chemistry

The prevalence of the γ-butyrolactone ring in natural products underscores its evolutionary selection as an effective pharmacophore. Nature has utilized this scaffold to create molecules with diverse functions, from signaling molecules to defense compounds.[3] Synthetic chemists have capitalized on this by developing numerous routes to access a wide range of derivatives, enabling systematic exploration of structure-activity relationships (SAR) for various therapeutic targets.

Overview of Key Biological Activities

Derivatives of the Methyl 2-oxotetrahydrofuran-3-carboxylate scaffold have been shown to exhibit three primary categories of biological activity:

  • Antimicrobial & Anti-biofilm: Particularly effective against Gram-positive bacteria like Staphylococcus aureus, often by interfering with quorum sensing pathways that regulate virulence and biofilm formation.[4][5]

  • Anti-inflammatory: Capable of suppressing the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][6]

  • Anticancer: Demonstrating cytotoxicity against a range of human cancer cell lines through diverse mechanisms, including inhibition of the spliceosome and hypoxia-inducible factor 1 (HIF-1).[7][8]

Synthetic Strategies and Methodologies

The therapeutic potential of these derivatives is unlocked by robust synthetic chemistry. A reliable and scalable synthesis is paramount for generating analogs for SAR studies and further development.

General Synthetic Routes

Multiple synthetic strategies exist for the core scaffold. One effective approach involves a multi-step synthesis starting from commercially available materials like 3,4-dihydroxybutene.[9] This route provides good control over the introduction of key functional groups. Other methods, such as the condensation of malonate esters with epoxides, have also been explored, though they can sometimes lead to challenges with regioselectivity.[9]

Detailed Protocol: Synthesis of Methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate

This protocol is adapted from a reported reliable synthesis and serves as a representative example for constructing a functionalized γ-butyrolactone core.[9]

Rationale: This multi-step pathway is chosen over a one-pot condensation to avoid the formation of undesired regioisomers and ensure a high-purity final product, which is critical for accurate biological evaluation.

Step-by-Step Methodology:

  • Protection of Diol: Commercially available 3,4-dihydroxybutene is reacted with an appropriate protecting group (e.g., TBDMSCl) to selectively protect the primary alcohol, leaving the secondary alcohol free for subsequent reactions.

  • Oxidation: The free secondary alcohol is oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP).

  • Horner-Wadsworth-Emmons Reaction: The resulting ketone is subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate reagent (e.g., triethyl phosphonoacetate) to introduce the ester functionality and form an α,β-unsaturated ester.

  • Lactonization: The protecting group is removed, and the resulting hydroxyl group undergoes spontaneous or acid-catalyzed intramolecular conjugate addition to form the γ-butyrolactone ring.

  • Carboxylation: The final methoxycarbonylation at the C3 position is achieved by treating the lactone with a suitable base (e.g., LDA) and quenching with methyl chloroformate to yield the target compound.

G cluster_synthesis Synthetic Workflow A 1. Protection (3,4-dihydroxybutene) B 2. Oxidation (Dess-Martin) A->B Protecting Group C 3. HWE Reaction (Phosphonate) B->C Oxidizing Agent D 4. Deprotection & Lactonization C->D Base E 5. Carboxylation (LDA, MeOCOCl) D->E Acid/Base F Purification (Chromatography) E->F Crude Product G Final Product F->G Purity >95%

Caption: High-level workflow for the synthesis and purification of a target derivative.

Antimicrobial and Anti-biofilm Activities

The rise of antibiotic-resistant bacteria necessitates novel therapeutic strategies. Furanone derivatives have emerged as promising agents that can disarm bacteria rather than killing them directly, reducing the selective pressure for resistance.[1]

Mechanism of Action: Quorum Sensing Inhibition

Many bacteria use a cell-to-cell communication system called quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and virulence factor production.[4] Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, were found to inhibit QS.[1] These compounds can act as competitive inhibitors, displacing the natural signaling molecules (like N-Acylhomoserine lactones, AHLs) from their receptors.[1][4] By disrupting this communication, furanone derivatives can prevent bacteria from forming resilient biofilms and launching a coordinated attack on a host.

G cluster_pathway Quorum Sensing (QS) Inhibition Bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Bacteria->AHL Receptor LuxR-type Receptor AHL->Receptor Binds Genes Virulence & Biofilm Gene Expression Receptor->Genes Activates Furanone Furanone Derivative Furanone->Receptor Block Inhibition

Caption: Mechanism of quorum sensing inhibition by furanone derivatives.

Key Derivatives and Structure-Activity Relationships

Modifications to the core structure significantly impact antimicrobial efficacy.

  • Halogenation: Brominated furanones are classic QS inhibitors.[5]

  • Sulfonyl Group: The addition of a sulfonyl moiety, as seen in compound F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone), confers potent bactericidal activity against S. aureus, including MRSA strains.[5][10]

  • Terpene Moieties: Incorporating fragments like l-borneol or l-menthol can enhance lipophilicity and cell penetration, leading to improved activity against mixed-species biofilms.[3][10]

Data Summary: Antimicrobial Activity
Compound IDModificationTarget OrganismMIC (mg/L)MBPC (µg/mL)Reference
F105 Sulfonyl + l-mentholS. aureus10-[5]
F131 l-borneolS. aureus / C. albicans-8-16[3]
Generic BrominatedS. epidermidis-Biofilm Repression[5]

MIC: Minimum Inhibitory Concentration; MBPC: Minimum Biofilm Prevention Concentration

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

Rationale: This assay provides a quantitative measure of a compound's ability to prevent biofilm formation by staining the adherent biomass.

Step-by-Step Methodology:

  • Preparation: A 96-well microtiter plate is used. Bacterial cultures (e.g., S. aureus) are grown to the mid-log phase in a suitable medium (e.g., TSB).

  • Treatment: Aliquots of the bacterial suspension are added to the wells containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a growth control (no compound) are included.

  • Incubation: The plate is incubated statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Destaining & Quantification: Excess stain is washed away, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol.

  • Measurement: The absorbance of the solubilized stain is measured using a plate reader at ~570 nm. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Butenolides and related lactones derived from the core scaffold have shown significant potential in modulating the inflammatory response.[2][6][11]

Mechanism of Action: Downregulation of Pro-inflammatory Mediators

These compounds often exert their effects by inhibiting the production of key inflammatory signaling molecules in immune cells like macrophages.[2] A common mechanism involves the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[2] When stimulated by an inflammatory trigger like lipopolysaccharide (LPS), the NF-κB pathway activates the transcription of genes for NO, TNF-α, and IL-6. By inhibiting this pathway, butenolide derivatives can effectively suppress the inflammatory cascade.

G cluster_inflammation NF-κB Pathway Inhibition LPS LPS (Inflammatory Stimulus) Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) Nucleus->Genes Transcription Butenolide Butenolide Derivative Butenolide->IKK Inhibits

Caption: Inhibition of LPS-induced inflammation via the NF-κB pathway.

Data Summary: Anti-inflammatory Activity
Compound NameSourceIC50 (µM) for NO InhibitionReference
Balanolide A Balanophora fungosa11.8[6][11][12]
Balanolide B Balanophora fungosa12.9[6][11][12]
Butyrolactone I Aspergillus terreusSignificant Activity[13]
Dexamethasone Positive Control2.2[6][12]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: This assay measures the level of nitrite, a stable breakdown product of NO, in cell culture supernatants. It is a standard method for screening compounds for anti-inflammatory activity.[6]

Step-by-Step Methodology:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: The mixture is incubated for 10-15 minutes at room temperature to allow for the development of a magenta-colored azo dye. The absorbance is measured at ~540-550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration. A decrease in nitrite concentration relative to the LPS-only control indicates inhibition of NO production.

Anticancer and Antiproliferative Activities

The structural versatility of the tetrahydrofuran core has been exploited to develop potent anticancer agents that operate through a variety of mechanisms.[8][14]

Diverse Mechanisms of Action

Unlike the relatively focused mechanisms in antimicrobial and anti-inflammatory activities, anticancer derivatives of this scaffold target several distinct cellular processes.

  • Spliceosome Inhibition: The natural product FR901464 exhibits powerful antiproliferative activity by targeting the SF3B1 protein in the spliceosome, a critical component of RNA processing machinery.[14] Synthetic analogs have been developed, and studies show that the core ring structure is critical; a tetrahydrofuran analog was found to be three orders of magnitude less potent than its corresponding tetrahydropyran counterpart, highlighting the precise structural requirements for target engagement.[7][14]

  • HIF-1 Inhibition: Under hypoxic (low oxygen) conditions common in solid tumors, cancer cells rely on the transcription factor HIF-1 to adapt and survive.[8] Manassantin A, a natural product with a complex tetrahydrofuran core, is a known HIF-1 inhibitor. Simpler synthetic analogs have been developed that retain this activity, offering a pathway to target tumor hypoxia.[8]

  • PI3K Pathway Activation: Some reports suggest that certain derivatives can activate the PI3K pathway, a central regulator of cell growth and survival.[15] While typically a pro-survival pathway, its hyperactivation can also lead to apoptosis in specific contexts, representing a complex and context-dependent mechanism of action.[15]

G cluster_targets Anticancer Mechanisms of Action cluster_outcomes Cellular Outcomes Scaffold Tetrahydrofuran Derivatives Spliceosome Spliceosome (SF3B1) Scaffold->Spliceosome Target HIF1 HIF-1 Pathway Scaffold->HIF1 Target Other Other Targets (PI3K, DHFR, etc.) Scaffold->Other Target Splicing Aberrant RNA Splicing Spliceosome->Splicing Hypoxia Inhibition of Hypoxic Response HIF1->Hypoxia Growth Modulation of Growth Signaling Other->Growth Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis Hypoxia->Apoptosis Growth->Apoptosis

Caption: Diverse molecular targets for tetrahydrofuran-based anticancer agents.

Data Summary: Antiproliferative Activity
Compound ClassCancer Cell LineGI50 / IC50MechanismReference
FR901464 Analog (THF) HCT-116 (Colon)~10 µMSpliceosome[7]
Manassantin A Analog --HIF-1 Inhibition[8]
Pyrazole-Aurone Hybrids MCF-7 (Breast)4.8 - 8.5 µMCytotoxic[16]
Pyrazole-Thiadiazole Hybrids A549 (Lung)1.5 - 8.5 µMEGFR Inhibition[17]
Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in a 96-well plate and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with a fresh medium containing serial dilutions of the test compounds. A positive control (e.g., Doxorubicin) and a vehicle control are included.

  • Incubation: Cells are incubated with the compounds for a set period, typically 48-72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured at ~570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the GI50/IC50 (concentration causing 50% inhibition of growth/viability) is determined.

Conclusion and Future Perspectives

The Methyl 2-oxotetrahydrofuran-3-carboxylate scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across antimicrobial, anti-inflammatory, and anticancer applications confirms their status as a privileged structure in drug discovery. The ability to modulate their activity through targeted synthetic modifications provides a rich platform for developing next-generation therapeutics.

Future research should focus on several key areas:

  • Improving Selectivity: Enhancing selectivity for microbial or cancer cells over host cells to minimize toxicity.

  • Elucidating Novel Mechanisms: Exploring new biological targets to overcome resistance to existing therapies.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when combined with conventional antibiotics, anti-inflammatory drugs, or chemotherapeutics.[3][5]

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, stability, and bioavailability.

By continuing to integrate synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

Methodological & Application

Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate from Diethyl Malonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate, a valuable heterocyclic building block in organic synthesis and drug development. The protocol details a robust and scalable procedure starting from the readily available diethyl malonate. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed reaction mechanism, a step-by-step experimental protocol, and critical insights into the causality behind experimental choices to ensure reproducibility and high yields.

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate, a derivative of γ-butyrolactone, is a key intermediate in the synthesis of a variety of biologically active molecules and natural products. The γ-lactone core is a prevalent scaffold in numerous pharmaceuticals. The strategic placement of a carboxylate group at the 3-position provides a versatile handle for further chemical modifications, making this compound a highly sought-after synthon.

The synthesis route described herein utilizes the principles of malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[1][2] The process involves the initial alkylation of diethyl malonate followed by a series of transformations including hydrolysis, decarboxylation, and lactonization to yield the target molecule. This method is advantageous due to the use of inexpensive starting materials, straightforward reaction conditions, and amenability to scale-up.

Reaction Mechanism and Scientific Rationale

The overall synthesis can be conceptually divided into three key stages:

  • Alkylation of Diethyl Malonate: The acidic α-hydrogen of diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1][3] This nucleophilic enolate then undergoes an SN2 reaction with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to introduce the hydroxyethyl side chain. The choice of sodium ethoxide as the base is crucial to prevent transesterification reactions that could occur with other alkoxide bases.[1]

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-hydroxyethyl)malonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids.[4][5] The subsequent application of heat promotes decarboxylation, a process where one of the carboxylic acid groups is eliminated as carbon dioxide.[6][7] This step is facile due to the formation of a stable six-membered cyclic transition state.[4][7]

  • Lactonization: The final step involves an intramolecular esterification (lactonization) of the resulting γ-hydroxy carboxylic acid. This acid-catalyzed cyclization readily forms the stable five-membered γ-butyrolactone ring, yielding the desired product.

Visualization of the Reaction Pathway

reaction_pathway diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate 1. NaOEt alkylated_malonate Diethyl 2-(2-hydroxyethyl)malonate enolate->alkylated_malonate 2. Ethylene Oxide or 2-Chloroethanol dicarboxylic_acid 2-(2-hydroxyethyl)malonic acid alkylated_malonate->dicarboxylic_acid 3. H3O+, Δ gamma_hydroxy_acid 4-hydroxy-3-carboxybutanoic acid dicarboxylic_acid->gamma_hydroxy_acid 4. Decarboxylation (Δ) target_molecule Methyl 2-oxotetrahydrofuran-3-carboxylate gamma_hydroxy_acid->target_molecule 5. H+, -H2O (Lactonization) 6. CH3OH, H+ (Esterification)

Caption: Reaction pathway for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Diethyl malonateC₇H₁₂O₄160.1716.0 g (0.1 mol)≥99%
Sodium metalNa22.992.3 g (0.1 mol)
Absolute EthanolC₂H₅OH46.07100 mLAnhydrous
2-ChloroethanolC₂H₅ClO80.518.05 g (0.1 mol)≥99%
Hydrochloric AcidHCl36.46As needed37% (conc.)
MethanolCH₃OH32.0450 mLAnhydrous
Sulfuric AcidH₂SO₄98.08Catalytic amount98% (conc.)
Diethyl ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Step-by-Step Procedure
Step 1: Formation of the Sodium Ethoxide and Enolate
  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

  • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

  • Add 16.0 g (0.1 mol) of diethyl malonate dropwise to the sodium ethoxide solution with stirring. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

Step 2: Alkylation with 2-Chloroethanol
  • Add 8.05 g (0.1 mol) of 2-chloroethanol dropwise to the enolate solution via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation
  • Carefully add 50 mL of concentrated hydrochloric acid to the reaction mixture. This will neutralize the base and catalyze the hydrolysis.

  • Heat the mixture to reflux for 8-12 hours. This step hydrolyzes the esters and promotes decarboxylation.[8]

  • Monitor the evolution of CO₂ gas, which indicates the progress of the decarboxylation.

Step 4: Lactonization and Esterification
  • After cooling, remove the ethanol and excess water under reduced pressure using a rotary evaporator.

  • To the resulting crude γ-hydroxy carboxylic acid, add 50 mL of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 3-4 hours to facilitate both lactonization and esterification of the remaining carboxylic acid group.

Step 5: Work-up and Purification
  • Cool the reaction mixture and neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure Methyl 2-oxotetrahydrofuran-3-carboxylate.

Expected Yield and Characterization
  • Expected Yield: 55-70%

  • Appearance: Colorless to pale yellow oil

  • Boiling Point: ~110-112 °C at 10 mmHg

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Visualization

experimental_workflow start Start: Diethyl Malonate enolate_formation 1. Enolate Formation (NaOEt in Ethanol) start->enolate_formation alkylation 2. Alkylation (2-Chloroethanol, Reflux) enolate_formation->alkylation hydrolysis_decarboxylation 3. Hydrolysis & Decarboxylation (Conc. HCl, Reflux) alkylation->hydrolysis_decarboxylation lactonization_esterification 4. Lactonization & Esterification (Methanol, H₂SO₄, Reflux) hydrolysis_decarboxylation->lactonization_esterification workup 5. Work-up (Neutralization, Extraction) lactonization_esterification->workup purification 6. Purification (Vacuum Distillation or Column Chromatography) workup->purification end End: Pure Product purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is ensured by several key factors:

  • Reaction Monitoring: The use of TLC at critical stages (e.g., after alkylation) allows for real-time assessment of the reaction's progress, preventing incomplete reactions or the formation of side products.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is paramount, particularly in the formation of the sodium ethoxide and the enolate, as water can quench the base and hinder the reaction.

  • Controlled Conditions: Careful control of reaction temperatures and addition rates is crucial to manage exothermic reactions and ensure selectivity.

  • Thorough Purification: The final purification step is essential to remove any unreacted starting materials or byproducts, ensuring the high purity of the final compound, which is critical for subsequent applications in drug development.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate from diethyl malonate. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedures, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The combination of established chemical principles with practical, field-proven insights makes this guide a valuable resource for the scientific community.

References

  • OpenOChem Learn. Malonic Ester Synthesis. [Link]

  • JoVE. Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]

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  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(9), 1437-1439.
  • ResearchGate. New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. [Link]

  • JoVE. Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. [Link]

  • Piórko, A., Abd-El-Aziz, A. S., & Zaworotko, M. J. (1991). Synthetic route to diethyl alkyl (substituted aryl) malonates with the aid of temporary arene activation by the cyclopentadienyliron moiety. Organometallics, 10(7), 2539-2544.
  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]

  • Kalesse, M., & Korth, M. (1998). Malonates in Cyclocondensation Reactions. Molecules, 3(3), 85-100.
  • Chemistry LibreTexts. 8.7: Alkylation of Enolate Ions. [Link]

  • Organic Syntheses. Diethyl bis(hydroxymethyl)malonate. [Link]

  • Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 32(12), 1211-1215.
  • Tšubrik, O., Mäeorg, U., & Sjöberg, S. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031-3034.
  • Leah4sci. (2017, December 29). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. [Link]

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Application Notes & Protocols: Methyl 2-oxotetrahydrofuran-3-carboxylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Lactone for Complex Synthesis

Methyl 2-oxotetrahydrofuran-3-carboxylate is a highly functionalized γ-butyrolactone that has emerged as a powerful and versatile building block in the total synthesis of complex natural products.[1][2][3] Its structure, containing a cyclic β-keto ester moiety, provides a unique platform for a variety of chemical transformations. The inherent reactivity of this scaffold allows for the strategic introduction of new carbon-carbon bonds and the generation of stereocenters, making it an invaluable precursor for molecules containing the tetrahydrofuran core, a common motif in bioactive compounds.[2][3] This guide provides an in-depth exploration of its reactivity, key applications, and detailed protocols for its use in a research and drug development setting.

Part 1: Core Reactivity and Synthetic Potential

The synthetic utility of methyl 2-oxotetrahydrofuran-3-carboxylate is primarily derived from the chemistry of its β-keto ester functional group. The proton on the carbon alpha to both the ketone and the ester (the C3 position) is particularly acidic (pKa ≈ 10-11), facilitating its removal by common bases to form a resonance-stabilized enolate.[4] This enolate is the key nucleophilic intermediate for a range of crucial bond-forming reactions.

The two most significant transformations in total synthesis are:

  • α-Alkylation: The enolate readily reacts with alkyl halides and other electrophiles in an SN2 reaction to form a new C-C bond at the C3 position.[5][6] This allows for the introduction of diverse side chains.

  • Hydrolysis and Decarboxylation: Following alkylation, the ester can be hydrolyzed to the corresponding carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield a 3-substituted-tetrahydrofuran-2-one.[7][8] This sequence is a powerful method for synthesizing substituted γ-butyrolactones.

These two reactions, often performed in sequence, provide a robust strategy for elaborating the simple starting material into a more complex, substituted lactone core, which can then be carried forward in a multi-step synthesis.

G cluster_main Core Synthetic Strategy start Methyl 2-oxotetrahydrofuran- 3-carboxylate enolate Resonance-Stabilized Enolate start->enolate 1. Base (e.g., NaH, NaOEt) alkylated 3-Alkyl-3-(methoxycarbonyl)- tetrahydrofuran-2-one enolate->alkylated 2. Alkyl Halide (R-X) S-N-2 Reaction keto_acid 3-Alkyl-2-oxotetrahydrofuran- 3-carboxylic acid alkylated->keto_acid 3. Hydrolysis (H₃O⁺ or OH⁻) product 3-Alkyl-tetrahydrofuran-2-one (Target Core) keto_acid->product 4. Heat (Δ) Decarboxylation (-CO₂) G cluster_ptc Asymmetric Phase-Transfer Catalysis (PTC) Cycle enolate Enolate (Aqueous/Solid Phase) ion_pair Chiral Ion Pair [Q*]⁺[Enolate]⁻ (Organic Phase) enolate->ion_pair Phase Transfer catalyst Chiral Catalyst (Q*Cl) catalyst->ion_pair product_complex Alkylated Product + [Q*]⁺[X]⁻ ion_pair->product_complex + R-X (Alkylation) product_complex->catalyst Catalyst Regeneration product Enantiomerically Enriched Alkylated Product product_complex->product Release

Caption: Simplified catalytic cycle for asymmetric alkylation via PTC.

This method provides access to 3-alkyl-3-carbomethoxy-tetrahydrofuran-2-ones with high enantiomeric excess (ee), which are valuable chiral building blocks, or "chirons," for further synthetic elaboration. [9][10]

Alkylating Agent (R-X) Catalyst Base Solvent Yield (%) ee (%)
Benzyl Bromide Cinchona Derivative K₂CO₃ Toluene 98 98
Allyl Bromide Cinchona Derivative Cs₂CO₃ CH₂Cl₂ 95 96
Ethyl Iodide Cinchona Derivative K₂CO₃ Toluene 90 92

Table 1: Representative data for asymmetric α-alkylation of cyclic β-keto esters using phase-transfer catalysis. Data is generalized from literature reports.[11]

Chiral Pool Synthesis

An alternative strategy is to begin a synthesis with an enantiomerically pure starting material derived from nature, a concept known as "chiral pool" synthesis. [9][12]For instance, chiral alkyl 5-oxotetrahydrofuran-2-carboxylates can be synthesized via asymmetric hydrogenation of dialkyl 2-oxoglutarates. [13]The pre-existing stereocenter at the C5 position can then direct the stereochemical outcome of subsequent reactions, including modifications at the C3 position, preserving or transferring chirality throughout the synthetic sequence.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: General Procedure for α-Alkylation

This protocol describes the formation of the enolate followed by alkylation to yield a 3,3-disubstituted tetrahydrofuran-2-one.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes carefully via cannula.

  • Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension.

    • Causality: A strong, non-nucleophilic base like NaH is used to irreversibly deprotonate the β-keto ester, ensuring complete formation of the enolate and preventing side reactions like ester hydrolysis. [5][6]5. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkyl-3-(methoxycarbonyl)tetrahydrofuran-2-one.

Protocol 2: Hydrolysis and Decarboxylation

This protocol describes the conversion of the alkylated product from Protocol 1 into the corresponding 3-alkyl-tetrahydrofuran-2-one.

Materials:

  • 3-Alkyl-3-(methoxycarbonyl)tetrahydrofuran-2-one

  • Lithium hydroxide (LiOH)

  • THF/Water solvent mixture

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkylated ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure.

  • Gently heat the resulting crude β-keto acid (typically 50-80 °C) until CO₂ evolution ceases. The decarboxylation can often be monitored by the disappearance of effervescence.

    • Causality: The decarboxylation proceeds through a cyclic, six-membered transition state, which is sterically accessible due to the β-position of the ketone, leading to the formation of an enol intermediate that tautomerizes to the final ketone product. [8]9. Purify the resulting crude product by flash column chromatography to yield the pure 3-alkyl-tetrahydrofuran-2-one.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a foundational building block for modern organic synthesis. Its predictable reactivity, centered on the formation of a stable enolate, allows for reliable C-C bond formation. When combined with powerful techniques like asymmetric phase-transfer catalysis, it provides an efficient and highly enantioselective route to chiral γ-butyrolactones. The protocols and strategies outlined in this guide demonstrate its broad applicability and underscore its importance as a key intermediate in the synthesis of complex, biologically active natural products and pharmaceutical agents.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Wang, Y., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(3), 557-564. [Link]

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1597-1599. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Synthetic Organic Chemistry, Japan, 63(3), 202-214. [Link]

  • ScienceMadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Asymmetric Synthesis. Course Material. [Link]

  • ResearchGate. Selected examples of natural products based on the furan-3-carboxylate... [Link]

  • ResearchGate. 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]

  • Chemical Communications. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. [Link]

  • MDPI. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. [Link]

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  • Organic Chemistry Portal. Total Synthesis of C-O Ring-Containing Natural Products. [Link]

  • Organic & Biomolecular Chemistry. Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. [Link]

  • Chemical Communications. Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. [Link]

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Application Notes and Protocols: The Reaction of Methyl 2-oxotetrahydrofuran-3-carboxylate with Amines for Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. These core structures are ubiquitous in pharmaceuticals and natural products, often conferring potent and selective biological activity.[1] Methyl 2-oxotetrahydrofuran-3-carboxylate, a readily available β-keto lactone, serves as a versatile and powerful building block for accessing a variety of medicinally relevant five-membered nitrogen heterocycles.[2] Its reaction with amines is not a simple transformation but a gateway to complex molecular architectures, most notably the pyrrolidinone and tetramic acid frameworks.[3][4]

These resulting scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. For instance, the tetramic acid moiety is a key pharmacophore in numerous natural product antibiotics, including vancoresmycin, while synthetic pyrrolidinone derivatives have emerged as potent inhibitors of enzymes such as autotaxin, a key target in fibrosis and cancer.[3][4]

This guide provides an in-depth exploration of the reaction between methyl 2-oxotetrahydrofuran-3-carboxylate and various amines. We will dissect the underlying reaction mechanisms, present detailed and validated protocols for synthesis, discuss the scope and limitations, and provide insights into the application of this chemistry in a drug development context.

Section 1: Core Chemical Principles and Reaction Mechanisms

The reactivity of methyl 2-oxotetrahydrofuran-3-carboxylate is dictated by the interplay of its three electrophilic centers: the C2 lactone carbonyl, the C3-appended methyl ester, and the C2-ketone. The reaction outcome is highly dependent on the nature of the amine nucleophile and the reaction conditions.

The Dominant Pathway: Aminolysis Followed by Intramolecular Cyclization

The most productive and widely utilized reaction pathway involves an initial aminolysis of the methyl ester, followed by a subsequent intramolecular cyclization to form the stable pyrrolidinone ring system. This sequence is a powerful method for the synthesis of N-substituted 3-acyltetramic acids.

The mechanism proceeds via two key stages:

  • Nucleophilic Acyl Substitution (Aminolysis): A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl of the methyl ester. This is a classic aminolysis reaction.[5][6] Although the ketone is generally more reactive towards nucleophiles, the ester aminolysis is often favored under neutral or slightly basic conditions, particularly with heating, leading to the formation of a stable amide intermediate.

  • Intramolecular Cyclization (Dieckmann-Type Condensation): The nitrogen of the newly formed amide intermediate then acts as an intramolecular nucleophile, attacking the lactone carbonyl (C2). This results in the cleavage of the tetrahydrofuran ring and the formation of a new, thermodynamically stable five-membered pyrrolidin-2,4-dione ring. This type of base-induced cyclization is analogous to a Dieckmann condensation.[7][8]

Caption: The dominant two-stage reaction mechanism.

Competing Pathways and Considerations

While the pathway to tetramic acids is common, other reactions can occur, and understanding them is crucial for optimizing the desired outcome.

  • Enamine Formation: The ketone at C2 can react with amines, especially under acidic catalysis, to form a β-enamino ester.[9] This pathway can sometimes compete with or precede aminolysis. In most preparations targeting tetramic acids, this is an undesired side reaction.

  • Direct Lactone Aminolysis: A highly nucleophilic amine could potentially attack the lactone carbonyl directly, leading to a ring-opened amide without subsequent cyclization. This is less common as the methyl ester is generally more sterically accessible and electronically activated.

Caption: A typical experimental workflow for the synthesis and isolation of products.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, Toluene)

  • Hydrochloric Acid (1M or 2M solution)

  • Standard laboratory glassware for reflux

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chosen primary amine (1.1 equivalents).

  • Solvent Addition: Add the solvent of choice (e.g., methanol, 0.2-0.5 M concentration relative to the limiting reagent). Stir until the amine is fully dissolved.

  • Substrate Addition: Add methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux. The choice of solvent will dictate the temperature (e.g., Methanol ~65°C, Toluene ~110°C).

    • Causality Note: Heating is crucial to overcome the activation energy for both the initial aminolysis and the subsequent cyclization. Higher temperatures can also help drive off the methanol byproduct, pushing the equilibrium towards the product. [5]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup - Cooling and Concentration: Once complete, remove the heat source and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Isolation:

    • For solid products: To the resulting residue, add 1M HCl (aq) dropwise while stirring until the pH is ~1-2. This protonates the enolate of the tetramic acid, causing it to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • For oily products: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with 1M HCl, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Self-Validation and Expected Results:

  • TLC: The product should have a different Rf value than the starting materials. The tetramic acid products are often UV active.

  • Yields: Yields can vary widely depending on the amine used but typically range from 50-90% for simple primary amines.

  • Characterization: Successful synthesis can be confirmed by ¹H NMR (disappearance of the methyl ester singlet ~3.7 ppm), Mass Spectrometry (correct M+H⁺ peak), and IR spectroscopy (presence of characteristic amide and ketone C=O stretches). Note that tetramic acids can exist as a mixture of tautomers, which may lead to complex NMR spectra. [3][7]

Protocol 2: Reaction with Amidines for Pyrimidine Synthesis

A fascinating and highly efficient variation of this reaction occurs with amidines. Instead of forming a simple pyrrolidinone, the reaction proceeds through a formal [4+2] cycloaddition or a stepwise addition-cyclization pathway to rapidly generate highly substituted pyrimidines. [10][11] Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amidine (1.0 equivalent) in anhydrous acetonitrile (0.2 M).

  • Substrate Addition: Prepare a separate solution of methyl 2-oxotetrahydrofuran-3-carboxylate (1.5 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the stirring amidine solution at room temperature.

    • Expert Insight: This reaction is often remarkably fast, proceeding to completion in minutes at room temperature for activated 1,2,3-triazines. [10][11]While the keto-lactone starting material is different, the principle of using an electron-deficient component with an amidine is similar. The reaction should be monitored closely from the moment of addition.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Given the speed, the reaction may be complete upon full addition. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed in vacuo.

  • Purification: The crude pyrimidine product is typically purified by silica gel column chromatography.

Section 4: Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Amine is not nucleophilic enough (e.g., highly electron-deficient anilines). Reaction temperature is too low.Switch to a higher boiling solvent (e.g., toluene, xylene). Increase reaction time. Consider adding a non-nucleophilic base (e.g., DBU) to facilitate the cyclization step.
Multiple Products Observed Formation of side products like enamines. Incomplete cyclization.Avoid acidic conditions to disfavor enamine formation. Ensure sufficient heating and time for the cyclization step to complete. Purify carefully using column chromatography.
Product is an intractable oil The product may be low-melting or amorphous.Attempt purification by chromatography instead of recrystallization. Try to form a salt (e.g., with HCl or NaOH) which may be crystalline.
Complex NMR Spectrum Presence of tautomers. Presence of rotamers (around the N-acyl bond).Run NMR in a different solvent (e.g., DMSO-d6) which can sometimes simplify the spectrum. Perform variable temperature (VT) NMR to observe potential coalescence of rotameric signals.

Conclusion

The reaction of methyl 2-oxotetrahydrofuran-3-carboxylate with amines is a cornerstone transformation for the construction of high-value nitrogen heterocycles. By understanding the underlying mechanistic principles—primarily aminolysis followed by intramolecular cyclization—researchers can efficiently access diverse libraries of tetramic acid and pyrrolidinone derivatives. The protocols and insights provided herein serve as a robust starting point for chemists in both academic and industrial settings, enabling the exploration of new chemical space and accelerating the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Aminolysis of β‐keto esters via β‐dicarbonyl complexes. [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • ResearchGate. (n.d.). Aminolysis of β‐keto esters using CAL‐B. [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]

  • Sarter, C., et al. (2018). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemistrySelect. [Link]

  • The Organic Chemistry Tutor. (2021). Converting Esters to Amides: "Aminolysis". YouTube. [Link]

  • Schobert, R., et al. (2009). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules. [Link]

  • S.A. (n.d.). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. International Journal of Organic Chemistry. [Link]

  • Dittmer, D. C. (2008). Tetramic acids and derivatives by telluride-triggered Dieckmann cyclizations. Tetrahedron. [Link]

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2018). Amines and Heterocycles. [Link]

  • Basher, A. A. (2002). Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate. Iraqi National Journal of Chemistry. [Link]

  • Matos, M. N. (2006). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]

  • Al-Masoudi, W. A. (2017). Synthesis and characterization of heterocyclic compounds from amine derivative. Journal of Kerbala University. [Link]

  • Al-Haideri, R. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Egyptian Journal of Chemistry. [Link]

  • De, S., et al. (2021). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Journal of Organic Chemistry. [Link]

  • University of Lisbon. (n.d.). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (±)-laburnamine. [Link]

  • da C. Santos, P. F., & L. S. Lobo. (2009). Prodrugs for Amines. Current Medicinal Chemistry. [Link]

  • Rannard, S. P., & N. J. Davis. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Organic Letters. [Link]

  • Liu, M., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. [Link]

  • MalariaWorld. (n.d.). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules. [Link]

  • ResearchGate. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

  • De, S., et al. (2021). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Journal of Organic Chemistry. [Link]

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • Google Patents. (2023). Process for preparing aminofuranes.

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Alkylation of Methyl 2-oxotetrahydrofuran-3-carboxylate: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise modification of molecular scaffolds is a cornerstone of innovation. The γ-butyrolactone ring, a privileged structure in numerous natural products and pharmacologically active compounds, often requires specific functionalization to modulate its biological activity. Among the key transformations of this heterocyclic system, the alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate at the C3 position represents a critical step in the synthesis of a diverse array of complex molecules.

This comprehensive guide provides an in-depth exploration of the alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate, offering a robust theoretical framework, detailed experimental protocols, and critical insights into reaction optimization. Drawing upon established principles of enolate chemistry, this document will equip researchers with the knowledge to confidently and successfully perform this valuable synthetic transformation.

I. Foundational Principles: The Chemistry of β-Keto Lactone Alkylation

The alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate hinges on the generation of a nucleophilic enolate at the C3 position. This β-keto lactone possesses an acidic α-proton, which can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, capable of attacking an electrophilic alkylating agent in a classic SN2 reaction.

The Crucial Role of the Base

The choice of base is paramount in achieving successful and selective C-alkylation. The ideal base should be strong enough to quantitatively deprotonate the β-keto lactone without promoting side reactions such as hydrolysis of the ester or lactone moieties. Two bases are predominantly employed for this purpose: sodium hydride (NaH) and lithium diisopropylamide (LDA).

  • Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is a popular choice for generating enolates of β-dicarbonyl compounds. It reacts irreversibly to produce the sodium enolate and hydrogen gas. The choice of solvent is critical when using NaH, with anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) being common options.[1]

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered, and non-nucleophilic base, LDA is highly effective for the rapid and quantitative formation of enolates.[2] Its bulky nature minimizes nucleophilic attack on the carbonyl groups. LDA is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures, or it can be purchased as a solution.

The C- vs. O-Alkylation Conundrum

A potential side reaction in the alkylation of enolates is O-alkylation, where the electrophile attacks the oxygen atom of the enolate. The regioselectivity between C- and O-alkylation is influenced by several factors, including the nature of the counterion, the solvent, and the electrophile. Generally, for the alkylation of β-keto esters with alkyl halides, C-alkylation is the predominant pathway, leading to the thermodynamically more stable product.

II. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate using both sodium hydride and lithium diisopropylamide.

Protocol 1: Alkylation using Sodium Hydride

This protocol is adapted from established procedures for the alkylation of related β-keto esters and lactones.[3]

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., allyl bromide, benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension of NaH.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA)

This protocol is favored for its rapid and clean enolate formation, often leading to higher yields and fewer side products.[2]

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., allyl bromide, benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • LDA Preparation: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) to the THF. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: Slowly add a solution of methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

III. Data Presentation: Reagents and Expected Outcomes

The following table summarizes typical reagents and expected yields for the alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Alkylating Agent (R-X)BaseSolventTypical Yield (%)
Allyl bromideNaHTHF75-85
Benzyl bromideNaHTHF80-90
Methyl iodideNaHTHF70-80
Allyl bromideLDATHF80-90
Benzyl bromideLDATHF85-95
Methyl iodideLDATHF75-85

IV. Visualization of the Reaction Mechanism and Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Alkylation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Start_Lactone Methyl 2-oxotetrahydrofuran-3-carboxylate Enolate Enolate Formation Start_Lactone->Enolate Deprotonation Base Base (NaH or LDA) Base->Enolate Alkyl_Halide Alkyl Halide (R-X) SN2 SN2 Attack Alkyl_Halide->SN2 Enolate->SN2 Product 3-Alkyl-methyl 2-oxotetrahydrofuran-3-carboxylate SN2->Product

Caption: General mechanism of alkylation.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Base_Prep Prepare Base (NaH suspension or LDA solution) Start->Base_Prep Enolate_Formation Add β-Keto Lactone for Enolate Formation Base_Prep->Enolate_Formation Alkylation Add Alkyl Halide Enolate_Formation->Alkylation Quench Quench Reaction Alkylation->Quench Extract Extract with Organic Solvent Quench->Extract Workup Wash, Dry, and Concentrate Extract->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for alkylation.

V. Characterization of Products

The successful synthesis of the 3-alkylated product can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The disappearance of the signal corresponding to the acidic C3 proton and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction.

  • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the C3 carbon resonance will be observed. The carbonyl and ester carbon signals will remain in their characteristic regions.[4]

  • IR Spectroscopy: The characteristic C=O stretching frequencies for the lactone and ester carbonyl groups will be present in the product spectrum.

VI. Conclusion

The alkylation of methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile and powerful method for the synthesis of a wide range of functionalized γ-butyrolactones. By carefully selecting the base and reaction conditions, researchers can achieve high yields of the desired C-alkylated products. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in various synthetic endeavors.

VII. References

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride? (2014, February 2). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Retrieved from [Link]

  • Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. (2004, July). ResearchGate. Retrieved from [Link]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 735-738.

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo‐Centered Carboxylate Cluster. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. (2004, July). ResearchGate. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). The Organic Chemistry Tutor. Retrieved from [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Selectfluor-Enabled C(sp3)–H Alkoxylation of 3-Methylfuranocoumarins. (2021, May). ResearchGate. Retrieved from [Link]

  • 4-methoxycarbonyl-2-methyl-1,3-oxazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Preparation of carbonyl compounds by isomerization of allyl alcohols. (1990, August 21). Google Patents. Retrieved from

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023, January). ResearchGate. Retrieved from [Link]

  • Deoxytrifluoromethylthiolation and Selenylation of Alcohols by Using Benzothiazolium Reagents. (2021, June 23). Refubium. Retrieved from [Link]

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Application Notes & Protocols: Strategic Michael Addition Reactions with Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, provides a powerful and atom-economical method for constructing complex molecular architectures.[1][2][3] This guide focuses on the strategic application of Methyl 2-oxotetrahydrofuran-3-carboxylate as a versatile Michael donor. Due to the acidity of the proton at the C3 position, this cyclic β-keto ester readily forms a stabilized enolate, which can engage a wide variety of Michael acceptors.[4][5] The resulting adducts are highly functionalized γ-butyrolactone derivatives, which are privileged scaffolds in natural products and serve as key building blocks for drug discovery programs.[6][7] We present a detailed exploration of the reaction mechanism, critical experimental parameters, and robust protocols for both classical base-catalyzed and modern asymmetric organocatalyzed transformations. These notes are intended for researchers in organic synthesis and medicinal chemistry, providing the technical insights necessary to effectively leverage these reactions in their work.

Theoretical Background and Mechanistic Insights

The Michael Addition Reaction

The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, the Michael acceptor.[1][8] The reaction proceeds via the formation of a resonance-stabilized enolate from the donor, which then attacks the β-carbon of the acceptor.[5] This process is thermodynamically favorable as it involves the cleavage of a relatively weak C=C π-bond and the formation of a stronger C-C σ-bond.[5]

Methyl 2-oxotetrahydrofuran-3-carboxylate as a Pronucleophile

Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9) is an excellent Michael donor.[9] The key to its reactivity lies in the proton at the C3 position, which is flanked by two electron-withdrawing groups: the lactone carbonyl and the methyl ester carbonyl. This dual activation significantly increases the acidity of the α-proton (pKa ≈ 11-13 in DMSO), allowing for facile deprotonation by even mild bases to form a nucleophilic enolate. This enolate is stabilized by delocalization of the negative charge across both carbonyl oxygen atoms.

General Reaction Mechanism

The reaction mechanism consists of three primary steps:[1][2]

  • Deprotonation: A base removes the acidic α-proton from the C3 position of the lactone to generate a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor in a conjugate addition fashion, forming a new carbon-carbon bond and a new enolate intermediate.

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final 1,5-dicarbonyl adduct.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation Donor Methyl 2-oxotetrahydrofuran-3-carboxylate Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base (B:) Base->Donor AdductEnolate Adduct Enolate Enolate->AdductEnolate Conjugate Attack Acceptor Michael Acceptor (e.g., Enone) Acceptor->AdductEnolate Product Michael Adduct AdductEnolate->Product Protonation ProtonSource Proton Source (BH+) ProtonSource->AdductEnolate

Caption: General mechanism of the Michael addition reaction.

Key Experimental Parameters and Optimization

The success of a Michael addition hinges on the careful selection of reaction conditions. The interplay between the base, solvent, and Michael acceptor dictates the reaction's efficiency, yield, and stereochemical outcome.

Choice of Base

The base is critical for generating the nucleophilic enolate. Its strength and nature must be matched to the substrate and desired outcome.

  • Strong Bases (e.g., NaH, NaOEt, K₂CO₃): These are used for stoichiometric deprotonation and are effective for a wide range of acceptors. Using an alkoxide base corresponding to the ester (e.g., sodium ethoxide with an ethyl ester) is a classic strategy to prevent transesterification.[4]

  • Organocatalysts (e.g., Chiral Amines, Thioureas): In asymmetric synthesis, chiral organocatalysts are paramount.[10][11][12] Bifunctional catalysts, such as thioureas derived from cinchona alkaloids or primary amines, can activate both the nucleophile (via hydrogen bonding or enamine formation) and the electrophile, facilitating highly stereoselective reactions.[11][13]

  • Lewis Acids (e.g., Ni(II), La(III) complexes): Chiral Lewis acid complexes can coordinate to both the β-keto ester and the enone, organizing the transition state to induce high levels of enantioselectivity.[14][15]

Common Michael Acceptors

A diverse array of electron-deficient alkenes can serve as Michael acceptors. The choice of acceptor determines the functionality of the final product.

Acceptor Class General Structure Notes
α,β-Unsaturated KetonesR-CO-CH=CH-R'Readily available and highly reactive. Products are 1,5-diketone equivalents.
α,β-Unsaturated EstersR-OOC-CH=CH-R'Common acceptors; the products can be further manipulated via the ester group.
NitroalkenesR-CH=CH-NO₂Powerful acceptors. The resulting nitro group is extremely versatile and can be reduced to an amine or converted to other functional groups.[15][16][17]
α,β-Unsaturated NitrilesR-CH=CH-CNThe nitrile group in the product can be hydrolyzed to a carboxylic acid or reduced to an amine.
MaleimidesImportant in bioconjugation and drug design; leads to succinimide-type products.[18]
Solvent Effects

The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

  • Polar Aprotic Solvents (THF, Dioxane, CH₂Cl₂): Generally good choices as they effectively solvate the cationic counter-ion of the enolate without interfering with its nucleophilicity. THF is a common choice for many base-catalyzed reactions.

  • Polar Protic Solvents (EtOH, MeOH): Often used in conjunction with their conjugate bases (e.g., NaOEt in EtOH). Can slow down reactions by solvating the nucleophile through hydrogen bonding.

  • Nonpolar Solvents (Toluene, Hexane): Can be effective, particularly in asymmetric catalysis where aggregation and catalyst conformation are critical for selectivity.[11]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting Michael additions with Methyl 2-oxotetrahydrofuran-3-carboxylate.

Protocol 1: General Base-Catalyzed Michael Addition to an Enone

This protocol describes a standard procedure for the addition to methyl vinyl ketone using potassium carbonate as a mild, effective base.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2-oxotetrahydrofuran-3-carboxylate (e.g., 1.44 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Add anhydrous K₂CO₃ (e.g., 2.07 g, 15.0 mmol). Stir the suspension vigorously for 15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add methyl vinyl ketone (e.g., 0.85 mL, 11.0 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure Michael adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Asymmetric Organocatalyzed Michael Addition to a Nitroalkene

This protocol outlines a stereoselective addition to trans-β-nitrostyrene using a bifunctional thiourea catalyst, a common strategy for synthesizing chiral γ-nitro carbonyl compounds.[11]

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.2 eq)

  • trans-β-Nitrostyrene (1.0 eq)

  • Chiral Thiourea Catalyst (e.g., Takemoto catalyst) (0.1 eq)

  • Toluene

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add trans-β-nitrostyrene (e.g., 149 mg, 1.0 mmol) and the chiral thiourea catalyst (e.g., 5-10 mol%).

  • Add toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add Methyl 2-oxotetrahydrofuran-3-carboxylate (e.g., 0.15 mL, 1.2 mmol).

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto a small amount of silica gel.

  • Purify the product by flash column chromatography (e.g., using a hexane/EtOAc gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Caption: General experimental workflow for a Michael addition.

Applications in Synthesis and Drug Development

The Michael adducts derived from Methyl 2-oxotetrahydrofuran-3-carboxylate are exceptionally valuable synthetic intermediates. The dense arrangement of functional groups—a lactone, an ester, and the functionality from the acceptor (e.g., ketone or nitro group)—provides numerous handles for subsequent transformations.

  • Diastereoselective Reduction: The ketone or ester groups can be selectively reduced to introduce new stereocenters, leading to complex polyol structures.

  • Lactam Synthesis: Reduction of a nitro group to an amine can be followed by intramolecular amidation to form substituted γ-lactams, another important heterocyclic motif in medicinal chemistry.[15]

  • Access to Complex Heterocycles: The adducts can serve as precursors for more complex fused or spirocyclic ring systems through intramolecular cyclizations or rearrangement reactions.

  • Drug Discovery: The γ-butyrolactone core is present in many bioactive natural products. Michael adducts provide a rapid route to novel analogues for screening in drug discovery programs, with applications ranging from analgesics to anticancer agents.[6][18][19]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive base/catalyst. 2. Insufficiently acidic donor. 3. Sterically hindered acceptor.1. Use a stronger base; ensure catalyst is pure and active. 2. This is unlikely with the title compound, but check reagent quality. 3. Increase reaction temperature; use a less hindered base.
Multiple Products / Side Reactions 1. Polymerization of the acceptor. 2. Retro-Michael reaction. 3. 1,2-addition instead of 1,4-addition.1. Add the acceptor slowly at low temperature. 2. Use milder conditions and ensure complete protonation during workup. 3. Use a softer nucleophile or a catalyst system known to favor conjugate addition.
Poor Stereoselectivity 1. Reaction run at too high a temperature. 2. Inappropriate catalyst or solvent. 3. Epimerization of the product.1. Lower the reaction temperature. 2. Screen different chiral catalysts and solvents to optimize the transition state. 3. Use a milder base or a non-basic workup to prevent racemization at the acidic C3 position.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065. [Link]

  • Zhang, G., Yuan, Z., Wang, X., & Zhang, W. (2010). Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. Organic Letters, 12(23), 5486-5489. [Link]

  • Han, B., Li, J.-L., Ma, C., Zhang, Y.-C., & Chen, Y.-C. (2012). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. RSC Advances, 2(26), 9845-9848. [Link]

  • Metz, A. E., Johnson, J. S., & Zid, C. J. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 24(39), 7165-7169. [Link]

  • Kim, H., Kim, Y. K., & Shibasaki, M. (2009). Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Journal of the American Chemical Society, 131(10), 3585-3595. [Link]

  • Xu, X., Zhang, M., & Zhang, J. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 769532. [Link]

  • Santi, C., & Sibi, M. P. (2007). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society, 129(25), 7994-8005. [Link]

  • Trost, B. M., & Fandrick, D. R. (2007). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 129(20), 6540-6541. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Kumar, A., Salaskar, A., & Kumar, V. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1433-1436. [Link]

  • Kim, D. Y., & Lee, K. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 23(10), 2449. [Link]

  • NROChemistry. (n.d.). Michael Reaction. [Link]

  • ResearchGate. (n.d.). Asymmetric Michael Addition Reactions [Table]. [Link]

  • Guo, X.-T., Shen, J., Sha, F., & Wu, X.-Y. (2015). Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Synthesis, 47(13), 2063-2072. [Link]

  • Wang, C., Li, X., & Zhou, J. (2019). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 6(12), 1958-1985. [Link]

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  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. [Link]

  • ResearchGate. (2025). Stereoselective enolate and homoenolate Michael additions to benzo-fused nitroalkenes: Strategic advances and mechanistic perspectives. [Link]

  • Yamamoto, K., & Ishii, T. (2012). Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates. Organic & Biomolecular Chemistry, 10(22), 4359-4361. [Link]

  • Hayama, N., Kobayashi, Y., & Takemoto, Y. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Tetrahedron, 91, 132204. [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. [Link]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1345-1364. [Link]

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  • Othman, S. S., & Abdullah, M. N. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5, 226-233. [Link]

  • Pawar, S. S. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorg Org Chem, 1(5), 148-151. [Link]

  • Xing, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1021813. [Link]

  • RSC Publishing. (n.d.). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. [Link]

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  • Chemistry LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

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Application Notes and Protocols: Derivatization of the Carboxylate Group in Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][2][3] The tetrahydrofuran (THF) ring is a common structural motif in many natural products and approved drugs, prized for its favorable pharmacokinetic properties.[4][5] The reactivity of the carboxylate group, in conjunction with the adjacent keto-lactone system, provides a rich platform for chemical modification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the carboxylate group in Methyl 2-oxotetrahydrofuran-3-carboxylate, focusing on key transformations including transesterification, amidation, and decarboxylation.

The strategic modification of this scaffold allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. For instance, derivatives of this molecule have shown potential as antiproliferative agents by activating the PI3K pathway. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Core Derivatization Strategies

The derivatization of the carboxylate group in Methyl 2-oxotetrahydrofuran-3-carboxylate primarily involves nucleophilic acyl substitution reactions. The choice of reagent and reaction conditions dictates the resulting functional group. The principal transformations discussed herein are:

  • Transesterification: Conversion of the methyl ester to other esters.

  • Amidation: Formation of amides via reaction with amines.

  • Hydrolysis and Decarboxylation: Removal of the carboxylate group to yield 2-oxotetrahydrofuran.

These reactions are often driven by the desire to modify the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, or to introduce new points for further chemical elaboration.

Workflow of Derivatization Strategies

Derivatization_Workflow A Methyl 2-oxotetrahydrofuran-3-carboxylate B Transesterification A->B Alcohol, Catalyst C Amidation A->C Amine, Coupling Agent or Heat D Hydrolysis & Decarboxylation A->D Acid or Base, Heat E Alternative Esters B->E F Amides C->F G 2-Oxotetrahydrofuran D->G

Caption: Key derivatization pathways for Methyl 2-oxotetrahydrofuran-3-carboxylate.

I. Transesterification: Modifying the Ester Group

Transesterification is a fundamental reaction for altering the ester functionality of β-keto esters.[6][7] This process is particularly useful for introducing more complex alcoholic moieties, which can significantly impact the biological activity and pharmacokinetic profile of the molecule. The reaction typically proceeds via an enol intermediate, which is facilitated by the presence of the β-keto group.[7]

A. Acid-Catalyzed Transesterification

Principle: In the presence of a protic or Lewis acid catalyst, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. Anhydrous conditions are crucial to prevent competitive hydrolysis.[7]

Protocol: Synthesis of Benzyl 2-oxotetrahydrofuran-3-carboxylate

  • Reagents and Materials:

    • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • Benzyl alcohol (3.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Toluene (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with Dean-Stark trap and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add Methyl 2-oxotetrahydrofuran-3-carboxylate, benzyl alcohol, and toluene.

    • Add p-TsOH to the mixture.

    • Heat the reaction mixture to reflux and monitor the removal of methanol/water in the Dean-Stark trap.

    • Continue refluxing until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. Enzyme-Catalyzed Transesterification

Principle: Lipases, such as Candida antarctica lipase B (CALB), offer a mild and highly selective method for transesterification.[8] This enzymatic approach is particularly advantageous for substrates with sensitive functional groups and for achieving high chemoselectivity and enantioselectivity.[8]

Protocol: Lipase-Catalyzed Synthesis of (S)-2-Hydroxypropyl 2-oxotetrahydrofuran-3-carboxylate

  • Reagents and Materials:

    • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • (R,S)-1,2-Propanediol (5.0 eq)

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Molecular sieves (4 Å)

    • tert-Butyl methyl ether (MTBE)

    • Orbital shaker or magnetic stirrer

  • Procedure:

    • In a flask, dissolve Methyl 2-oxotetrahydrofuran-3-carboxylate in MTBE.

    • Add (R,S)-1,2-propanediol and activated molecular sieves.

    • Add Novozym 435 to the mixture.

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by GC or HPLC.

    • Upon completion, filter off the enzyme and molecular sieves.

    • Wash the solids with MTBE.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the product by column chromatography.

MethodCatalystTemperatureKey AdvantagesTypical Yields
Acid-Catalyzedp-TsOH, H₂SO₄RefluxCost-effective, scalable60-85%
Enzyme-CatalyzedLipase (e.g., CALB)Room Temp to 50°CHigh selectivity, mild conditions>90%[8]

II. Amidation: Synthesis of Carboxamides

The conversion of the carboxylate group to an amide is a critical transformation in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures. Amides can be synthesized from esters, though the reaction is often sluggish and may require elevated temperatures or the use of catalysts.[9][10] A more efficient route involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

A. Direct Aminolysis of the Ester

Principle: Direct reaction of the ester with an amine can form an amide, but this typically requires high temperatures and pressures, or the use of a catalyst.[9] The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol.

Protocol: High-Temperature Synthesis of N-Benzyl-2-oxotetrahydrofuran-3-carboxamide

  • Reagents and Materials:

    • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • Benzylamine (1.5 eq)

    • Sealed reaction vessel (e.g., pressure tube)

    • Heating block or oil bath

  • Procedure:

    • Combine Methyl 2-oxotetrahydrofuran-3-carboxylate and benzylamine in a sealed reaction vessel.

    • Heat the mixture to 120-150 °C for several hours.

    • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1 M HCl) to remove excess benzylamine.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting amide by recrystallization or column chromatography.

B. Two-Step Hydrolysis and Amide Coupling

Principle: This is a more versatile and generally higher-yielding approach. The methyl ester is first hydrolyzed to the unstable β-keto acid, which is then immediately coupled with an amine using a standard coupling reagent (e.g., HATU, HOBt/EDC). This method avoids the harsh conditions of direct aminolysis.

Protocol: Synthesis of N-Benzyl-2-oxotetrahydrofuran-3-carboxamide via Amide Coupling

  • Reagents and Materials:

    • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1 eq)

    • Tetrahydrofuran (THF) / Water

    • 1 M Hydrochloric acid (HCl)

    • Benzylamine (1.1 eq)

    • HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Step 1: Hydrolysis

      • Dissolve Methyl 2-oxotetrahydrofuran-3-carboxylate in a mixture of THF and water.

      • Cool the solution to 0 °C and add LiOH or NaOH.

      • Stir at 0 °C and monitor the hydrolysis by TLC.

      • Once complete, carefully acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

      • Extract the aqueous layer with ethyl acetate.

      • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate in vacuo at low temperature to yield the crude carboxylic acid. Note: The β-keto acid is prone to decarboxylation and should be used immediately.[7]

    • Step 2: Amide Coupling

      • Dissolve the crude 2-oxotetrahydrofuran-3-carboxylic acid in anhydrous DMF.

      • Add benzylamine and DIPEA.

      • Cool the mixture to 0 °C and add the coupling reagent (e.g., HATU).

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction with water and extract with ethyl acetate.

      • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

      • Dry over anhydrous MgSO₄, filter, and concentrate.

      • Purify the product by column chromatography.

Amidation Reaction Pathway

Amidation_Pathway cluster_0 Two-Step Method cluster_1 Direct Aminolysis A Methyl Ester B Hydrolysis (LiOH, H₂O/THF) A->B C β-Keto Acid (Unstable) B->C D Amide Coupling (Amine, HATU, DIPEA) C->D E Amide Product D->E F Methyl Ester G Direct Reaction (Amine, High Temp) F->G H Amide Product G->H

Caption: Comparison of two-step versus direct amidation pathways.

III. Decarboxylation: Removal of the Carboxylate Group

Decarboxylation of β-keto esters is a classic and highly useful transformation in organic synthesis.[11][12] The reaction proceeds readily upon heating, often in the presence of acid or base, via a cyclic transition state involving the enol tautomer.[13] This process effectively removes the ester functionality, yielding a ketone, which in this case is the parent lactone, γ-butyrolactone (after tautomerization of the initial enol product).

Principle: The presence of the carbonyl group at the β-position facilitates decarboxylation. Upon hydrolysis of the ester to the carboxylic acid, heating promotes the formation of a cyclic, six-membered transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable keto form.[13]

Protocol: Krapcho-type Decarboxylation

Principle: The Krapcho decarboxylation is a well-established method for the decarboxylation of esters, particularly β-keto esters, using a salt in a polar aprotic solvent.

  • Reagents and Materials:

    • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

    • Lithium chloride (LiCl) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Water (catalytic amount)

    • Heating mantle and condenser

  • Procedure:

    • In a round-bottom flask, combine Methyl 2-oxotetrahydrofuran-3-carboxylate, LiCl, and DMSO.

    • Add a small amount of water (e.g., 1-2 equivalents).

    • Heat the mixture to 150-180 °C under an inert atmosphere.

    • Monitor the evolution of gas (CO₂) and the progress of the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove DMSO.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting γ-butyrolactone by distillation if necessary.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a highly valuable synthetic intermediate whose carboxylate group can be readily derivatized through several key chemical transformations. This application note has detailed reliable and reproducible protocols for transesterification, amidation, and decarboxylation. The choice of a specific derivatization strategy will depend on the desired final product and the chemical sensitivities of the substrates involved. By understanding the principles behind these reactions and following the outlined protocols, researchers can effectively leverage this versatile scaffold for the discovery and development of new chemical entities.

References

  • O'Sullivan, T. et al. (2018). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • McCoy, C. et al. (2018). Recent advances in the transesterification of β-keto esters. National Institutes of Health (PMC). Available at: [Link]

  • Reddy, P. G. et al. (2002). Synthesis of B-keto esters. Google Patents (US6642035B2).
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Available at: [Link]

  • ResearchGate. Structures of selected drugs containing THF ring. Available at: [Link]

  • Kovac, A. et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Wikipedia. Decarboxylation. Available at: [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

  • Leggio, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Wolfe, J. P. et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. Decarboxylations. Available at: [Link]

  • Botta, M. et al. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents (US20050027120A1).
  • Roberts, J. D. & Caserio, M. C. (2021). Synthesis of Amides. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Lee, K. et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

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role of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Methyl 2-oxotetrahydrofuran-3-carboxylate: A Versatile Chiral Building Block for Asymmetric Synthesis

Abstract

The γ-butyrolactone framework is a privileged scaffold present in a multitude of natural products and pharmacologically active molecules. Access to enantiomerically pure derivatives of this core structure is of paramount importance in drug discovery and total synthesis. Methyl 2-oxotetrahydrofuran-3-carboxylate emerges as a highly valuable and versatile chiral building block, offering multiple reaction sites for stereocontrolled elaboration into more complex molecular architectures. This guide provides an in-depth analysis of its stereoselective synthesis and detailed protocols for its application, designed for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind key experimental choices and provide self-validating protocols to ensure reproducibility and success.

Introduction: The Significance of Chiral γ-Butyrolactones

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms can dictate the biological activity of a molecule. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex targets, embedding stereochemical information from the outset.[1] The γ-butyrolactone ring, a five-membered cyclic ester, is a prominent feature in many bioactive compounds. The ability to control the stereochemistry of substituents on this ring is crucial for achieving desired therapeutic effects.

Methyl 2-oxotetrahydrofuran-3-carboxylate, possessing a stereocenter at the C3 position adjacent to both a carbonyl and a carboxylate group, is a precursor of exceptional synthetic utility. Its functional group handles allow for a diverse range of chemical transformations, making it a powerful tool in the synthetic chemist's arsenal.

Physicochemical Properties

A summary of the key properties of methyl 2-oxotetrahydrofuran-3-carboxylate is provided below.

PropertyValueReference
CAS Number 19406-00-9
Molecular Formula C₆H₈O₄[2]
Molecular Weight 144.13 g/mol [2]
Appearance Colorless to Pale-Yellow Liquid
Purity Typically ≥95%[3]
Storage Sealed in dry, 2-8°C
InChI Key KBFOCDFPJBIMBD-UHFFFAOYSA-N
Asymmetric Synthesis: Accessing Enantiopure Material

The primary challenge lies in the enantioselective synthesis of the chiral lactone. While classical resolution can be employed, direct asymmetric synthesis offers a more elegant and efficient route. The most robust and widely cited method involves the heterogeneous asymmetric hydrogenation of a prochiral precursor, dialkyl 2-oxoglutarate, followed by spontaneous cyclization.[4][5]

This approach leverages a platinum catalyst supported on alumina (Pt/Al₂O₃) and modified with a chiral amine, typically a Cinchona alkaloid. The modifier adsorbs onto the platinum surface, creating a chiral environment that differentiates between the two prochiral faces of the ketone substrate.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation & Cyclization cat_support Pt/Al₂O₃ Support cat_prep Catalyst Modification in Solvent cat_support->cat_prep cinchona Cinchona Alkaloid Modifier (e.g., Cinchonidine) cinchona->cat_prep reactor Hydrogenation Reactor cat_prep->reactor Add Catalyst substrate Dimethyl 2-oxoglutarate (Prochiral Substrate) substrate->reactor Add Substrate h2 H₂ Gas (Pressure) h2->reactor Pressurize solvent Solvent (e.g., Acetic Acid) solvent->reactor Add Solvent filtration Catalyst Filtration reactor->filtration Reaction Complete product Chiral Methyl 2-oxotetrahydrofuran-3-carboxylate filtration->product Isolate Product

Caption: Figure 1: Workflow for Asymmetric Synthesis.

This protocol is adapted from established methodologies for the enantioselective hydrogenation of α-keto esters.[4][5]

Materials:

  • 5% Pt/Al₂O₃ catalyst

  • Cinchonidine (modifier for (R)-enantiomer) or Cinchonine (for (S)-enantiomer)

  • Dimethyl 2-oxoglutarate

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Catalyst Modification:

    • To a clean, dry hydrogenation vessel, add the 5% Pt/Al₂O₃ catalyst (e.g., 500 mg).

    • Add the Cinchona alkaloid modifier (e.g., 50 mg of cinchonidine).

    • Add glacial acetic acid (e.g., 20 mL) to suspend the solids.

    • Seal the vessel and stir the suspension for 30-60 minutes at room temperature to allow for the adsorption of the modifier onto the catalyst surface.

    • Scientist's Note: The pre-adsorption step is critical. The alkaloid forms a complex on the platinum surface, which acts as the chiral recognition site. The choice of alkaloid directly determines the enantiomer produced.

  • Hydrogenation Reaction:

    • Add a solution of dimethyl 2-oxoglutarate (e.g., 5.0 g) in glacial acetic acid (10 mL) to the catalyst suspension.

    • Seal the reactor securely. Purge the system with hydrogen gas 3-5 times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-60 bar).

    • Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-30°C).

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

    • Scientist's Note: The hydrogenation reduces the ketone to a secondary alcohol, forming dimethyl 2-hydroxyglutarate. In the acidic medium, this intermediate undergoes spontaneous intramolecular transesterification (lactonization) to yield the thermodynamically stable γ-butyrolactone product, releasing methanol.

  • Work-up and Purification:

    • Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with a small amount of ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral lactone.

  • Chiral Analysis:

    • The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or GC analysis.

SubstrateModifierSolventYield (%)ee (%)Reference
Dialkyl 2-oxoglutarateCinchonidineAcetic AcidHighup to 96%[4][5]
Dialkyl 2-oxoglutarateCinchonineAcetic AcidHighup to 96%[4][5]
Applications in Asymmetric Synthesis

The synthetic power of chiral methyl 2-oxotetrahydrofuran-3-carboxylate lies in the strategic manipulation of its functional groups. The ester can be hydrolyzed, reduced, or converted to an amide, while the lactone can undergo nucleophilic ring-opening.

Synthetic_Utility start Chiral Methyl 2-oxotetrahydrofuran-3-carboxylate sub Substitution/Modification at C3-Ester start->sub e.g., R-MgBr, LiAlH₄ open Nucleophilic Lactone Ring-Opening start->open e.g., Nu⁻ (R₂NH, RO⁻) decarb Decarboxylation start->decarb e.g., Heat, DMSO sub_prod Chiral Diols, Amides, etc. sub->sub_prod open_prod Acyclic Chiral γ-Hydroxy-α-substituted Glutamate Derivatives open->open_prod decarb_prod Chiral γ-Butyrolactone decarb->decarb_prod

Caption: Figure 2: Synthetic Transformations.

This protocol demonstrates the synthesis of a chiral γ-hydroxy-α-carboxamido glutarate derivative, a useful intermediate for peptide synthesis or further elaboration.

Materials:

  • (R)- or (S)-Methyl 2-oxotetrahydrofuran-3-carboxylate

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the chiral lactone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add benzylamine (1.1 eq) dropwise to the stirred solution.

    • Scientist's Note: The reaction is typically exothermic. Slow addition at 0°C helps control the reaction rate and prevents side reactions. The amine preferentially attacks the more electrophilic lactone carbonyl over the ester carbonyl.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to yield the desired open-chain product.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a powerful and versatile chiral building block, providing efficient entry into a wide range of enantiomerically enriched molecules. The asymmetric hydrogenation protocol described herein offers a reliable and scalable method for its production with high enantioselectivity.[4] By understanding the reactivity of its distinct functional groups, researchers can strategically design synthetic routes towards complex pharmaceutical and natural product targets, underscoring its importance in modern organic synthesis and drug development.[1][6]

References
  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626.
  • Jõgi, A., & Müürisepp, A.-M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036.
  • Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556. Retrieved from [Link]

  • Sigma-Aldrich. (1998). New Chiral Building Blocks. Aldrichimica Acta, 31(2).
  • Organic Syntheses. (2018).
  • Krywult, B. M., Sheehan, C. S., & Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 416–428. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2020).
  • Trost, B. M., & Crawley, M. L. (2004). A "chiral aldehyde" equivalent as a building block towards biologically active targets. Chemistry, 10(9), 2237-52.
  • Semantic Scholar. (2012). 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry.
  • PubMed. (2010). Development of specific "drug-like property" rules for carboxylate-containing oral drug candidates. Journal of Medicinal Chemistry, 53(23), 8221–8232.
  • Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al>2>O>3> catalysts. Chemical Communications. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of γ-Butyrolactones via Electrophilic Iodolactonization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of γ-Butyrolactones

The γ-butyrolactone (GBL) is a five-membered lactone motif that serves as a cornerstone in both natural products and synthetic pharmaceuticals.[1] This privileged scaffold is present in a wide array of biologically active molecules, demonstrating potent activities including anticancer, anti-inflammatory, and antifungal properties.[1] Several FDA-approved drugs, such as the diuretics Spironolactone and Eplerenone, incorporate the GBL ring system, highlighting its importance in medicinal chemistry.[1][2] Furthermore, GBLs are versatile synthetic intermediates, crucial for producing essential chemicals like N-methyl-2-pyrrolidone (NMP) and 1,4-butanediol (BDO).[3][4]

Given their broad utility, the development of efficient, reliable, and stereocontrolled methods for synthesizing γ-butyrolactones is a primary objective for researchers in organic synthesis and drug development.[5][6] This application note provides a detailed protocol for the synthesis of γ-butyrolactones using the iodolactonization reaction, a classic yet powerful method for constructing this heterocyclic system.[7]

Principle of the Method: Iodolactonization

Iodolactonization is an intramolecular electrophilic cyclization that forms a lactone by adding an oxygen and an iodine atom across a carbon-carbon double bond.[8] First reported by M. J. Bougault in 1904, this reaction has become one of the most effective methods for lactone synthesis due to its mild conditions and the introduction of a versatile iodine atom into the product, which can be used for further synthetic transformations.[8][9]

The reaction is typically performed on a γ,δ-unsaturated carboxylic acid (e.g., 4-pentenoic acid). The mechanism proceeds through several key steps:

  • Carboxylate Formation : The reaction is conducted under mildly basic conditions, often using sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid, increasing its nucleophilicity.[10][11]

  • Iodonium Ion Formation : The electron-rich double bond acts as a nucleophile, attacking molecular iodine (I₂) to form a cyclic, three-membered iodonium ion intermediate.[9][11]

  • Intramolecular Cyclization : The pendant carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion.[12] This attack proceeds in an Sₙ2-like fashion, leading to the opening of the three-membered ring and the formation of the five-membered lactone.[9]

This cyclization is highly regioselective and often stereoselective. The formation of a five-membered γ-lactone is strongly favored over a six-membered δ-lactone, a preference governed by Baldwin's rules for ring closure, which state that 5-exo-tet cyclizations are kinetically favored.[7][8]

Experimental Protocol: Synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one

This protocol details the synthesis of a representative γ-butyrolactone from 4-pentenoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
4-Pentenoic acid≥98%Sigma-Aldrich591-80-0Starting material.
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Fisher Scientific144-55-8Base.
Iodine (I₂)ACS Reagent, ≥99.8%Sigma-Aldrich7553-56-2Electrophile source.
Diethyl ether (Et₂O)Anhydrous, ≥99.7%VWR60-29-7Extraction solvent.
Sodium thiosulfate (Na₂S₂O₃)ACS ReagentFisher Scientific7772-98-7For quenching excess iodine.
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9Drying agent.
Deionized Water (H₂O)--7732-18-5-
Round-bottom flask (250 mL)---Reaction vessel.
Magnetic stirrer and stir bar----
Separatory funnel (250 mL)---For extraction.
Rotary evaporator---For solvent removal.
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma-For reaction monitoring.
Step-by-Step Procedure
  • Reactant Preparation : In a 250 mL round-bottom flask, dissolve 2.0 g (20.0 mmol) of 4-pentenoic acid in 100 mL of deionized water.

  • Base Addition : Add 3.36 g (40.0 mmol, 2.0 equiv.) of sodium bicarbonate to the solution. Stir the mixture at room temperature until all the solid has dissolved and effervescence has ceased. This step forms the sodium 4-pentenoate salt in situ.

  • Iodine Addition : In a separate flask, prepare a solution of 7.61 g (30.0 mmol, 1.5 equiv.) of iodine in 50 mL of diethyl ether. Add this iodine solution to the aqueous solution of the carboxylate salt.

  • Reaction : Vigorously stir the biphasic mixture at room temperature. Protect the flask from light by wrapping it in aluminum foil, as iodine is light-sensitive.

  • Monitoring : Monitor the reaction progress using TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The starting material (acid) and product (lactone) should have different Rf values. The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, pour the mixture into a 250 mL separatory funnel. The organic (ether) layer will contain the product.

  • Extraction : Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all organic extracts.

  • Quenching : Wash the combined organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the purple/brown color of excess iodine disappears.

  • Final Wash : Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude product, typically an oil, can be purified by silica gel column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.

Characterization

The identity and purity of the synthesized 5-(iodomethyl)dihydrofuran-2(3H)-one should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The IR spectrum should show a strong carbonyl stretch characteristic of a γ-lactone (approx. 1770 cm⁻¹).

Data Presentation & Workflow

Reagent Stoichiometry
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
4-Pentenoic Acid100.122.0 g20.01.0
Sodium Bicarbonate84.013.36 g40.02.0
Iodine253.817.61 g30.01.5
Product 226.01 ~4.1 g ~18.1 ~91% (Theoretical)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve 4-Pentenoic Acid in H₂O prep_base Add NaHCO₃ (Form Carboxylate) prep_acid->prep_base add_iodine Add I₂ in Et₂O (Biphasic Mixture) prep_base->add_iodine react Stir Vigorously (2-4h, RT, Dark) add_iodine->react monitor Monitor by TLC react->monitor extract Separate Layers & Extract with Et₂O monitor->extract quench Wash with Na₂S₂O₃ (Remove excess I₂) extract->quench dry Dry (MgSO₄) & Concentrate quench->dry purify Column Chromatography (if needed) dry->purify characterize Characterization (NMR, IR) purify->characterize

Caption: Workflow for iodolactonization of 4-pentenoic acid.

Causality, Control, and Troubleshooting

ObservationPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure vigorous stirring to maximize interfacial contact in the biphasic system. Allow longer reaction time.
Loss of product during work-up.Ensure pH of the aqueous layer is basic before extraction to keep unreacted acid deprotonated and out of the organic layer. Perform multiple extractions.
Recovery of Starting Material Insufficient base or iodine.Use at least 2 equivalents of base to ensure full deprotonation. Use a slight excess of iodine (1.2-1.5 equiv).
Reaction time too short.Monitor carefully by TLC until starting material is consumed.
Product is dark/colored after work-up Residual iodine remains.Wash thoroughly with sodium thiosulfate solution until the organic layer is colorless.
Diastereoselectivity Issues (for substituted substrates) Reaction conditions favor thermodynamic product.For kinetic control to favor a specific diastereomer, reactions may need to be run at lower temperatures (e.g., 0 °C).[13]

Expert Insight on Stereocontrol: The intramolecular attack of the carboxylate on the iodonium ion is an anti-addition. For acyclic substrates, this stereochemical preference can be exploited to set relative stereochemistry.[13] The choice of reaction conditions (kinetic vs. thermodynamic control) can sometimes influence the ratio of diastereomeric products formed, offering a handle to control the stereochemical outcome.[13]

Conclusion

The iodolactonization of unsaturated carboxylic acids is a robust and highly effective method for the synthesis of γ-butyrolactones. The protocol is characterized by its mild reaction conditions, operational simplicity, and high yields. The resulting iodinated lactone is a valuable intermediate, as the carbon-iodine bond serves as a versatile functional handle for further synthetic manipulations, such as reduction, elimination, or cross-coupling reactions. This classic transformation remains a vital tool for chemists in academic research and the pharmaceutical industry.

References

  • Wikipedia. Iodolactonization. [Link]

  • Chemistry Notes. (2022-09-14). Iodolactonization: Mechanism, examples, useful application. [Link]

  • Grokipedia. Iodolactonization. [Link]

  • Tan, K. L., et al. (2013). Stereoselective halocyclization of alkenes with N-acyl hemiaminal nucleophiles. Chirality, 25(11), 805-9. [Link]

  • Laya, M. S., Banerjee, A. K., & Cabrera, E. V. (2009). Iodolactonization: Past and Present Examples. Current Organic Chemistry, 13(7), 720-730. [Link]

  • Bentham Science Publishers. (2009-05-01). Iodolactonization: Past and Present Examples. [Link]

  • Denmark, S. E., & Kuester, W. E. (2013). Stereoselective Halogenation in Natural Product Synthesis. Israel Journal of Chemistry, 53(11-12), 856-874. [Link]

  • Reddy, M. S., Kumar, Y. K., & Thirupathi, N. (2012). A New Synthesis of γ-Butyrolactones via AuCl3- or Hg(II)-Catalyzed Intramolecular Hydroalkoxylation of 4-Bromo-3-yn-1-ols. Organic Letters, 14(3), 824-827. [Link]

  • Jo, H., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1563. [Link]

  • Chen, G., & Ma, S. (2012). Enantioselective Halocyclization Reactions for the Synthesis of Chiral Cyclic Compounds. Angewandte Chemie International Edition, 51(49), 12150-12152. [Link]

  • ResearchGate. Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies | Request PDF. [Link]

  • Bartlett, P. A., & Bermejo Gonzalez, F. (1986). STEREOCONTROLLED IODOLACTONIZATION OF ACYCLIC OLEFINIC ACIDS: THE trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 64, 175. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023-12-04). γ-Butyrolactone application fields. [Link]

  • ResearchGate. Iodolactonization and Iodoetherification of β,γ-Unsaturated Acids and Alcohols Using FeCl3 and NaI | Request PDF. [Link]

  • Professor Carbon. (2020-04-07). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help. [Link]

  • Dr. Tanmoy Biswas. (2022-01-12). Iodolactone formation with mechanism. [Link]

  • Lee, S., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Catalysis, 14(5), 3247-3254. [Link]

  • Liu, F., et al. (2023). Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols. Organic Letters, 25(20), 3618-3622. [Link]

  • ResearchGate. Approved drugs containing γ-butyrolactone moiety. [Link]

  • LinkedIn. (2025-06-25). γ-Butyrolactone Industry News: Diversified Applications and Market Prospects. [Link]

  • ResearchGate. Iodolactonization of 4-Pentenoic Acid | Request PDF. [Link]

  • Smith, A. B., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7356-7360. [Link]

  • ResearchGate. (PDF) Iodolactonization: Past and Present Examples. [Link]

  • Narumi, T., et al. β,γ-trans-selective γ-butyrolactone formation via homoenolate cross-annulation of enals and aldehydes. Tetrahedron Letters. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • The Journal of Organic Chemistry. Regiochemical and stereochemical studies on halocyclization reactions of unsaturated sulfides. [Link]

  • Chemistry Stack Exchange. (2019-07-13). Mechanism of 5‐(iodomethyl)oxolan‐2‐one synthesis from 4‐pentenoic acid and iodine in acetonitrile. [Link]

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Application Notes & Protocols: Advanced Synthetic Methodologies in Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine, yet it faces persistent challenges related to efficiency, safety, sustainability, and scalability.[1][2] The transition from laboratory-scale synthesis to commercial manufacturing is a critical phase fraught with complexities, including process variability, raw material inconsistencies, and stringent regulatory compliance.[3][4][5] This guide delves into three transformative technologies that address these challenges head-on: Palladium-Catalyzed Cross-Coupling, Continuous Flow Chemistry, and Biocatalysis. Each section provides an in-depth analysis of the technology's core principles, its strategic application in synthesizing key pharmaceutical intermediates, and detailed, field-proven protocols. Our focus is not merely on the procedural steps but on the underlying scientific rationale, empowering researchers to innovate and optimize their synthetic strategies.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The creation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and the Suzuki-Miyaura coupling has become an indispensable tool, particularly for constructing the biaryl motifs prevalent in many drug molecules.[6] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the use of commercially available and relatively low-toxicity organoboron reagents.[7] This reaction is a workhorse in drug discovery and process development, enabling the efficient synthesis of complex molecular architectures.[8]

Mechanistic Rationale and Causality

The efficacy of the Suzuki-Miyura reaction lies in its catalytic cycle, which typically involves a palladium(0) species.[7] Understanding this cycle is critical for troubleshooting and optimization. The process involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the palladium(II) intermediate in the presence of a base. The base activates the boronic acid, facilitating the transfer of the R² group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[6]

The choice of ligand, base, and solvent system is paramount as it directly influences the stability and reactivity of the palladium species at each stage, ultimately dictating the reaction's yield and purity profile.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_R1 R¹-Pd(II)L_n-X OxAdd->PdII_R1 Transmetal Transmetalation PdII_R1->Transmetal R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Kinase Inhibitor Intermediate

This protocol details a general procedure for the synthesis of a 2,5-diarylpyrazine, a scaffold found in many kinase inhibitors.[9]

Materials:

  • 2,5-Dichloropyrazine (1.0 mmol, 1 equiv)

  • Arylboronic acid (2.2 mmol, 2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Acetonitrile (ACN), degassed (8 mL)

  • Deionized Water, degassed (2 mL)

  • Oven-dried round-bottom flask with stir bar

  • Condenser and inert gas (Argon or Nitrogen) line

Procedure:

  • Reaction Setup: To the oven-dried flask, add 2,5-dichloropyrazine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed acetonitrile and deionized water via syringe.[9] The aqueous phase is essential for the activation of the boronic acid by the base.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL) to remove the base and other inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,5-diarylpyrazine.

Self-Validation: The protocol's integrity is confirmed by in-process controls (TLC/LC-MS) to ensure complete consumption of the starting material before proceeding to work-up. The final product's purity and identity should be confirmed by NMR and mass spectrometry.

Quantitative Data Summary
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
11-bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Reflux18>95[7]
22,5-dichloropyrazine4-methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃8012~90[9]
3Aryl bromide 1 Boronic ester 2b Na₂PdCl₄/DTBPPS (0.1)K₃PO₄80<2>90[8]

Continuous Flow Chemistry: Safer and More Efficient Nitration

Traditional batch manufacturing of pharmaceuticals is often inefficient and can pose significant safety risks, especially for highly exothermic or hazardous reactions.[1][10] Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, has emerged as a transformative technology that offers superior control over reaction parameters, enhanced safety, and improved efficiency.[11][12][13] A prime example is aromatic nitration, a critical step in the synthesis of many pharmaceutical intermediates but one that is notoriously dangerous in batch processing due to strong exotherms and the use of hazardous reagents.[14][15]

Rationale: Why Flow Chemistry for Nitration?

The move from batch to continuous flow for nitration is driven by several key advantages:[14]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, preventing temperature spikes that can lead to runaway reactions and the formation of dangerous, over-nitrated byproducts.[15]

  • Enhanced Safety: The reaction volume at any given moment is very small, minimizing the potential impact of any process deviation.[13] This allows for the use of reaction conditions that would be considered too hazardous for large-scale batch reactors.

  • Precise Control: Flow rates, stoichiometry, and residence time can be controlled with high precision, leading to better selectivity, higher yields, and improved reproducibility.[10][14]

  • Scalability: Scaling up production is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[16]

The U.S. Food and Drug Administration (FDA) has recognized these benefits and encourages the adoption of continuous manufacturing to improve product quality and strengthen the pharmaceutical supply chain.[17][18][19][20]

Flow_Nitration_Workflow reagent_a Aromatic Substrate (Pump A) mixer T-Mixer reagent_a->mixer reagent_b Nitrating Agent (HNO₃/H₂SO₄) (Pump B) reagent_b->mixer reactor Heated/Cooled Microreactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified workflow for a continuous flow nitration process.

Protocol: Continuous Mononitration of an Aromatic Intermediate

This protocol is a generalized procedure based on studies developing scalable continuous nitration processes for pharmaceutical intermediates.[16][21]

Materials & Equipment:

  • Aromatic Substrate (e.g., p-xylene)

  • Nitrating Mixture (e.g., 97% HNO₃ and 98% H₂SO₄, pre-mixed to desired concentration)

  • Quenching Solution (e.g., ice-water)

  • Two high-pressure syringe or HPLC pumps

  • Static mixer (T-junction)

  • Microreactor or coiled tube reactor (e.g., PFA tubing) immersed in a temperature-controlled bath

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the diagram above. Ensure all connections are secure and resistant to concentrated acids.

  • Reagent Preparation: Prepare the nitrating acid mixture carefully under cooled conditions. Dissolve the aromatic substrate in a suitable solvent if necessary, though neat reactions are often possible.

  • Priming: Prime the pumps and lines with the respective reagents to ensure no air bubbles are present in the system.

  • Initiation of Flow: Begin pumping the aromatic substrate and the nitrating mixture at precisely controlled flow rates into the T-mixer. A typical starting point might be a 1:1 molar ratio. The combined flow rate and reactor volume will determine the residence time.

  • Reaction: The combined stream flows through the reactor coil, which is maintained at a specific temperature (e.g., 30-60°C). The BPR ensures the reaction mixture remains in a single phase, preventing outgassing and improving reaction consistency.

  • Quenching & Collection: The product stream exiting the BPR is directed into a vigorously stirred collection vessel containing an ice-water mixture to quench the reaction immediately.

  • Optimization: Key parameters such as temperature, residence time (by adjusting flow rates), and stoichiometry can be rapidly screened to find the optimal conditions for yield and selectivity. A recent study achieved a 99.3% yield for a key intermediate of the anticancer drug erlotinib using this approach.[16]

  • Work-up: After collection, the product is extracted with an organic solvent, washed, dried, and purified, similar to the batch protocol.

Quantitative Data Comparison: Batch vs. Flow Nitration
ParameterTraditional Batch ProcessContinuous Flow ProcessAdvantage of Flow
Safety High risk of thermal runawayInherently safer, small reaction volumeMinimized explosion/degradation risk[13][14]
Heat Transfer Poor, depends on vessel sizeExcellent, high surface/volume ratioPrecise temperature control[11]
Selectivity Prone to over-nitrationHigh selectivity for mononitrationHigher purity, simpler purification[16]
Scalability Complex, requires re-optimizationStraightforward (run longer/parallel)Faster process development[10][16]
Yield (Erlotinib intermediate) Not reported (often lower)99.3%Improved process efficiency[16][22]

Biocatalysis: Enzymatic Synthesis of Chiral Intermediates

The demand for enantiomerically pure pharmaceuticals is immense, as a drug's stereochemistry is often critical to its efficacy and safety.[23] Biocatalysis, the use of natural enzymes or whole microorganisms to perform chemical transformations, offers an unparalleled level of selectivity (enantio-, regio-, and chemo-) that is often difficult to achieve with traditional chemical methods.[23][24][25] These reactions are conducted under mild conditions (ambient temperature and pressure), making them a cornerstone of green and sustainable pharmaceutical manufacturing.[26][27]

Rationale: The Enzymatic Advantage for Chiral Alcohols

Chiral alcohols are vital building blocks for a vast array of APIs.[28][29] Their synthesis via the asymmetric reduction of prochiral ketones is a common industrial challenge. While chemical methods exist, they often require expensive chiral catalysts, cryogenic conditions, or high-pressure hydrogenation.

Enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), provide an elegant solution.[30][31]

  • High Enantioselectivity: Enzymes operate via a lock-and-key mechanism, precisely orienting the substrate within the active site. This leads to the formation of one enantiomer with very high enantiomeric excess (ee), often >99%.[24][30]

  • Mild Conditions: Reactions are typically run in aqueous media at or near room temperature, reducing energy consumption and avoiding the degradation of sensitive functional groups.[23]

  • Sustainability: Biocatalysts are biodegradable and avoid the use of heavy metal catalysts, reducing hazardous waste.[26][27]

  • Evolvability: Modern protein engineering techniques, such as directed evolution, allow scientists to tailor enzymes for specific industrial applications, improving their stability, activity, and selectivity for non-natural substrates.[24][32]

Enzymatic_Reduction cluster_main Enzymatic Ketone Reduction cluster_cofactor Cofactor Regeneration Prochiral_Ketone Prochiral Ketone (R-CO-R') KRED Ketoreductase (KRED) Enzyme Prochiral_Ketone->KRED Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') KRED->Chiral_Alcohol NADPH NADPH KRED->NADPH Uses NADP NADP⁺ KRED->NADP Produces NADPH->NADP Hydride Transfer GDH Dehydrogenase (e.g., GDH) NADP->GDH Cosubstrate Cosubstrate (e.g., Isopropanol) Cosubstrate->GDH Coproduct Coproduct (e.g., Acetone) GDH->NADPH Regeneration GDH->Coproduct

Caption: Workflow for KRED-catalyzed reduction with cofactor regeneration.

Protocol: Asymmetric Reduction of an Acetophenone Derivative

This protocol describes a whole-cell biocatalytic reduction using baker's yeast (Saccharomyces cerevisiae), which contains a variety of ADHs capable of reducing ketones. This is a classic, accessible method for demonstrating the principles of biocatalysis.[33] For industrial scale, isolated, often engineered, KREDs are used with a dedicated cofactor regeneration system.[31]

Materials:

  • Prochiral Ketone (e.g., 4-methylacetophenone, 20 mmol)

  • Sucrose (100 mmol)

  • Active Dry Baker's Yeast (8 g)

  • Disodium hydrogen phosphate (Na₂HPO₄) (1.5 mmol)

  • Tap Water (75 mL)

  • 500 mL Erlenmeyer flask

Procedure:

  • Yeast Activation (Fermentation): In the Erlenmeyer flask, dissolve the sucrose and disodium hydrogen phosphate in 75 mL of warm (approx. 40°C) tap water. Add the dry baker's yeast.

  • Incubation: Stir the mixture vigorously for 1 hour at 40°C to activate the yeast and initiate fermentation. This step generates the NADH/NADPH cofactors required for the reduction. After 1 hour, allow the mixture to cool to room temperature.[33]

  • Substrate Addition: Add the prochiral ketone to the fermenting yeast mixture.

  • Bioreduction: Stir the reaction vigorously at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC analysis of small aliquots.

  • Work-up (Cell Lysis and Extraction): Add celite or diatomaceous earth to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

  • Isolation & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude chiral alcohol can then be purified by column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Performance Data for Enzymatic Reductions
SubstrateBiocatalystProductTime (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
4-MethylacetophenoneBaker's Yeast(S)-1-(p-tolyl)ethanol2410095[33]
4-AcetylpyridineBaker's Yeast(S)-1-(pyridin-4-yl)ethanol4810067[33]
Ethyl 4-phenyl-2-oxobutanoateCandida glabrata KRED (CgKR2)Ethyl (R)-2-hydroxy-4-phenylbutyrate24>95>99[31]
Prochiral KetoneEngineered KREDChiral Alcohol for SitagliptinN/AHigh>99.9[24]

References

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. (n.d.). LinkedIn. [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Flow Chemistry in the Pharmaceutical Industry. (n.d.). Syrris. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1466-1492. [Link]

  • FDA Guidance on Continuous Manufacturing of Drug Substances and Drug Products. (2023). Big Molecule Watch. [Link]

  • Gemo, M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Sustainable Chemistry & Engineering, 4(11), 5848-5865. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). SOTAX. [Link]

  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Advances, 15(5), 3474-3479. [Link]

  • US FDA publishes final continuous manufacturing guidance. (2023). BioProcess International. [Link]

  • FDA issues continuous manufacturing advice to build an agile pharma industry. (2023). Pharmaceutical Technology. [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (2018). Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Link]

  • Q13 Continuous Manufacturing of Drug Substances and Drug Products. (2023). U.S. Food and Drug Administration. [Link]

  • Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. [Link]

  • Ni, Y., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284. [Link]

  • Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. (2011). ResearchGate. [Link]

  • FDA Guidance: Continuous Manufacturing. (n.d.). Regulatory Compliance Associates. [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). ResearchGate. [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025). RSC Advances. [Link]

  • Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. (2017). ResearchGate. [Link]

  • Pharmaceutical Manufacturing Evolution: Mastering Process Development and Scale-Up for Market Success. (2023). News-Medical.net. [Link]

  • Challenges of Scale-up and Commercialization. (2014). Pharmaceutical Processing World. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. (2011). Journal of Physical Science, 22(1), 35-42. [Link]

  • How to Scale Up Pharmaceutical Manufacturing. (2022). That's Nice. [Link]

  • 10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals. (2024). MDPI. [Link]

  • Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes. (2021). Current Opinion in Chemical Biology, 61, 137-145. [Link]

  • Bisogno, F. R., et al. (2016). Enzymatic strategies for asymmetric synthesis. RSC Advances, 6(81), 77698-77713. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2018). MDPI. [Link]

  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2017). Applied Microbiology and Biotechnology, 101(19), 7179-7193. [Link]

  • Enzymatic synthesis of chiral alcohols using ketoreductases. (2023). ResearchGate. [Link]

  • Continuous Multiphase Flow Nitration and Cryogenic Flow Formylation: Enabling Process Development and Manufacturing of Pharmaceutical Intermediates. (2021). Organic Process Research & Development, 25(11), 2496–2507. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications, 59, 7153-7171. [Link]

  • Pharmaceutical. (n.d.). Open Access Journals. [Link]

  • Recent Advancements in Pharmaceutical Process Chemistry. (2025). MAT Journals. [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Organic Process Research & Development, 22(12), 1834-1843. [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025). ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

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The Strategic Application of Methyl 2-oxotetrahydrofuran-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we present a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of Methyl 2-oxotetrahydrofuran-3-carboxylate. This chiral building block, featuring a privileged γ-butyrolactone scaffold, offers a strategic starting point for the synthesis of a diverse array of biologically active molecules. This document provides in-depth application notes, detailed experimental protocols, and a mechanistic rationale for its use in contemporary medicinal chemistry programs.

Introduction: The Significance of the γ-Butyrolactone Motif

The γ-butyrolactone ring is a recurring structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its prevalence stems from its ability to act as a key pharmacophore and a versatile synthetic intermediate. Methyl 2-oxotetrahydrofuran-3-carboxylate, with its reactive ester and lactone functionalities, serves as an exemplary starting material for the stereocontrolled synthesis of complex molecular architectures.[2][3] This guide will explore its application in the synthesis of kinase inhibitors, antiviral agents, and neuromodulatory compounds, reflecting the broad potential of this valuable chemical entity.

Application Note I: A Versatile Scaffold for Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4][5] Many approved kinase inhibitors feature heterocyclic cores that are crucial for their interaction with the ATP-binding site of the enzyme.[1] The tetrahydrofuran ring of Methyl 2-oxotetrahydrofuran-3-carboxylate can serve as a non-aromatic bioisostere for other five-membered heterocycles frequently found in kinase inhibitors. Furthermore, the inherent functionalities of this building block allow for its elaboration into more complex polycyclic systems.

Derivatives of Methyl 2-oxotetrahydrofuran-3-carboxylate have demonstrated potent antiproliferative effects in cancer cell lines, with evidence suggesting activation of the PI3K pathway. This intrinsic biological activity makes it an even more attractive starting point for the development of novel anticancer agents.

Synthetic Strategy Overview:

A plausible synthetic approach involves the functionalization of the C3 position and subsequent modification of the lactone ring. The ester at C3 can be hydrolyzed and coupled with various amines to introduce diversity. The lactone can be opened to reveal a diol, which can be further functionalized, or the carbonyl group can be targeted for reactions such as olefination or reductive amination.

G start Methyl 2-oxotetrahydrofuran-3-carboxylate hydrolysis Hydrolysis start->hydrolysis LiOH, H2O/THF lactone_opening Lactone Opening start->lactone_opening Reducing Agent (e.g., LiBH4) coupling Amide Coupling hydrolysis->coupling Amine, Coupling Agent kinase_inhibitor Kinase Inhibitor Scaffold coupling->kinase_inhibitor functionalization Further Functionalization lactone_opening->functionalization functionalization->kinase_inhibitor G start Methyl 2-oxotetrahydrofuran-3-carboxylate reduction Lactone Reduction start->reduction e.g., DIBAL-H protection Hydroxyl Protection reduction->protection e.g., TBDMSCl activation Activation of C5 protection->activation e.g., Mesylation substitution Nucleobase Substitution activation->substitution Nucleobase, Base deprotection Deprotection substitution->deprotection e.g., TBAF antiviral Antiviral Nucleoside Analogue deprotection->antiviral

Caption: Pathway to antiviral nucleoside analogues.

Application Note III: A Building Block for Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. [6]The development of GABA analogues with restricted conformations has been a successful strategy for creating drugs with improved selectivity for GABA receptors and transporters. [7]The rigid tetrahydrofuran ring of Methyl 2-oxotetrahydrofuran-3-carboxylate can be used to constrain the flexible backbone of GABA, leading to novel neuromodulatory agents. [8][9][10]

Synthetic Strategy Overview:

The synthesis of GABA analogues from this starting material would involve the conversion of the ester and lactone functionalities into an amino group and a carboxylic acid, respectively, positioned on the tetrahydrofuran scaffold to mimic the spatial arrangement of GABA.

G start Methyl 2-oxotetrahydrofuran-3-carboxylate curtius Curtius Rearrangement start->curtius 1. NaN3, H2SO4 2. H2O, heat hydrolysis Lactone Hydrolysis curtius->hydrolysis NaOH, H2O gaba_analogue GABA Analogue hydrolysis->gaba_analogue

Caption: Synthesis of conformationally restricted GABA analogues.

Experimental Protocols

The following protocols are representative examples of key transformations that can be performed on Methyl 2-oxotetrahydrofuran-3-carboxylate. Researchers should adapt these procedures to their specific substrates and synthetic goals.

Protocol 1: Hydrolysis of Methyl 2-oxotetrahydrofuran-3-carboxylate to 2-Oxotetrahydrofuran-3-carboxylic Acid

Rationale: This fundamental transformation provides the corresponding carboxylic acid, a key intermediate for amide bond formation, which is a cornerstone of medicinal chemistry.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2-oxotetrahydrofuran-3-carboxylate in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH portion-wise and stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Parameter Value
Temperature0 °C to Room Temperature
Reaction Time6 hours
SolventTHF/Water
Work-upAcidic work-up and extraction

Protocol 2: Reductive Amination of the Lactone Carbonyl

Rationale: This protocol introduces a nitrogen-containing substituent at the C2 position, a common feature in many bioactive molecules.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq)

  • A primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-oxotetrahydrofuran-3-carboxylate and the amine in DCM.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the iminium intermediate.

  • Add NaBH(OAc)₃ portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Parameter Value
Reducing AgentSodium triacetoxyborohydride
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction TimeOvernight

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a highly valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features and multiple reactive sites provide a robust platform for the synthesis of diverse and complex molecules targeting a range of therapeutic areas. The application notes and protocols provided herein serve as a guide for researchers to unlock the full potential of this important synthetic intermediate in their drug discovery endeavors.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1629-1631.
  • Master, J., Sydney, S., Rajapaske, H., Saffiddine, M., Reyes, V., & Denton, R. W. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Synlett, 32(18), 1817-1820.
  • Roskoski, R. Jr. (2022). Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology, and synthesis. Pharmacological Research, 176, 106094.
  • Němec, V., et al. (2017). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Journal of Medicinal Chemistry, 60(4), 1481-1498.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1849-1875.
  • Jneid, B., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131.
  • Honda, T., et al. (2009). Stereoselective synthesis of 5-substituted 2-allyl-3-oxotetrahydrofuran-2-carboxylates using rhodium(ii)-catalyzed oxonium ylide formation- [1][11]shift of α-diazo-β-ketoesters. Heterocycles, 79, 353-358.

  • Crimmins, M. T., & She, J. (2004). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters, 6(10), 1623-1626.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Liu, F. W., et al. (2015). Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base. Chemistry & Biodiversity, 12(5), 813-822.
  • Various Authors. (2024).
  • de L. Leite, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
  • Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-323.
  • Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. A. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron, 60(38), 8487-8495.
  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Allen, L. B., et al. (1977). Synthesis and determination of antiviral activity of the 2'(3')-O-methyl derivatives of ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Journal of Medicinal Chemistry, 20(10), 1354-1356.
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241.
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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this valuable β-keto ester intermediate using column chromatography. Here, we synthesize established methodologies with field-proven insights to help you troubleshoot common issues and optimize your purification workflow.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What's happening?

Answer:

This is a classic issue when dealing with β-keto esters like Methyl 2-oxotetrahydrofuran-3-carboxylate on silica gel.

  • Probable Cause 1: Keto-Enol Tautomerism. β-keto esters exist as a mixture of keto and enol tautomers in solution. These two forms have different polarities and can interact with the silica gel stationary phase differently, causing them to separate or streak during elution. This can result in broad or misshapen peaks.[1] An acidic mobile phase may help to speed up the interconversion between the tautomers, potentially leading to a single, sharper peak.[1]

  • Probable Cause 2: Acidity of Silica Gel. Standard silica gel is slightly acidic, which can lead to unwanted interactions with polar compounds, especially those with multiple oxygen atoms like your target molecule.[2] This can cause tailing as the compound "sticks" to the acidic sites on the silica.

  • Probable Cause 3: Sample Overload. Applying too much sample for the amount of silica gel used will saturate the stationary phase, leading to broad bands and poor separation.

Solutions & Recommendations:

  • Mobile Phase Modification:

    • Add a Small Amount of Acetic Acid: Try adding a very small amount (e.g., 0.1-0.5%) of acetic acid to your mobile phase (e.g., ethyl acetate/hexane). This can help to suppress the deprotonation of the acidic silica surface and sharpen the elution band.

    • Optimize Polarity: Re-evaluate your solvent system. A common starting point for polar compounds is a mixture of ethyl acetate and hexane.[3] Systematically vary the ratio to achieve an optimal Rf value (ideally around 0.3) on your analytical TLC plate.[4]

  • Stationary Phase Deactivation:

    • For compounds that are particularly sensitive to acid, you can use deactivated silica gel.[5] A common method is to pre-treat the silica gel with a solvent system containing a small amount of a base like triethylamine (1-3%).[5] However, be cautious as this can affect the elution profile of your compound.

  • Proper Sample Loading:

    • Ensure you are not overloading the column. A general rule of thumb for a moderately difficult separation is a silica-to-crude product weight ratio of 50:1 to 100:1.[4]

    • Use the "dry loading" method.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column. This technique often results in a much sharper starting band and better separation.[4]

Question 2: My product seems to be decomposing on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. Why?

Answer:

Product decomposition on silica gel is a significant concern for sensitive molecules.

  • Probable Cause: Acid-Catalyzed Decomposition. The acidic nature of silica gel can catalyze the decomposition of certain organic compounds.[2][6] Tetrahydrofuran rings, especially with activating groups, can be susceptible to ring-opening or other rearrangements under acidic conditions.

Solutions & Recommendations:

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel directly onto the spot. Let it sit for an hour or two, then elute the plate. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica gel.[6]

  • Use a Milder Stationary Phase: If decomposition is confirmed, switch to a less acidic stationary phase.

    • Neutral Alumina: Alumina can be a good alternative, and it is available in acidic, neutral, and basic forms.[2] For your compound, neutral alumina (Activity II or III) would be the most appropriate choice to avoid both acid and strong base-catalyzed decomposition.[2]

    • Florisil® or Celite®: In some cases, a plug filtration through a pad of Florisil® or Celite® might be sufficient to remove baseline impurities without the prolonged contact time of a full chromatography column.[5]

  • Minimize Contact Time:

    • Use flash column chromatography rather than gravity chromatography. The increased flow rate from applied pressure reduces the time your compound spends in contact with the silica gel, thereby minimizing decomposition.[7]

    • Work quickly and do not leave the compound on the column for an extended period.

Question 3: My compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate.

Answer:

This frustrating situation usually points to an extreme mismatch between your compound's polarity and the chosen mobile phase, or an irreversible interaction.

  • Probable Cause 1: Irreversible Adsorption. Your compound may be binding irreversibly to the silica gel. This can happen if the compound is highly polar or if it reacts with the stationary phase.

  • Probable Cause 2: Insufficiently Polar Mobile Phase. While 100% ethyl acetate is quite polar, some compounds require an even more polar eluent.

Solutions & Recommendations:

  • Increase Mobile Phase Polarity:

    • If you are already at 100% ethyl acetate, you can try adding a small percentage (2-10%) of methanol to your ethyl acetate.[3] Caution: Using more than 10% methanol can potentially dissolve some of the silica gel, so use it judiciously.[3]

    • A dichloromethane/methanol system is another effective mobile phase for very polar compounds.[3]

  • Check Sample Application: If you used a "wet loading" method and dissolved your sample in a very polar solvent (like methanol or DMSO) that is much stronger than your mobile phase, the compound might have precipitated at the top of the column when the less polar mobile phase was introduced. In this case, dry loading is highly recommended.[7]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and difficult to elute from normal-phase silica, reversed-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile or water/methanol) might be a more suitable purification method.

Troubleshooting Workflow Diagram

Troubleshooting_Poor_Separation start Problem: Poor Separation (Streaking/Overlapping Peaks) cause1 Potential Cause: Keto-Enol Tautomerism start->cause1 cause2 Potential Cause: Silica Acidity / Strong Interaction start->cause2 cause3 Potential Cause: Column Overload / Poor Loading start->cause3 solution1 Solution: Modify Mobile Phase • Add 0.1% Acetic Acid • Re-optimize polarity cause1->solution1 solution2 Solution: Use Deactivated Silica or Neutral Alumina cause2->solution2 solution3 solution3 cause3->solution3

Caption: A workflow diagram for troubleshooting poor separation in column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for my column? A1: The ideal solvent system is determined using thin-layer chromatography (TLC).[8] The goal is to find a solvent mixture that provides good separation between your desired product and its impurities, with the product having an Rf value of approximately 0.30-0.35.[4] This Rf value generally ensures that the compound will elute from the column in a reasonable number of column volumes without taking too long or eluting too quickly.

Q2: What is the difference between wet and dry column packing? A2: Both are methods to prepare your column with the stationary phase.

  • Wet Packing (Slurry Method): The silica gel is mixed with the initial, least polar solvent to form a slurry, which is then poured into the column.[4] This method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the packing, which would lead to poor separation.[8]

  • Dry Packing: The dry silica gel powder is poured directly into the column, followed by the solvent.[2] This method is faster but carries a higher risk of creating an unevenly packed column.

Q3: How much pressure should I use for flash chromatography? A3: For flash chromatography using a standard glass column, the pressure should be carefully controlled. Typically, a pressure of 1-2 psi is sufficient.[7] For very fine silica or viscous solvents, this may be increased to 2-4 psi. It is critical not to exceed the pressure limits of the glassware, which is generally around 7 psi.[7]

Q4: My column ran dry. Is the separation ruined? A4: Allowing the solvent level to drop below the top of the silica packing is a common mistake that can ruin a separation.[7] When the silica bed dries out, it can crack and form channels. The mobile phase will then flow through these channels instead of uniformly through the packed bed, leading to a complete loss of separation. If this happens, the column cannot be salvaged and must be repacked.

Standard Operating Protocol: Column Chromatography Purification

This protocol provides a step-by-step methodology for the purification of Methyl 2-oxotetrahydrofuran-3-carboxylate.

1. Materials and Reagents

  • Stationary Phase: Silica gel, standard grade, 230-400 mesh for flash chromatography.[2]

  • Mobile Phase Solvents: HPLC-grade hexane and ethyl acetate.

  • Crude Methyl 2-oxotetrahydrofuran-3-carboxylate.

  • Glass chromatography column with stopcock.

  • Sand (washed).

  • Cotton or glass wool.

  • TLC plates (silica gel coated).

  • Fraction collection tubes.

  • Pressurized air or nitrogen source for flash chromatography.

2. Step-by-Step Methodology

  • Step 1: Determine the Elution Solvent System via TLC

    • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on a TLC plate and develop it in one of the solvent systems.

    • Visualize the plate under a UV lamp and/or by staining.

    • Adjust the solvent ratio until the desired product spot has an Rf of ~0.3. This will be your starting elution solvent.

  • Step 2: Pack the Chromatography Column (Slurry Method)

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is loose enough not to impede flow but tight enough to support the packing.[8]

    • Add a thin layer (~0.5 cm) of sand on top of the plug.[4]

    • In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).[4]

    • Add your starting elution solvent to the silica gel to create a free-flowing slurry. Swirl to remove air bubbles.[4]

    • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column.

    • Gently tap the side of the column to help the silica pack down into a uniform bed.[2]

    • Once all the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the silica bed surface.[4]

    • Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the solvent level drop below this point. [7]

  • Step 3: Load the Sample (Dry Loading Recommended)

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[4]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder as a uniform layer on top of the sand in your packed column.

    • Gently add a final thin layer of sand on top of the sample layer.

  • Step 4: Elute the Column and Collect Fractions

    • Carefully add your elution solvent to the top of the column, taking care not to disturb the top layer of sand.

    • If performing flash chromatography, apply gentle pressure (1-2 psi) to the top of the column.[7]

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per tube, depending on column size).

    • As the separation progresses, you may need to gradually increase the polarity of your mobile phase (gradient elution) to elute more polar compounds.[5]

  • Step 5: Analyze Fractions and Combine

    • Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to track the elution of your product.

    • Once all fractions have been analyzed, combine the fractions that contain only the pure desired product.

  • Step 6: Isolate the Final Product

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 2-oxotetrahydrofuran-3-carboxylate.

Summary of Key Chromatographic Parameters

ParameterRecommended Value/ConditionRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard acidic adsorbent for normal-phase chromatography.[2] Consider neutral alumina if compound is acid-sensitive.
Silica:Crude Ratio 50:1 to 100:1 (by weight)Higher ratios are used for more difficult separations to ensure adequate separation capacity.[4]
Mobile Phase Hexane / Ethyl AcetateA versatile solvent system for compounds of moderate polarity.[3] The ratio must be optimized by TLC.
Target Rf (TLC) ~0.30 - 0.35Provides the best balance between resolution and elution time.[4]
Sample Loading Dry LoadingMinimizes band broadening and is ideal for samples with limited solubility in the mobile phase.[4]
Elution Mode Flash ChromatographyReduces purification time and minimizes potential on-column decomposition compared to gravity methods.[7]

References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Column chromatography. (n.d.).
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • CommonOrganicChemistry.com. Running a Silica Gel Column.
  • Organic Syntheses Procedure. (n.d.).
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(9), 1339-1341.
  • ChemShuttle. methyl 2-oxotetrahydrofuran-3-carboxylate;CAS No.:19406-00-9.
  • Biosynth. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (n.d.).
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.
  • Chromatography Forum. (2010, November 26). beta keto esters by HPLC.
  • Ambeed.com. 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate.
  • The Royal Society of Chemistry. Supporting Information.
  • ACS Publications. (2020, December 15). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • Benchchem. Application Notes and Protocols for the Purification of 2-Methyl-3-phenylfuran.
  • PubChem. Methyl 2-methylfuran-3-carboxylate.
  • BLD Pharm. 57595-23-0|Methyl 4-oxotetrahydrofuran-3-carboxylate.
  • Sigma-Aldrich. METHYL 2-OXOTETRAHYDRO-3-FURANCARBOXYLATE AldrichCPR.
  • Chemsrc. (2025, September 14). CAS#:19406-00-9 | Methyl 2-oxotetrahydrofuran-3-carboxylate.
  • MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
  • YouTube. (2021, April 20). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products.

Sources

formation of undesired regioisomers in the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of undesired regioisomers. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Troubleshooting Guide: Formation of Undesired Regioisomers

The synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate can be complicated by the formation of a key regioisomer, Methyl 2-oxotetrahydrofuran-4-carboxylate. The prevalence of one isomer over the other is highly dependent on the chosen synthetic route and reaction conditions. This section will address specific issues you may encounter.

Problem 1: My primary synthetic route involves the reaction of diethyl malonate with ethylene oxide, and I am observing a mixture of products.

Symptoms:

  • TLC analysis shows multiple spots, even after a standard workup.

  • ¹H NMR spectrum of the crude product displays complex multiplets and multiple signals in the ester region, suggesting the presence of more than one isomer.

Causality and Mechanistic Insights:

The reaction of a malonate enolate with an epoxide is a classic approach to forming a γ-butyrolactone framework. However, the initial nucleophilic attack of the malonate on the epoxide is just the first step. Subsequent intramolecular cyclization (lactonization) is required to form the desired product. The formation of the undesired regioisomer, Methyl 2-oxotetrahydrofuran-4-carboxylate, can occur under certain conditions, particularly if the reaction does not proceed cleanly to the desired lactone.

Experimental Workflow for Regioselective Synthesis:

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Epoxide Opening cluster_2 Step 3: Lactonization Diethyl Malonate Diethyl Malonate Malonate Enolate Malonate Enolate Diethyl Malonate->Malonate Enolate Deprotonation Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Malonate Enolate Intermediate Alkoxide Intermediate Alkoxide Malonate Enolate->Intermediate Alkoxide SN2 Attack Ethylene Oxide Ethylene Oxide Ethylene Oxide->Intermediate Alkoxide Desired Product Methyl 2-oxotetrahydrofuran-3-carboxylate Intermediate Alkoxide->Desired Product Intramolecular Cyclization Acid Workup Acid Workup Acid Workup->Desired Product

Caption: A generalized workflow for the synthesis of the target lactone from diethyl malonate and ethylene oxide.

Solutions and Optimization Strategies:

  • Choice of Base and Solvent: The selection of the base and solvent is critical for controlling the reaction pathway.

    • Sodium Hydride (NaH) in an aprotic solvent (e.g., THF, DMF): This is often the preferred method. NaH is a non-nucleophilic base that irreversibly deprotonates the diethyl malonate. The resulting sodium enolate is a soft nucleophile that cleanly attacks the epoxide.

    • Sodium Ethoxide (NaOEt) in Ethanol: While a common base, NaOEt can lead to side reactions. The equilibrium nature of the deprotonation can result in a lower concentration of the desired enolate. Furthermore, the ethoxide can compete with the malonate enolate in attacking the epoxide.

  • Reaction Temperature: Maintain a low temperature (0 °C to room temperature) during the addition of ethylene oxide to the malonate enolate. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Order of Addition: Add the ethylene oxide slowly to the solution of the pre-formed malonate enolate. This ensures that the enolate is always in excess, which favors the desired reaction pathway.

  • Workup Procedure: A careful acidic workup (e.g., with dilute HCl or H₂SO₄) is crucial to facilitate the lactonization of the intermediate.

Data Comparison: Influence of Reaction Conditions

Base/Solvent Temperature Typical Outcome Reference
NaH / THF0 °C to RTHigher yield of desired 3-carboxylate[General Organic Chemistry Principles]
NaOEt / EtOHRefluxIncreased potential for side products and regioisomers[General Organic Chemistry Principles]
Problem 2: I am using a Dieckmann condensation approach with an unsymmetrical diester, and my product is a mixture of regioisomers.

Symptoms:

  • You are starting with a precursor like diethyl 2-(2-ethoxy-2-oxoethyl)butanedioate.

  • The final product shows two distinct sets of signals in the ¹H and ¹³C NMR spectra, corresponding to the desired 3-carboxylate and the undesired 4-carboxylate regioisomers.

Causality and Mechanistic Insights:

The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[1] With an unsymmetrical diester, the initial deprotonation can occur at two different α-carbons, leading to two different enolates and, consequently, two different regioisomeric products. The regioselectivity is governed by the relative acidity of the α-protons and the steric hindrance around them.[2] Enolate formation is generally favored at the less hindered or more acidic α-position.[2]

Diagram of Regioisomer Formation in Dieckmann Condensation:

cluster_0 Pathway A cluster_1 Pathway B Unsymmetrical Diester Unsymmetrical Diester Enolate A Enolate A Unsymmetrical Diester->Enolate A Deprotonation at Cα Enolate B Enolate B Unsymmetrical Diester->Enolate B Deprotonation at Cα' Desired Product Methyl 2-oxotetrahydrofuran-3-carboxylate Enolate A->Desired Product Intramolecular Cyclization Undesired Regioisomer Methyl 2-oxotetrahydrofuran-4-carboxylate Enolate B->Undesired Regioisomer Intramolecular Cyclization

Caption: Competing pathways in the Dieckmann condensation of an unsymmetrical diester leading to regioisomers.

Solutions and Optimization Strategies:

  • Choice of Substrate: If possible, design your synthesis to start with a symmetrical diester to avoid the issue of regioselectivity altogether.

  • Steric Hindrance: Introduce a bulky substituent on one of the ester groups to sterically disfavor enolate formation at the adjacent α-carbon. This can effectively block one of the cyclization pathways.

  • Activating Groups: Place an electron-withdrawing group adjacent to one of the α-carbons to increase its acidity and promote selective deprotonation at that site.

  • Use of a Strong, Non-nucleophilic Base: A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can provide better kinetic control over the deprotonation step, potentially favoring the formation of one enolate over the other.

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between Methyl 2-oxotetrahydrofuran-3-carboxylate and its 4-carboxylate regioisomer using NMR spectroscopy?

A1: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these two isomers. The key differences will be in the chemical shifts and coupling patterns of the protons and carbons in the tetrahydrofuran ring.

  • For Methyl 2-oxotetrahydrofuran-3-carboxylate (Desired Product):

    • ¹H NMR: You would expect to see a proton at the C3 position that is coupled to the two protons on the C4 position. This would likely appear as a triplet or a doublet of doublets, depending on the coupling constants. The protons on C4 would be coupled to the proton on C3 and the protons on C5.

    • ¹³C NMR: The carbon of the ester group (C=O) will be present, as well as the lactone carbonyl. The C3 carbon will be directly attached to the carboxylate group, influencing its chemical shift.

  • For Methyl 2-oxotetrahydrofuran-4-carboxylate (Undesired Regioisomer):

    • ¹H NMR: The proton at the C4 position would be coupled to the protons on C3 and C5. The protons on C3 would be coupled to the proton on C4. The symmetry and coupling patterns will be distinctly different from the 3-carboxylate isomer.

    • ¹³C NMR: The C4 carbon will be directly attached to the carboxylate group, resulting in a different chemical shift compared to the 3-carboxylate isomer.

2D NMR techniques such as COSY and HSQC can be invaluable in definitively assigning the structure by establishing the connectivity between protons and carbons.

Q2: Are there alternative synthetic routes to Methyl 2-oxotetrahydrofuran-3-carboxylate that offer better regioselectivity?

A2: Yes, several strategies can be employed to achieve higher regioselectivity. One approach is the catalytic asymmetric synthesis of butenolides and butyrolactones, which often utilizes chiral catalysts to control the formation of specific stereoisomers and regioisomers.[3] Another strategy involves the use of starting materials that have pre-installed functionality, guiding the cyclization to the desired product. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated lactone can provide a route to the desired 3-substituted product.

Q3: Can I use chromatographic techniques to separate the desired product from the undesired regioisomer?

A3: Yes, column chromatography is a standard method for separating regioisomers. Due to the difference in their polarity, Methyl 2-oxotetrahydrofuran-3-carboxylate and its 4-carboxylate isomer should be separable on a silica gel column. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be optimized to achieve good separation. Thin-layer chromatography (TLC) should be used to monitor the separation.

Q4: What are the key safety precautions to consider during the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Sodium Hydride (NaH): A highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Ethylene Oxide: A flammable, carcinogenic, and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Strong Acids and Bases: These are corrosive and should be handled with care.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • Grokipedia. Dieckmann condensation. [Link][2]

  • Pu, L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(13), 8567-8617. [Link][3]

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(8), 1339-1341.
  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. 15.8: Opening of Epoxides. [Link]

  • Wikipedia. Dieckmann condensation. [Link][1]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link][1]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important γ-butyrolactone intermediate.

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate is a key building block in the synthesis of various complex organic molecules and pharmaceuticals. Its preparation, while conceptually straightforward, often presents challenges in achieving optimal yield and purity. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address specific experimental issues. The primary focus will be on the most common synthetic route: the intramolecular Dieckmann condensation.

Primary Synthetic Route: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] For the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate, the required precursor is an acyclic diester containing an ether linkage, typically Dimethyl 2-(methoxycarbonylmethoxy)acetate (also known as dimethyl 3-oxa-adipate).

Experimental Protocols

Part 1: Synthesis of the Precursor - Dimethyl 2-(methoxycarbonylmethoxy)acetate

Reaction: Methyl chloroacetate + Methyl glycolate --(NaH)--> Dimethyl 2-(methoxycarbonylmethoxy)acetate

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add a solution of methyl glycolate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium salt suspension back to 0 °C and add methyl chloroacetate (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of methanol, followed by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Dimethyl 2-(methoxycarbonylmethoxy)acetate by vacuum distillation.

Part 2: Dieckmann Condensation to Methyl 2-oxotetrahydrofuran-3-carboxylate

Reaction: Dimethyl 2-(methoxycarbonylmethoxy)acetate --(Base)--> Methyl 2-oxotetrahydrofuran-3-carboxylate

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol. Alternatively, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene can be used.

  • Substrate Addition: Slowly add a solution of Dimethyl 2-(methoxycarbonylmethoxy)acetate (1.0 equivalent) in the reaction solvent to the base at room temperature.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to 0 °C and neutralize with a slight excess of aqueous acid (e.g., 1 M HCl) to a pH of ~6-7.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Low or No Yield of the Desired Product

Q1: I am not getting any product, or the yield is very low. What are the possible causes?

A1: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Reagents and Solvents: The Dieckmann condensation is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents, especially the base, should be of high purity and handled under an inert atmosphere.[3]

  • Base Selection and Stoichiometry: A full equivalent of a strong base is crucial to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.[1] If using sodium hydride, ensure the mineral oil is removed or accounted for. For sodium methoxide, it's best to use a freshly prepared solution or commercially available powder.

  • Reaction Temperature and Time: While reflux is generally recommended, prolonged heating can lead to decomposition. Monitor the reaction progress and stop when the starting material is consumed.

  • Inefficient Precursor Synthesis: A low yield in the precursor synthesis will naturally lead to a low overall yield. Ensure the precursor, Dimethyl 2-(methoxycarbonylmethoxy)acetate, is pure before proceeding to the cyclization step.

Q2: My TLC/GC-MS analysis shows the presence of starting material even after prolonged reaction time. What should I do?

A2: If the reaction stalls, consider the following:

  • Insufficient Base: The base may have been partially quenched by moisture or acidic impurities. Try adding an additional portion of the base to the reaction mixture.

  • Reaction Temperature: If the reaction is being run at a lower temperature, gradually increasing the temperature might be necessary to overcome the activation energy barrier.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the enolate intermediate. If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like THF to enhance enolate formation.

Formation of Side Products

Q3: I have a significant amount of a byproduct with a similar mass to my product. What could it be?

A3: A common side reaction in the Dieckmann condensation is intermolecular Claisen condensation . This occurs when the enolate of one diester molecule reacts with another diester molecule instead of undergoing intramolecular cyclization. This is more likely if the concentration of the diester is high.

Troubleshooting Steps:

  • High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to the base solution over an extended period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction pathway.

  • Choice of Base: Bulky bases like potassium tert-butoxide can sometimes favor intramolecular reactions due to steric hindrance.

Q4: After work-up, I have multiple spots on my TLC plate, and the crude NMR is complex. What are other possible side reactions?

A4: Besides intermolecular condensation, other side reactions include:

  • Hydrolysis: If there is moisture present during the reaction or work-up, the ester functionalities can be hydrolyzed to carboxylic acids. Ensure anhydrous conditions and a careful work-up.

  • Decarboxylation: The β-keto ester product can undergo decarboxylation if subjected to harsh acidic or basic conditions, especially at elevated temperatures. The work-up should be performed at low temperatures and with careful pH control.

  • Michael Addition: If there are any α,β-unsaturated carbonyl impurities in your starting materials, Michael addition can occur.

Data Presentation

ParameterRecommended ConditionTroubleshooting Alternative
Base Sodium methoxide (NaOMe)Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Solvent Methanol (for NaOMe), THF, TolueneDioxane, DMF (use with caution)
Temperature RefluxRoom temperature to 100 °C (solvent dependent)
Concentration 0.1 - 0.5 MHigh dilution for problematic cyclizations
Work-up Acidification to pH ~6-7 at 0 °CCareful addition of saturated NH4Cl solution

Visualization of Key Processes

Dieckmann Condensation Mechanism

Dieckmann_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Work-up) A Dimethyl 3-oxa-adipate C Enolate Intermediate A->C Deprotonation A->C B Base (e.g., NaOMe) D Tetrahedral Intermediate C->D Nucleophilic Attack C->D E Cyclic β-keto ester D->E Loss of Methoxide D->E F Enolate of Product E->F Deprotonation by Base E->F G Methyl 2-oxotetrahydrofuran-3-carboxylate F->G Acidic Work-up F->G

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS 19406-00-9). This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling this valuable synthetic intermediate. Our goal is to move beyond simple protocols and explain the causal relationships behind key process decisions, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Overview & Core Principles

The most robust and widely utilized method for synthesizing Methyl 2-oxotetrahydrofuran-3-carboxylate on a large scale is the intramolecular Dieckmann condensation of a suitable diester, typically Dimethyl 3-oxa-adipate.[1][2][3] This reaction involves the formation of a cyclic β-keto ester, a foundational transformation in organic synthesis.[4]

The overall process can be visualized as follows:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Starting Materials (Dimethyl 3-oxa-adipate, Base, Solvent) ReagentPrep Reagent & Reactor Preparation (Drying, Inerting) Start->ReagentPrep Condensation Dieckmann Condensation (Base Addition & Cyclization) ReagentPrep->Condensation Quench Reaction Quench (Acidification) Condensation->Quench Workup Aqueous Work-up (Phase Separation, Extraction) Quench->Workup Distillation Vacuum Distillation Workup->Distillation Finish Final Product (Methyl 2-oxotetrahydrofuran-3-carboxylate) Distillation->Finish

Figure 1: Overall Synthetic Workflow

Mechanism & Criticality: The Dieckmann condensation is an intramolecular Claisen condensation.[3] A strong base deprotonates the α-carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, forming a five-membered ring.[2] Subsequent elimination of the alkoxide (methoxide in this case) and acidic workup yields the desired β-keto ester. Understanding this mechanism is crucial because it dictates the critical process parameters: anhydrous conditions to prevent base quenching, controlled temperature to manage reaction rate and side reactions, and the choice of base to drive the reaction to completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route? The Dieckmann condensation of Dimethyl 3-oxa-adipate is the preferred industrial method.[5] It is a convergent and relatively high-yielding route that avoids the use of hazardous reagents required in some alternative syntheses of α-keto esters.[6]

Q2: Which base is best for the Dieckmann condensation at scale: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)? This is a critical process decision.

  • Sodium Methoxide (NaOMe): This is often used in alcoholic solvents like methanol. The reaction is an equilibrium process. To drive it forward, the β-keto ester product, which is more acidic than methanol, is deprotonated, shifting the equilibrium.[4] This is effective but can be reversible.

  • Sodium Hydride (NaH): Used in aprotic solvents like THF or Toluene, NaH is a non-nucleophilic, irreversible base. It deprotonates the diester, and the reaction is driven to completion by the evolution of hydrogen gas. For scale-up, NaH is often preferred as it avoids the complexities of managing a reversible equilibrium. However, it requires more stringent handling due to its flammability and reactivity with water.

Q3: Why are high-dilution conditions sometimes recommended? At high concentrations, the enolate formed from one molecule can react with the carbonyl of a different molecule. This is an intermolecular Claisen condensation, which leads to polymer formation and reduces the yield of the desired cyclic product. At scale, a pseudo-high dilution can be achieved by the slow, controlled addition of the diester to the base slurry, keeping the instantaneous concentration of the unreacted diester low.

Q4: What are the primary safety concerns during scale-up? The primary hazards are associated with the reagents and the reaction itself.

  • Sodium Hydride: Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Solvents (THF, Toluene): Flammable liquids that can form explosive peroxides (especially THF).[7][8] Use of peroxide-free solvents is mandatory.

  • Exotherm: The condensation reaction and the quenching of excess base with acid are highly exothermic. Uncontrolled addition can lead to a runaway reaction. Temperature must be carefully monitored and controlled with an adequate cooling system.

Q5: What is the thermal stability of Methyl 2-oxotetrahydrofuran-3-carboxylate? While specific data for this exact compound is limited in the provided search results, γ-butyrolactones and α-keto esters can be susceptible to thermal decomposition.[9][10][11] Decarboxylation is a common degradation pathway for β-keto esters, especially at elevated temperatures or in the presence of acid/base traces. Purification via vacuum distillation should be performed at the lowest possible temperature to minimize degradation and maximize yield.[12]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during synthesis and scale-up.

Troubleshooting cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution p1 Low or No Yield c1 Inactive Base Wet Reagents/Solvent Incorrect Temperature p1:f0->c1:f0 p1:f0->c1:f1 p1:f0->c1:f2 p2 High Byproduct Level c2 Intermolecular Condensation Reverse Dieckmann Decarboxylation p2:f0->c2:f0 p2:f0->c2:f1 p2:f0->c2:f2 p3 Difficult Purification c3 Emulsion Formation Thermal Degradation p3:f0->c3:f0 p3:f0->c3:f1 p4 Runaway Reaction c4 Poor Heat Transfer Addition Rate Too Fast p4:f0->c4:f0 p4:f0->c4:f1 s1 Use fresh base; Titrate Use anhydrous solvents Monitor internal temp c1:f0->s1:f0 c1:f1->s1:f1 c1:f2->s1:f2 s2 Slow substrate addition Quench promptly after completion Use low temp distillation c2:f0->s2:f0 c2:f1->s2:f1 c2:f2->s2:f2 s3 Use brine wash; Centrifuge Lower distillation temp/pressure c3:f0->s3:f0 c3:f1->s3:f1 s4 Ensure proper agitation/cooling Recalculate addition profile c4:f0->s4:f0 c4:f1->s4:f1

Figure 2: Troubleshooting Logic Diagram
Problem Potential Cause Self-Validating Solution & Explanation
Low or No Product Formation 1. Inactive Base: Sodium hydride (especially older batches) can be coated with a layer of sodium hydroxide/carbonate, reducing its activity.Solution: Use a fresh bottle of NaH dispersion. To validate, take a small, known quantity and quench it with isopropanol under inert conditions; measure the hydrogen evolution to confirm activity before committing the main batch.
2. Presence of Water/Protic Solvents: Water will rapidly consume the strong base, preventing deprotonation of the diester.Solution: Use anhydrous grade solvents (<50 ppm water). Validate solvent water content with a Karl Fischer titrator. Ensure starting diester is dry and the reactor is rigorously dried and purged with an inert gas.
Significant Byproduct Formation 1. Intermolecular Polymerization: Occurs when the enolate reacts with another diester molecule instead of intramolecularly.Solution: Employ slow, controlled addition of the diester to a slurry of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the first-order intramolecular cyclization over the second-order intermolecular reaction.
2. Reverse Dieckmann Reaction: The cyclic β-keto ester product can be cleaved by the alkoxide base, especially at elevated temperatures.[4]Solution: Monitor the reaction closely for completion (by GC or TLC). Once complete, cool the reaction mixture and quench it promptly by acidifying. Do not allow the completed reaction to sit at high temperatures in the presence of a strong base.
Difficult Work-up & Purification 1. Emulsion during Aqueous Quench: The presence of base and salts can lead to stable emulsions during the extraction phase.Solution: After quenching, add a saturated brine (NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" the organic product, improving phase separation.
2. Product Degradation during Distillation: The product may decarboxylate or polymerize at high temperatures.Solution: Purify using high-vacuum distillation (<1 mmHg if possible) to lower the boiling point. Use a distillation setup with a short path to minimize the residence time of the product at high temperatures. A test distillation on a small sample can validate the stability under the chosen conditions.

Section 4: Experimental Protocol (Lab Scale Example)

This protocol is for illustrative purposes and should be adapted and optimized based on available equipment and safety assessments.

Objective: To synthesize Methyl 2-oxotetrahydrofuran-3-carboxylate from Dimethyl 3-oxa-adipate.

Reagents & Equipment:

ReagentM.W.AmountMolesNotes
Sodium Hydride (60% in oil)40.0044.0 g1.10Flammable solid, handle under N₂
Anhydrous Toluene-1.5 L-Anhydrous grade, <50 ppm H₂O
Dimethyl 3-oxa-adipate176.17176.2 g1.00Ensure dryness
Acetic Acid60.05~70 mL~1.20For quenching
Saturated NaHCO₃ (aq)-500 mL-For washing
Saturated NaCl (aq)-500 mL-For washing

Procedure:

  • Reactor Preparation: Set up a 3 L, 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel. Dry all glassware in an oven and assemble hot under a stream of nitrogen.

  • Base Slurry: Charge the flask with sodium hydride (44.0 g). Carefully wash the mineral oil away with two portions of anhydrous hexane (2 x 200 mL) under a nitrogen blanket, allowing the NaH to settle and decanting the hexane via a cannula. Add anhydrous toluene (1.0 L) to the washed NaH to create a slurry.

  • Diester Addition: In a separate flask, dissolve Dimethyl 3-oxa-adipate (176.2 g) in anhydrous toluene (500 mL). Transfer this solution to the addition funnel.

  • Reaction: Begin slowly adding the diester solution to the stirred NaH slurry. Crucial: Maintain the internal reaction temperature between 25-30 °C using a water bath for cooling. The addition should take approximately 2-3 hours. Hydrogen gas will evolve; ensure it is safely vented to a fume hood.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 45-50 °C for 1 hour to ensure the reaction goes to completion. Monitor the disappearance of the starting material by TLC or GC analysis.

  • Quench: Cool the reaction mixture to 0-5 °C in an ice bath. CAUTION: Highly Exothermic. Slowly and carefully add acetic acid dropwise via the addition funnel to quench the excess NaH and neutralize the enolate. Maintain the temperature below 15 °C. Continue adding acid until the pH of a small aqueous aliquot is ~5-6.

  • Work-up: Transfer the mixture to a separatory funnel. Add 500 mL of water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (500 mL) and then saturated NaCl (brine) solution (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~100-105 °C / 1 mmHg) to yield Methyl 2-oxotetrahydrofuran-3-carboxylate as a colorless to pale yellow liquid.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1629-1632. [Link]

  • Yin, G., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(5), 2337. [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Luo, X., et al. (2020). Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters. The Journal of Organic Chemistry, 85(8), 5220-5230. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of α-keto carboxylic acids, esters and amides (alternative link). [Link]

  • SynArchive (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia (2023). Dieckmann condensation. [Link]

  • Chemistry LibreTexts (2023). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal (n.d.). Dieckmann Condensation. [Link]

  • Cambridge University Press (n.d.). Dieckmann Reaction. Name Reactions in Organic Synthesis. [Link]

  • Organic Chemistry Portal (n.d.). Decarboxylation. [Link]

  • ResearchGate (n.d.). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. Request PDF. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. [Link]

  • ResearchGate (n.d.). Synthesis and reactions of 3-OXO-2H-furan derivatives. Request PDF. [Link]

  • Pennakem (n.d.). EU SAFETY DATA SHEET 2-methyltetrahydrofuran. [Link]

  • Google Patents (2020).
  • ResearchGate (n.d.). (PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • Li, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. International Journal of Molecular Sciences, 24(11), 9226. [Link]

  • Organic Syntheses (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Org. Synth. 2015, 92, 245-257. [Link]

  • ResearchGate (n.d.). Two Sides of Thermal Stability of Energetic Liquid: Vaporization and Decomposition of 3-Methylfuroxan. Request PDF. [Link]

  • ResearchGate (n.d.). (PDF) Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride). [Link]

  • ResearchGate (n.d.). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme. [Link]

  • ResearchGate (n.d.). Scale-up synthesis of methyl chlorothioformate and validation of the... Scientific Diagram. [Link]

  • Patexia (2006). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Patent Publication Number 20060229458. [Link]

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stability and storage conditions for Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS: 19406-00-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to Methyl 2-oxotetrahydrofuran-3-carboxylate

Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, incorporating both a γ-butyrolactone ring and a β-keto ester moiety, offers multiple reaction sites for molecular elaboration. However, these same functional groups are susceptible to specific degradation pathways, making proper storage and handling critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 2-oxotetrahydrofuran-3-carboxylate?

A1: For long-term stability, Methyl 2-oxotetrahydrofuran-3-carboxylate should be stored at 2-8°C in a tightly sealed container, protected from moisture.[1][2] The compound is a colorless to pale-yellow liquid and is hygroscopic, meaning it can absorb moisture from the air, which can initiate degradation.[1]

Q2: I've noticed the color of my stored compound has deepened to a more yellow hue. Is it still usable?

A2: A slight color change to pale yellow is generally acceptable and may not significantly impact its reactivity in many applications. However, a significant darkening could indicate degradation. The primary concerns with degradation are hydrolysis of the ester or lactone and subsequent reactions. For sensitive applications, it is advisable to assess the purity of the compound by techniques such as NMR or chromatography before use.

Q3: My reaction is not proceeding as expected. Could the stability of Methyl 2-oxotetrahydrofuran-3-carboxylate be the issue?

A3: Yes, the stability of this compound is highly dependent on the reaction conditions. As a β-keto ester, it is susceptible to both acidic and basic hydrolysis.[3] The γ-butyrolactone ring can also be opened under these conditions.[4] If your reaction involves strong acids or bases, or is run in protic solvents for extended periods, degradation is a likely culprit.

Q4: What are the primary degradation pathways for this molecule?

A4: The two main degradation pathways are hydrolysis of the methyl ester and hydrolysis (ring-opening) of the γ-butyrolactone.

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Lactone Hydrolysis (Ring-Opening): The γ-butyrolactone is also an ester and can be hydrolyzed to yield a γ-hydroxy carboxylic acid.

  • Decarboxylation: The product of ester hydrolysis is a β-keto acid, which can be unstable and prone to decarboxylation, especially upon heating, to yield 2-oxotetrahydrofuran.

Q5: Is Methyl 2-oxotetrahydrofuran-3-carboxylate soluble in common organic solvents?

A5: Yes, it is generally soluble in a range of common organic solvents. Based on its structure and information for similar compounds, it is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][5] However, for reactions sensitive to protic solvents, aprotic solvents like THF or dichloromethane are recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Methyl 2-oxotetrahydrofuran-3-carboxylate.

Issue 1: Low or No Reaction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of Starting Material 1. Verify the storage conditions of your starting material (2-8°C, dry). 2. Assess the purity of the compound using NMR or GC-MS before use, especially if it has been stored for a long time or has changed color.Methyl 2-oxotetrahydrofuran-3-carboxylate can degrade over time, particularly if exposed to moisture or elevated temperatures.
Incompatible Reaction Conditions 1. Avoid strong acidic or basic conditions if the integrity of the lactone and ester is required. 2. If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times at lower temperatures.The β-keto ester and γ-lactone moieties are susceptible to hydrolysis under both acidic and basic conditions, leading to byproducts and reduced yield of the desired product.[3][4]
Poor Solubility in Reaction Medium 1. If using an aqueous medium, consider the use of a co-solvent such as ethanol or DMSO to increase the solubility of the ester. 2. For enzymatic reactions, a biphasic system with an organic solvent to dissolve the substrate can be effective.For reactions in aqueous solutions, the low solubility of organic esters can limit the availability of the substrate to the reagents or catalysts, leading to slow or incomplete reactions.
Issue 2: Presence of Unexpected Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of Ester/Lactone 1. Analyze your crude reaction mixture by LC-MS or GC-MS to identify the molecular weights of the byproducts. 2. Look for masses corresponding to the hydrolyzed carboxylic acid or the ring-opened product.The presence of water in your reaction, either as a solvent or as a contaminant, can lead to hydrolysis.
Decarboxylation 1. If your reaction is heated, consider if decarboxylation of the hydrolyzed product is possible. 2. Look for the presence of 2-oxotetrahydrofuran in your byproduct analysis.The β-keto acid formed upon hydrolysis is prone to losing CO2 upon heating to form an enol, which tautomerizes to the ketone.
Reaction with Nucleophilic Solvents 1. If using alcoholic solvents (e.g., methanol, ethanol), be aware of the possibility of transesterification.Under acidic or basic catalysis, the methyl ester can be exchanged with the alcohol solvent.

Experimental Protocols

Protocol 1: General Handling and Dispensing
  • Preparation: Allow the sealed container of Methyl 2-oxotetrahydrofuran-3-carboxylate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Inert Atmosphere: For moisture-sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a dry syringe or pipette to transfer the required amount of the liquid.

  • Storage after Use: Tightly reseal the container and store it promptly at 2-8°C.

Protocol 2: A General Approach for a Reaction in an Aprotic Solvent

This protocol provides a general guideline. Specific reaction parameters will need to be optimized for your particular transformation.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add your reaction solvent (e.g., anhydrous THF or dichloromethane).

  • Addition of Reagents: Add any other solid reagents to the flask.

  • Addition of Methyl 2-oxotetrahydrofuran-3-carboxylate: Using a dry syringe, add the desired amount of Methyl 2-oxotetrahydrofuran-3-carboxylate to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, quench the reaction appropriately and proceed with the extraction and purification of your product.

Visualizing Stability and Degradation

The following diagram illustrates the key stability considerations and potential degradation pathways for Methyl 2-oxotetrahydrofuran-3-carboxylate.

G cluster_storage Optimal Storage cluster_compound Methyl 2-oxotetrahydrofuran-3-carboxylate cluster_degradation Potential Degradation Pathways storage Store at 2-8°C Sealed and Dry compound Methyl 2-oxotetrahydrofuran-3-carboxylate storage->compound Maintains Stability hydrolysis Hydrolysis (Acid or Base) compound->hydrolysis Susceptible to ring_opening Lactone Ring Opening compound->ring_opening Susceptible to decarboxylation Decarboxylation (with heat) hydrolysis->decarboxylation Leads to

Caption: Key stability and degradation factors for Methyl 2-oxotetrahydrofuran-3-carboxylate.

References

  • Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229.
  • ResearchGate. Possible degradation pathways of 2-MeTHF under the radical addition conditions. [Link]

  • ResearchGate. An example of hydrolysis reaction pathways of metsulfuron-methyl under acidic condition. [Link]

  • Technological University of the Shannon. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. [Link]

  • NMR of (2S,3R,4R)-2-Methyl-4-((rs)-4-methylhexyl)
  • Wikipedia. γ-Butyrolactone. [Link]

  • U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Organic Reactions. β-Lactones. [Link]

  • SWGDRUG.org. gamma-butyrolactone. [Link]

  • ACS Publications. Mastering β-Keto Esters. [Link]

  • Reddit. What solvents are DMSO/DMF miscible with?. [Link]

  • U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • PubMed. Degradation products of mycophenolate mofetil in aqueous solution. [Link]

  • ResearchGate. A comparative study on the thermal decomposition of some transition metal carboxylates. [Link]

  • PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. [Link]

  • ResearchGate. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Chemsrc. CAS#:19406-00-9 | Methyl 2-oxotetrahydrofuran-3-carboxylate. [Link]

  • Solvent Miscibility Table. [Link]

  • MySkinRecipes. Methyl 2-oxotetrahydrofuran-3-carboxylate. [Link]

  • ResearchGate. Atmospheric degradation of 3-methylfuran: kinetic and products study. [Link]

  • ResearchGate. Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. [Link]

  • ACS Publications. The Discovery of a β-Lactone Synthetase. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]

  • Google Patents.
  • PMC. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

  • ResearchGate. Methyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • UCLA – Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. [Link]

  • YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ResearchGate. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. [Link]

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Technical Support Center: Reactions Involving Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxotetrahydrofuran-3-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during its use in synthesis. As a versatile building block, its reactivity can sometimes lead to unexpected byproducts. This resource aims to elucidate the underlying chemistry of these side reactions and provide actionable protocols to optimize your experimental outcomes.

Introduction to the Reactivity of Methyl 2-oxotetrahydrofuran-3-carboxylate

Methyl 2-oxotetrahydrofuran-3-carboxylate is a cyclic β-keto ester. Its chemical behavior is primarily dictated by the interplay between the lactone (cyclic ester) and the β-keto ester functionalities. The acidic α-hydrogen at the C3 position makes it a valuable nucleophile for various C-C bond-forming reactions, such as alkylations and Michael additions.[1][2] However, the molecule is also susceptible to hydrolysis, decarboxylation, and ring-opening reactions, which can lead to a range of byproducts that complicate purification and reduce yields.[1][3][4] Understanding the conditions that favor these undesired pathways is crucial for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Alkylation Reactions and Presence of a Lower Molecular Weight Byproduct

Question: I am performing an alkylation of Methyl 2-oxotetrahydrofuran-3-carboxylate using an alkyl halide and a base like sodium ethoxide. My yield of the desired α-alkylated product is consistently low, and I observe a significant amount of a byproduct that appears to be the decarboxylated starting material. What is happening and how can I prevent this?

Answer:

This is a classic issue when working with β-keto esters. The byproduct you are observing is likely 3-oxotetrahydrofuran, resulting from the hydrolysis of the methyl ester followed by decarboxylation.[1][5] This process is often accelerated by the reaction conditions, particularly the presence of base and heat.

Root Cause Analysis:

  • Hydrolysis and Decarboxylation: The primary pathway for this byproduct formation involves the saponification (hydrolysis) of the methyl ester by the alkoxide base to form a carboxylate salt. Upon acidic workup, this forms the corresponding β-keto acid, which is thermally unstable and readily loses CO2 to yield the ketone.[1][6]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can significantly promote this decarboxylation pathway.[2][7] The strength and concentration of the base also play a critical role.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) instead of alkoxides to minimize ester hydrolysis.[5]

    • Ensure your solvent is rigorously anhydrous. The presence of water will directly lead to hydrolysis.

  • Temperature Control:

    • Perform the deprotonation at low temperatures (e.g., -78 °C) to form the enolate cleanly.

    • Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature. This minimizes the time the enolate is exposed to higher temperatures where side reactions are more prevalent.

  • Reaction Time:

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Workflow for Minimizing Decarboxylation:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Troubleshooting Strategy cluster_3 Optimized Outcome P Low Yield & Decarboxylated Byproduct RC1 Ester Hydrolysis P->RC1 RC2 Thermal Decarboxylation P->RC2 RC1->RC2 forms unstable β-keto acid S1 Use Non-Nucleophilic Base (LDA) RC1->S1 S2 Strict Anhydrous Conditions RC1->S2 S3 Low Temperature Protocol (-78 °C) RC2->S3 S4 Monitor Reaction Time (TLC/LC-MS) RC2->S4 O High Yield of α-Alkylated Product S1->O S2->O S3->O S4->O

Caption: Troubleshooting workflow for low alkylation yield.

Issue 2: Formation of a Ring-Opened Byproduct

Question: During a reaction with a strong nucleophile, I've isolated a byproduct that appears to be a linear ester, suggesting the tetrahydrofuran ring has opened. What conditions favor this side reaction, and how can it be avoided?

Answer:

The tetrahydrofuran ring, while generally stable, can undergo nucleophilic ring-opening, especially under harsh conditions or with specific reagents. The lactone carbonyl group activates the C5 position (the carbon attached to the ring oxygen) towards nucleophilic attack.

Root Cause Analysis:

  • Nucleophilic Attack: Strong, hard nucleophiles can attack the carbonyl carbon of the lactone. However, under certain conditions, particularly with Lewis acid activation, nucleophiles can attack the C5 position, leading to ring cleavage.[3][4][8]

  • Reaction Conditions: The presence of strong Lewis acids can coordinate to the lactone oxygen, making the ring more susceptible to opening. Highly reactive nucleophiles, such as some organometallic reagents, can also promote this pathway.

Troubleshooting Protocol:

  • Reagent Selection:

    • If possible, opt for softer nucleophiles that will preferentially react at the desired C3 position.

    • When using strong nucleophiles like Grignard reagents, be aware that they can add to the ester carbonyl, potentially leading to di-addition products after a theoretical ring-opening and re-cyclization is considered.[9] Careful control of stoichiometry is key.

  • Avoiding Harsh Lewis Acids:

    • If a Lewis acid is required, choose a milder one. For example, MgCl2 or ZnCl2 might be preferable to stronger options like TiCl4 or AlCl3.

    • Consider metal-free reaction conditions where possible.

  • Temperature Management:

    • As with many side reactions, lower temperatures will generally disfavor the ring-opening pathway. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Comparative Table of Conditions:

ConditionFavors Desired ReactionFavors Ring-Opening
Nucleophile Soft nucleophiles (e.g., enolates)Hard, strong nucleophiles
Lewis Acid None or mild (e.g., MgCl2)Strong (e.g., TiCl4, AlCl3)
Temperature Low to moderateElevated
Issue 3: Presence of a Di-Alkylated Byproduct

Question: I am trying to perform a mono-alkylation, but I'm consistently getting a significant amount of a di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

Answer:

The formation of a di-alkylated product is a common issue in the alkylation of active methylene compounds like β-keto esters.[1] This occurs because the mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated and react with another equivalent of the alkylating agent.

Root Cause Analysis:

  • Proton Exchange: After the initial alkylation, the mono-alkylated product can be deprotonated by the enolate of the starting material. This equilibrium generates a new enolate that can then be alkylated.

  • Stoichiometry and Addition Rate: Using an excess of the alkylating agent or adding it too quickly can lead to localized high concentrations, increasing the likelihood of a second alkylation.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Use a slight excess of the starting material relative to the base and the alkylating agent. This ensures that the alkylating agent is the limiting reagent.

    • Typically, using 1.0 equivalent of the β-keto ester, 1.05 equivalents of the base, and 1.0 equivalent of the alkylating agent is a good starting point.

  • Slow Addition:

    • Add the alkylating agent slowly and dropwise to the solution of the enolate at a low temperature. This maintains a low concentration of the alkylating agent and favors reaction with the more abundant starting material enolate.

  • Choice of Base and Counterion:

    • Using a base that forms a tight ion pair with the enolate, such as LDA (with Li+ as the counterion), can sometimes reduce the rate of proton exchange and improve selectivity for mono-alkylation.

Reaction Scheme Visualization:

G Start Methyl 2-oxotetrahydrofuran-3-carboxylate Enolate Enolate Start->Enolate + Base Mono Mono-alkylated Product Enolate->Mono + Alkyl Halide Mono->Enolate Proton Exchange with Start-Enolate Di Di-alkylated Product Mono->Di + Base, + Alkyl Halide Byproduct Undesired Byproduct Di->Byproduct

References

Technical Support Center: Troubleshooting Low Yields in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: A Symptom-Based Approach

Low yields are a frustratingly common issue in organic synthesis. Pinpointing the exact cause requires a systematic and logical approach. This guide is structured around the common "symptoms" observed in a reaction, helping you to diagnose the problem and implement effective solutions.

Issue 1: Incomplete Reaction or Stalled Conversion

You've run the reaction for the prescribed time, but analysis (TLC, LC-MS) shows a significant amount of starting material remaining.

Question: My reaction is not proceeding to completion, resulting in a very low yield. What are the potential causes?

Answer: The failure of a reaction to reach completion is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is essential.[1][2]

  • Causality & Explanation:

    • Reagent & Catalyst Quality: The purity and activity of your starting materials, reagents, and catalysts are paramount.[1][3] Reagents can degrade over time, especially if stored improperly, and catalysts can become deactivated.[1][4] Impurities can interfere with the reaction or simply not participate, reducing the amount of product formed.[5][6]

    • Stoichiometry: Incorrect calculation or weighing of reagents is a common source of error. If the limiting reagent is not what you intended, the reaction will stop prematurely.[2]

    • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[1][4] Many reactions have a specific activation energy that must be overcome. If the temperature is too low, the reaction may be too slow to be practical. Conversely, a temperature that is too high can lead to decomposition.

    • Solvent Purity: The presence of impurities, particularly water, in solvents can be detrimental, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[1]

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly opened or purified reagents. Verify the concentration of any solutions, especially for organometallic reagents. Ensure catalysts are stored under appropriate conditions and are not expired.[1]

    • Re-evaluate Stoichiometry: Double-check all calculations and measurements. Ensure you have accurately identified the limiting reagent.

    • Optimize Reaction Conditions:

      • Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product over time. This will help determine the optimal reaction time.[1]

      • Adjust Temperature: If the reaction is slow, consider increasing the temperature in small increments. If decomposition is suspected, try lowering the temperature.

    • Ensure Solvent Purity: For moisture-sensitive reactions, always use anhydrous solvents.[1] Consider distilling solvents to remove impurities and stabilizers.

Issue 2: Significant Formation of Side Products

Your reaction consumes the starting material, but analysis reveals multiple spots on a TLC plate or several peaks in an LC-MS chromatogram, indicating a complex mixture and a low yield of the desired product.

Question: My reaction is messy, with many side products diminishing the yield of my target derivative. How can I improve selectivity?

Answer: The formation of side products occurs when reactants follow alternative reaction pathways.[7][8] Minimizing these unwanted reactions is key to improving the yield of your desired compound.

  • Causality & Explanation:

    • Reaction Conditions: As with incomplete reactions, temperature plays a crucial role. Higher temperatures can provide the activation energy for undesired pathways, leading to a cocktail of products.[9]

    • Reactive Functional Groups: The starting materials may contain functional groups that are incompatible with the reaction conditions, leading to unwanted transformations.[10]

    • Air/Moisture Sensitivity: For reactions involving sensitive reagents, the presence of atmospheric oxygen or water can lead to decomposition or the formation of undesired byproducts.[4]

    • Catalyst Selection: The choice of catalyst can profoundly influence the selectivity of a reaction. An inappropriate catalyst may promote side reactions.

  • Troubleshooting Protocol:

    • Refine Reaction Conditions:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding reagents slowly or using an ice bath to control exothermic reactions.

      • Concentration: Adjusting the concentration of reactants can sometimes favor the desired reaction pathway.

    • Employ Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to temporarily block certain functional groups from reacting. This strategy is a cornerstone of complex organic synthesis.

    • Use an Inert Atmosphere: For sensitive reactions, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture. This involves using oven-dried glassware and techniques like a Schlenk line or a glovebox.[11][12][13]

    • Screen Catalysts: If applicable, screen a variety of catalysts to find one that provides the best selectivity for the desired product.

Issue 3: High Product Loss During Work-up and Purification

The initial reaction mixture shows a good conversion to the desired product, but the final isolated yield is disappointingly low after extraction and chromatography.

Question: My crude yield was high, but I lost a significant amount of product during purification. What could be the cause?

Answer: Purification is a critical step that, while necessary, can be a major source of yield reduction.[1] Losses can occur during aqueous work-up and are particularly common during column chromatography.

  • Causality & Explanation:

    • Aqueous Work-up Losses:

      • Incorrect pH: If your product has acidic or basic functional groups, its solubility in the aqueous and organic layers will be pH-dependent. An incorrect pH can cause the product to partition into the aqueous layer, where it will be discarded.[1]

      • Product Solubility: Some organic compounds have partial solubility in water, leading to incremental losses with each aqueous wash.[1]

    • Column Chromatography Losses:

      • Compound Instability: Some compounds can decompose on the acidic surface of silica gel.[1][14]

      • Co-elution: If the polarity of the product and impurities are very similar, complete separation can be difficult, leading to mixed fractions and a lower isolated yield of the pure product.[1]

      • Improper Technique: Poorly packed columns or incorrect sample loading can result in broad bands and poor separation, leading to product loss.[15]

  • Troubleshooting Protocol:

    • Optimize Aqueous Work-up:

      • Adjust pH: Before extraction, adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]

      • Minimize Washes: Use the minimum number of aqueous washes necessary.

      • Back-Extraction: Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • Improve Chromatographic Purification:

      • Test for Stability: Before committing your entire sample to a column, spot a small amount on a TLC plate and let it sit for an hour. If the spot degrades, your compound may be unstable on silica.

      • Deactivate Silica: If instability is suspected, you can deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[1]

      • Optimize Solvent System: Use TLC to carefully optimize the solvent system for the best possible separation between your product and impurities before running the column.[1]

    • Consider Alternative Purification Methods:

      • Recrystallization: For solid compounds, recrystallization is an excellent purification method that can provide very high purity.[16][17][18]

      • Distillation: For volatile liquids with sufficiently different boiling points from impurities, distillation (including vacuum distillation for high-boiling or sensitive compounds) is effective.[19][20]

Visualized Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low yields.

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? (High Starting Material) check_reaction->incomplete messy Multiple Side Products? incomplete->messy No troubleshoot_incomplete Troubleshoot Reaction: - Check Reagent/Catalyst Quality - Verify Stoichiometry - Optimize Temp/Time - Ensure Anhydrous Conditions incomplete->troubleshoot_incomplete Yes good_crude Good Crude Conversion? messy->good_crude No troubleshoot_messy Troubleshoot Selectivity: - Adjust Temperature - Use Protecting Groups - Employ Inert Atmosphere - Screen Catalysts messy->troubleshoot_messy Yes troubleshoot_purification Troubleshoot Work-up/Purification: - Optimize Extraction pH - Consider Alternative Purification - Test Compound Stability on Silica - Refine Chromatography Method good_crude->troubleshoot_purification Yes

Caption: A workflow for diagnosing the cause of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method?

A1: The choice depends on the physical properties of your compound and the nature of the impurities.

Purification MethodBest For...Key Considerations
Recrystallization Crystalline solidsCompound must have different solubility in a solvent at high vs. low temperatures.[17][21]
Column Chromatography Most non-volatile organic compoundsGood for separating mixtures with different polarities. Compound must be stable on the stationary phase (e.g., silica or alumina).[15]
Distillation Volatile liquidsComponents must have significantly different boiling points.[22] Vacuum distillation is used for high-boiling or heat-sensitive compounds.[19][20]
Sublimation Volatile solidsUsed for solids that can transition directly to a gas phase, leaving non-volatile impurities behind.[20]

Q2: What are the best practices for setting up a reaction under an inert atmosphere?

A2: When working with air- or moisture-sensitive reagents, excluding the atmosphere is critical.[13]

  • Dry Glassware: Oven-dry (e.g., at 120 °C overnight) or flame-dry all glassware immediately before use to remove adsorbed water.[11][23]

  • Assemble Hot: Assemble the glassware while still hot and place it under a positive pressure of inert gas (argon or nitrogen) to cool. This prevents moist air from being drawn back into the flask.

  • Purge the System: Use a "vacuum/backfill" cycle. Evacuate the air from the sealed apparatus using a vacuum pump and then refill it with inert gas. Repeating this process three times is standard practice for ensuring an inert atmosphere.[24]

  • Use Septa and Needles: Transfer liquid reagents using dry syringes through rubber septa. Use a balloon or a Schlenk line to maintain a positive pressure of inert gas throughout the reaction.[11][12]

Q3: How can I be sure my reagents and solvents are pure enough?

A3: Reagent and solvent purity is a common cause of failed reactions.[3][25][26]

  • Reagents: Use reagents from reputable suppliers. When in doubt, purify them according to established procedures (e.g., recrystallization for solids, distillation for liquids). For sensitive catalysts, it's often best to use a fresh bottle.

  • Solvents: For many reactions, "anhydrous" grade solvents in sealed bottles are sufficient. For highly sensitive chemistry, solvents may need to be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents).

Decision Tree for Purification

The following diagram can help guide your choice of purification technique.

G start Is the Crude Product a Solid or Liquid? solid Solid start->solid Solid liquid Liquid start->liquid Liquid solid_check Is it Thermally Stable and Solubility Varies with Temp? solid->solid_check liquid_check Is it Volatile and Boiling Point Differs from Impurities? liquid->liquid_check recrystallize Recrystallization solid_check->recrystallize Yes chromatography_solid Column Chromatography solid_check->chromatography_solid No distill Distillation / Vacuum Distillation liquid_check->distill Yes chromatography_liquid Column Chromatography liquid_check->chromatography_liquid No

Caption: A decision tree for selecting a primary purification method.

References

  • Summary of Stoichiometry: Purity and Yield. (n.d.). Teachy. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Incomplete Reactions Definition - Intro to Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Macleods Pharma. Retrieved from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen Overseas. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from [Link]

  • Question Video: Identifying Which Factor Does Not Affect Percentage Yield. (n.d.). Nagwa. Retrieved from [Link]

  • Methods of Purification of Organic Compounds. (2023, January 8). GeeksforGeeks. Retrieved from [Link]

  • Summary of Stoichiometry: Purity and Yield. (n.d.). Teachy. Retrieved from [Link]

  • How do impurities impact percentage yield? (n.d.). TutorChase. Retrieved from [Link]

  • What Causes A Low Percent Yield In Chemical Reactions? (2025, October 26). Chemistry For Everyone. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder Department of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • How do percent purity and yield affect stoichiometric outcomes? (n.d.). TutorChase. Retrieved from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Why do most chemical reactions not go to completion? (n.d.). Pearson+. Retrieved from [Link]

  • methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved from [Link]

  • How to set up a reactor in an inert atmosphere. (2021, July 29). Quora. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization I. (n.d.). St. Olaf College. Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved from [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025, July 31). Patsnap. Retrieved from [Link]

  • Preparing an inert atmosphere reaction vessel with only an input? (2016, May 6). Chemistry Stack Exchange. Retrieved from [Link]

  • What Are Common Mistakes In Chemistry Synthesis Reactions? (2025, November 15). YouTube. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. Retrieved from [Link]

  • Why don't reactions work? (2022, January 20). Quora. Retrieved from [Link]

  • The ABCs of performing organic synthesis reactions. (2020, December 14). YouTube. Retrieved from [Link]

  • Common ways to lose product and reduce yield? (2018, February 11). Reddit. Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. Retrieved from [Link]

  • How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved from [Link]

  • Literature/resources on reaction conditions optimization? (2017, September 16). Reddit. Retrieved from [Link]

  • Strategies and chemical design approaches to reduce the potential for formation of reactive metabolic species. (n.d.). PubMed. Retrieved from [Link]

  • A sideways look at synthesis. (2018, April 30). Chemistry World. Retrieved from [Link]

  • Strategies of Successful Synthesis Solutions: Mapping, Mechanisms, and More. (2016, March 11). Journal of Chemical Education. Retrieved from [Link]

  • Principles of Organic Synthesis. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

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safe handling and disposal of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound. The following information is structured in a question-and-answer format to directly address potential issues and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and immediate handling of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Q1: What are the primary hazards associated with Methyl 2-oxotetrahydrofuran-3-carboxylate?

A1: Methyl 2-oxotetrahydrofuran-3-carboxylate is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is designated with the GHS07 pictogram and the signal word "Warning".[1] Therefore, appropriate precautions must be taken to avoid skin and eye contact, inhalation, and proximity to open flames or high heat.

Q2: What are the essential physical and chemical properties I should be aware of?

A2: Key properties are summarized in the table below. Understanding these will help in proper handling and storage.

PropertyValueSource
CAS Number 19406-00-9[1][2]
Molecular Formula C6H8O4[1][2]
Molecular Weight 144.125 g/mol [2]
Appearance Colorless to Pale-yellow Liquid[1]
Boiling Point 266.1°C at 760 mmHg[2]
Density 1.265 g/cm³[2]
Flash Point 138.5°C[2]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its stability and integrity, Methyl 2-oxotetrahydrofuran-3-carboxylate should be stored in a tightly sealed container in a dry, well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[1][2] It should be stored away from incompatible materials such as oxidizing agents.

Section 2: Troubleshooting Guide - Safe Handling and Usage

This section provides solutions to specific problems that may arise during the experimental use of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Q4: I need to handle this compound outside of a fume hood. What precautions are necessary?

A4: It is strongly recommended to handle Methyl 2-oxotetrahydrofuran-3-carboxylate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If handling outside a hood is unavoidable, ensure there is adequate local exhaust ventilation. Always wear appropriate Personal Protective Equipment (PPE) as detailed in Q5.

Q5: What specific Personal Protective Equipment (PPE) is required when working with this compound?

A5: A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE.

Body PartProtectionRationale and Source
Hands Chemically resistant gloves (e.g., Nitrile rubber).[4][5]To prevent skin irritation (H315).[1] Glove selection should be based on the specific operational conditions and breakthrough times.[6]
Eyes/Face Safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary if there is a significant splash risk.[4][6]To prevent serious eye irritation (H319).[1]
Body A flame-retardant lab coat, buttoned, over long pants and closed-toe shoes.[4][7]To protect the skin from splashes and accidental contact.
Respiratory Use in a well-ventilated area or with a respirator if vapor concentrations are high or ventilation is inadequate.[7]To prevent respiratory tract irritation (H335).[1]

Q6: What should I do in the event of an accidental exposure?

A6: Immediate and appropriate first aid is critical. Follow the procedures outlined below.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing while rinsing.[8][9] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air.[3][8] If breathing is difficult or symptoms persist, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[11]

Section 3: Spill and Disposal Protocols

This section outlines the correct procedures for managing spills and disposing of Methyl 2-oxotetrahydrofuran-3-carboxylate waste.

Q7: How should I clean up a small spill of Methyl 2-oxotetrahydrofuran-3-carboxylate in the lab?

A7: For minor spills (generally less than 1 liter and contained), laboratory personnel can manage the cleanup by following these steps.

  • Alert Personnel and Ensure Safety: Inform others in the immediate area and restrict access.[12] Eliminate all ignition sources as the compound is combustible.[13]

  • Don Appropriate PPE: Wear the PPE detailed in Q5.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike and absorb the spill.[13]

  • Collect Absorbent Material: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[14][15]

  • Decontaminate the Area: Clean the spill area with soap and water.[15]

  • Dispose of Waste: Label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines.[14]

The following diagram illustrates the general workflow for a minor chemical spill.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Alert Alert Personnel & Restrict Area PPE Don Appropriate PPE Alert->PPE Ensure Safety Contain Contain Spill with Absorbent Material PPE->Contain Proceed to Cleanup Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Minor Spill Cleanup Workflow.

Q8: What is the correct procedure for disposing of waste containing Methyl 2-oxotetrahydrofuran-3-carboxylate?

A8: Disposal of this compound and its containers must be handled as hazardous waste.

  • Do not dispose of it down the drain or in regular trash. [3]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Always follow your local, regional, and national regulations for chemical waste disposal (e.g., US EPA 40 CFR Part 261).

The decision process for waste disposal is outlined in the diagram below.

Waste_Disposal_Decision Start Waste Generated Collect_Waste Collect in Labeled, Sealed Container Start->Collect_Waste Check_Regulations Consult Local, State, & Federal Regulations Arrange_Disposal Arrange for Disposal by Certified Hazardous Waste Vendor Check_Regulations->Arrange_Disposal Adhere to All Requirements Segregate Segregate from Incompatible Wastes Collect_Waste->Segregate Segregate->Check_Regulations End Disposal Complete Arrange_Disposal->End

Caption: Waste Disposal Decision-Making Process.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • CAS#:19406-00-9 | Methyl 2-oxotetrahydrofuran-3-carboxylate | Chemsrc. Chemsrc. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021-09-02). J&K Scientific LLC. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate | C8H12O4 | CID 71628111 - PubChem. National Center for Biotechnology Information. [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. The City University of New York. [Link]

  • First Aid for Chemical Exposure | Coast2Coast. (2024-01-31). Coast2Coast First Aid & CPR/AED. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • First Aid in Case of Pesticide Exposure | US EPA. United States Environmental Protection Agency. [Link]

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Technical Support Center: Navigating the Derivatization of Lactone Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lactone derivatization. This guide is designed for researchers, chemists, and drug development professionals who work with lactone-containing molecules. Lactones are a common motif in natural products and pharmaceuticals, but their inherent reactivity can lead to a host of side reactions during synthetic modifications. This resource provides in-depth, experience-driven answers to common challenges, helping you anticipate, troubleshoot, and prevent unwanted chemical transformations.

Frequently Asked Questions (FAQs): Understanding Lactone Reactivity

This section addresses fundamental questions about the stability and reactivity of the lactone ring.

Question 1: My lactone is hydrolyzing back to the parent hydroxy acid during my reaction workup. Why is this happening and how can I stop it?

Answer: Lactone hydrolysis is a common issue, fundamentally driven by the electrophilic nature of the ester carbonyl carbon, which is susceptible to nucleophilic attack by water. This process is significantly accelerated under both acidic and basic conditions.

  • Under Basic Conditions (e.g., aqueous sodium bicarbonate wash): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon. This is often the primary cause of hydrolysis during standard aqueous workups. The reaction proceeds through a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol.

  • Under Acidic Conditions (e.g., aqueous HCl wash): The acid protonates the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Troubleshooting & Prevention:

  • Anhydrous Conditions: The most effective preventative measure is to maintain strictly anhydrous conditions throughout your reaction and workup, if possible. This involves using dry solvents, flame-dried glassware, and an inert atmosphere (e.g., Argon or Nitrogen).

  • Aprotic/Non-Aqueous Workup: Avoid aqueous washes altogether. Instead, quench the reaction with a non-aqueous reagent and purify directly via filtration through a plug of silica or celite, followed by solvent evaporation and chromatography.

  • Temperature Control: Keep the reaction and workup temperatures as low as possible to reduce the rate of hydrolysis. Performing aqueous washes with chilled solutions can be beneficial.

  • pH Control: If an aqueous wash is unavoidable, use a buffered solution with a pH close to neutral (pH ~7). Avoid strong acids and bases. A saturated solution of ammonium chloride (NH₄Cl) is a mildly acidic and often safer alternative to strong acids for quenching reactions involving acid-labile groups.

Question 2: I'm observing epimerization at the carbon alpha to the carbonyl in my lactone. What causes this and how can I minimize it?

Answer: Epimerization at the α-carbon occurs via the formation of an enolate intermediate. This is a significant risk when the α-carbon is a stereocenter and is subjected to basic conditions. Even weak bases can be sufficient to deprotonate this position, leading to a planar enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers and a loss of stereochemical integrity.

Key Factors Influencing Epimerization:

  • Base Strength & Concentration: Stronger bases (e.g., LDA, NaH) and higher concentrations increase the rate of enolate formation.

  • Temperature: Higher temperatures provide the energy to overcome the activation barrier for deprotonation.

  • Solvent: Polar aprotic solvents (e.g., THF, DMF) can stabilize the enolate, potentially favoring its formation.

Prevention Strategies:

  • Use Non-Nucleophilic Bases: When a base is required, opt for sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges if they are compatible with your reaction.

  • Strict Temperature Control: Introduce reagents slowly and maintain very low temperatures (e.g., -78 °C) when using strong bases to control the formation and subsequent reaction of the enolate.

  • Choice of Counter-ion: The counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome of enolate reactions. Lithium enolates, for instance, are often more covalent and can provide better stereocontrol in certain reactions.

  • Reaction Time: Minimize reaction times to reduce the exposure of the stereocenter to epimerizing conditions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a problem-and-solution format for specific, challenging side reactions encountered during lactone derivatization.

Problem 1: I am trying to perform a reaction on another functional group in my molecule, but the nucleophile is opening the lactone ring instead.

Scenario: A researcher is attempting to displace a tosylate with sodium azide on a molecule that also contains a γ-lactone. The primary product observed is the ring-opened hydroxy acid with an azide group incorporated.

Analysis: This is a classic case of competing reaction pathways. The lactone's carbonyl carbon is an active electrophile, competing with the carbon bearing the tosylate for the azide nucleophile. In many cases, especially with unhindered lactones, the 1,2-addition to the carbonyl is kinetically faster than the Sₙ2 displacement.

Solutions:

  • Protect the Lactone Ring: The most robust solution is to temporarily reduce the lactone to the corresponding diol (a "masked" or "protected" form). This eliminates the electrophilic carbonyl. The diol can be protected, for example, as a silyl ether, before performing the displacement reaction. The lactone can then be reformed in a later step via oxidation.

  • Modify the Nucleophile: Use a less reactive or bulkier nucleophile if the chemistry allows. However, this often compromises the rate of the desired reaction.

  • Change Reaction Conditions:

    • Lower Temperature: This will favor the reaction with the lower activation energy. You must determine experimentally which pathway is favored at lower temperatures.

    • Solvent Choice: A switch to a less polar solvent can sometimes disfavor the attack on the highly polar carbonyl group.

Workflow for Troubleshooting Nucleophilic Attackdot

G Start Unwanted Lactone Ring-Opening by Nucleophile Detected Q1 Is temporary modification of the lactone feasible? Start->Q1 Sol1 Protect Lactone: 1. Reduce to diol (e.g., with LiAlH4). 2. Protect diol (e.g., as silyl ether). 3. Perform desired reaction. 4. Deprotect and re-oxidize to lactone. Q1->Sol1 Yes Q2 Can reaction conditions be altered? Q1->Q2 No End Problem Resolved Sol1->End Sol2 Optimize Conditions: - Lower reaction temperature. - Screen less polar solvents. - Evaluate alternative, bulkier nucleophiles. Q2->Sol2 Yes Q2->End No, Re-evaluate Synthetic Route

Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate monitoring of chemical reactions. Here, we move beyond simple protocols to address the "why" behind the "how," providing field-proven insights to troubleshoot common issues and answer frequently asked questions. Our goal is to empower you with the knowledge to design robust, self-validating analytical systems for your critical work.

Section 1: Foundational Principles & Method Selection

The ability to monitor a reaction in real-time or via discrete sampling is fundamental to understanding its kinetics, optimizing yield, minimizing impurities, and ensuring process safety. The choice of analytical technique is the most critical decision and depends on several factors including the nature of the reactants and products, the complexity of the reaction mixture, and the required speed and sensitivity of the analysis.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best analytical technique for my specific reaction?

A1: The selection process is a trade-off between several performance characteristics.[2] Consider the following:

  • Nature of Analytes: Are your compounds volatile? If so, Gas Chromatography (GC) is a strong candidate.[3] Are they soluble in common solvents and possess a chromophore? High-Performance Liquid Chromatography (HPLC) with UV detection might be ideal.[1] Do your reactants and products have distinct, observable functional groups? Spectroscopic methods like FTIR or NMR could be suitable.[4][5]

  • Reaction Speed: For very fast reactions, in-situ techniques like fiber-optic FTIR or UV-Vis probes are necessary to capture transient intermediates and kinetics accurately.[6][7] For slower reactions (minutes to hours), offline methods like HPLC, GC, or TLC are perfectly adequate.

  • Complexity of the Mixture: Chromatographic techniques (HPLC, GC) excel at separating complex mixtures, providing clean data for each component.[8] Direct spectroscopic analysis (NMR, IR) of a complex mixture can be challenging due to overlapping signals, though they provide rich structural information.[9]

  • Information Required: Are you only interested in the disappearance of a starting material and the appearance of a product (e.g., TLC, basic HPLC)? Or do you need to identify intermediates, quantify byproducts, and elucidate the reaction mechanism? This would require more powerful techniques like LC-MS, GC-MS, or in-situ NMR.[9][10]

Comparative Overview of Core Techniques
TechniquePrinciplePrimary Use CaseSpeedQuantitative?Key AdvantageKey Limitation
HPLC/UPLC Separation by polarity/affinityQuantifying components in complex liquid mixturesMinutes per sampleYes, highly accurateHigh resolution & sensitivityRequires method development
GC-MS Separation by volatility, detection by massAnalysis of volatile/semi-volatile compoundsMinutes per sampleYes, with standards"Gold standard" for identification[10]Limited to thermally stable, volatile analytes
NMR Nuclear spin in a magnetic fieldStructural elucidation, in-situ monitoringSeconds to minutesYes, intrinsically quantitative[11]Unparalleled structural detailLower sensitivity compared to MS
In-situ FTIR Vibrational modes of functional groupsReal-time tracking of functional group changesMilliseconds to secondsYes, with calibrationCaptures transient intermediates[6]Complex spectra, potential for overlapping bands
UV-Vis Electronic transitions (chromophores)Monitoring reactions involving colored compoundsMilliseconds to secondsYes (Beer's Law)[12]Simple, fast, and cost-effectiveLimited to analytes with chromophores
TLC Separation on a planar stationary phaseRapid, qualitative reaction progress checkMinutesSemi-quantitative at bestFast, inexpensive, many samples in parallel[13]Low resolution and sensitivity

Section 2: Chromatographic Techniques (HPLC/UPLC)

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical and chemical industries for its ability to separate, identify, and quantify compounds in a mixture with high precision.

Troubleshooting Guide: HPLC

Issue 1: My retention times are drifting or inconsistent.

  • Causality: Retention time stability is fundamentally linked to the consistency of the mobile phase composition and the column temperature. Even minor variations can cause significant shifts, compromising peak identification.

  • Troubleshooting Steps:

    • Check for Leaks: A leak anywhere in the system will cause a pressure drop and alter the flow rate, directly impacting retention times. Start at the pump and trace the flow path to the detector.[14]

    • Ensure Proper Mobile Phase Preparation: Is the mobile phase freshly prepared and adequately degassed? Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow.[8][15] Use an online degasser or sonicate the mobile phase before use.

    • Verify Column Temperature: Is the column compartment temperature stable? A fluctuating temperature changes the mobile phase viscosity and can alter analyte interaction with the stationary phase. An increase of 1°C can decrease retention time by 1-2%.

    • Check Pump Performance: Worn pump seals or malfunctioning check valves can cause erratic flow delivery.[15] If the pressure is fluctuating rhythmically, this is a likely culprit.

Issue 2: My peaks are tailing or fronting.

  • Causality: Ideal chromatographic peaks are symmetrical (Gaussian). Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase (e.g., acidic silanols on a C18 column interacting with a basic analyte) or by column overload.[16] Peak fronting is less common but typically indicates column overload or poor sample dissolution.

  • Troubleshooting Steps:

    • Check Sample Solvent: Is your sample dissolved in a solvent stronger than the mobile phase? This can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17]

    • Reduce Sample Concentration: Inject a 10-fold dilution of your sample. If the peak shape improves, you were likely overloading the column.

    • Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state. This minimizes secondary interactions.

    • Use a High-Purity Column: Older columns or those made with lower-purity silica have more exposed, active silanol groups. Consider using a column with end-capping or a different stationary phase.

Issue 3: I'm seeing "ghost peaks" (peaks appearing in blank injections).

  • Causality: Ghost peaks are contaminants from previous injections, the mobile phase, or the sample preparation process that are eluting in the current run. They indicate carryover or contamination.

  • Troubleshooting Steps:

    • Clean the Injector: The most common source of carryover is the autosampler needle and injection port. Run a strong needle wash (e.g., a solvent that your analytes are highly soluble in) between injections.

    • Check Mobile Phase Purity: Ensure you are using high-purity, HPLC-grade solvents and fresh reagents for any buffers. Contaminants in the mobile phase can accumulate on the column and elute as a broad peak during a gradient.[15]

    • Extend the Gradient: If running a gradient method, add a high-organic "wash" step at the end of each run to elute any strongly retained compounds from the previous injection.

Protocol: Sample Preparation for Reaction Monitoring

A robust analytical result begins with proper sample preparation. The goal is to create a clean, homogenous sample that is compatible with the HPLC system.[18]

  • Quench the Reaction: Immediately stop the reaction in the aliquot to get an accurate "snapshot" in time. This can be done by rapid cooling, pH adjustment, or adding a chemical quenching agent.

  • Dilute the Sample: Dilute the quenched aliquot with a solvent compatible with your mobile phase.[19] This prevents column overload and ensures the sample solvent doesn't interfere with the chromatography. A common starting point is a 100-fold dilution.

  • Precipitate Proteins/Polymers (if applicable): For biological reactions or polymerizations, add a solvent like acetonitrile or methanol to precipitate large molecules that could foul the column.

  • Filter the Sample: This is a critical, non-negotiable step. Use a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit, leading to high backpressure.[18][20]

  • Add an Internal Standard (for precise quantification): If high accuracy is needed, add a known concentration of an internal standard—a non-reactive, stable compound that does not co-elute with any analytes of interest.

G cluster_prep Sample Preparation Workflow s0 Withdraw Aliquot from Reaction s1 Quench Reaction (e.g., rapid cooling, pH change) s2 Dilute Sample (in mobile phase compatible solvent) s3 Filter Sample (0.2 or 0.45 µm filter) s4 Transfer to HPLC Vial s5 Inject into HPLC

Section 3: Spectroscopic Techniques (NMR & FTIR)

Spectroscopic techniques provide real-time or near-real-time data on the molecular structure and concentration of species in a reaction, often without the need for separation.

FAQs: NMR for Reaction Monitoring

Q1: How can I get quantitative results from NMR? It seems less sensitive than HPLC.

A1: While less sensitive, NMR is an inherently quantitative technique because, under the right conditions, the signal integral is directly proportional to the number of nuclei.[11] To ensure accuracy:

  • Ensure Full Relaxation: The recycle delay (d1) must be long enough for all nuclei of interest to fully relax. A common rule of thumb is to set d1 to 5 times the longest T1 relaxation time of the compounds being quantified.[11]

  • Use a Single Pulse Experiment: Use a simple pulse-and-acquire experiment (like a standard zg30). More complex experiments (e.g., with solvent suppression) can affect signal intensity and may not be reliably quantitative.

  • Check Signal-to-Noise: You need sufficient signal-to-noise (S/N > 20) for reliable integration. If the reaction is too dilute, you may need to increase the number of scans (ns), but be aware this reduces your time resolution.[21]

Q2: My reaction is very fast. How can I monitor it with NMR?

A2: The time resolution of an NMR experiment is limited by the acquisition time and recycle delay. For fast reactions:

  • Minimize Scans: Use the fewest number of scans (ideally ns=1) that gives you acceptable signal-to-noise.[21]

  • Use a Pseudo-2D Array: Most NMR software allows you to set up an arrayed experiment that automatically acquires a series of 1D spectra at defined intervals. This is more precise than manually starting each experiment.[11]

  • Consider Flow NMR: For very fast reactions, a flow NMR setup can be used where the reaction is initiated just before the mixture enters the NMR flow cell, allowing for the observation of very early time points.[5]

Troubleshooting Guide: In-situ FTIR

Issue 1: My baseline is drifting and unstable.

  • Causality: An unstable baseline in FTIR is often caused by changes in the background state of the reaction mixture, such as temperature fluctuations, bubble formation, or the precipitation/dissolution of solids. The instrument measures the difference between the current state and a collected "background" spectrum; if the background state changes, the baseline will drift.

  • Troubleshooting Steps:

    • Ensure Thermal Equilibrium: Collect your background spectrum only after the reaction mixture has reached a stable temperature. Temperature changes affect solvent density and refractive index, which can cause baseline shifts.

    • Check for Bubbles: Ensure the tip of the ATR probe is fully submerged and that the reaction is not generating gas in a way that allows bubbles to adhere to the probe crystal. Bubbles will cause sharp, erratic baseline jumps.

    • Monitor for Phase Changes: If a solid is precipitating or dissolving, the scattering of IR light will change, causing a sloping or shifting baseline. This is a real phenomenon of the reaction, but it can be corrected with baseline analysis functions in the software.

Issue 2: I can't distinguish my product peak from my starting material peak.

  • Causality: Overlapping spectral features are a common challenge in FTIR. If the key functional groups of the reactant and product have similar vibrational frequencies, their peaks will be convoluted.

  • Troubleshooting Steps:

    • Use Second Derivative Spectra: The analysis software can calculate the second derivative of the spectrum. This mathematical treatment can often resolve overlapping peaks into distinct, sharper features, making them easier to track.

    • Multivariate Analysis: If you have reference spectra of pure components, you can use chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the spectra and calculate the concentration of each species in the mixture.[22]

    • Identify a Unique Peak: Look for a different, unique peak for either the reactant or product that is not overlapped. For example, instead of tracking a C=O stretch that is present in both reactant and product, look for the disappearance of a C-Cl stretch from the reactant.

G

Section 4: Method Validation and Trustworthiness

A monitoring method is only useful if it is reliable. For professionals in drug development, adherence to validation guidelines is mandatory. The principles, however, are best practice for all researchers.

FAQs: Method Validation

Q1: What does it mean for a protocol to be a "self-validating system"?

A1: This means the protocol has built-in checks and criteria to ensure the data is reliable. It's about demonstrating that your analytical method is fit for its intended purpose. Key validation characteristics are defined by regulatory bodies and outlined in guidelines like ICH Q2(R1).[23][24]

Q2: What are the most important parameters to validate for a quantitative reaction monitoring method?

A2: According to ICH Q2(R1), for an assay intended for quantification (e.g., determining the % conversion), you must validate the following:

  • Accuracy: How close your measured value is to the true value. This is typically assessed by spiking your reaction matrix with a known amount of a reference standard.

  • Precision: The agreement between repeated measurements. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab, but on different days, with different analysts, or on different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, impurities, degradation products). This is typically demonstrated by showing that you can achieve baseline separation in an HPLC chromatogram.

  • Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample, within a given range. This is determined by analyzing a series of standards at different concentrations.

By systematically evaluating these parameters, you build a body of evidence that proves your method is trustworthy and generates accurate, reproducible data for making critical process decisions.

References

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry . (2017). Hiden Analytical. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Lee, T. D., & Shively, J. E. (1995). Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry . Protein Science, 4(11), 2417–2423. [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy . (2024). ResearchGate. [Link]

  • Reaction Monitoring & Kinetics . (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Pringle, S. D., Giles, K., & Wildgoose, J. L. (2007). Real-time reaction monitoring using ion mobility-mass spectrometry . Analyst, 132(6), 521–525. [Link]

  • How To: Monitor by TLC . (n.d.). University of Rochester Department of Chemistry. [Link]

  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer . (n.d.). LabRulez LCMS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. [Link]

  • Wang, Y., et al. (2023). Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions . Analyst, 148(19), 4647-4660. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation (ICH). [Link]

  • Tips & Tricks for Thin-Layer Chromatography . (n.d.). Separation Science. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . (2025). Abraham Entertainment. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . (n.d.). Chemistry Hall. [Link]

  • Monitoring Kinetics by NMR . (2022). University of Wisconsin-Madison Chemistry Instrument Center. [Link]

  • Kinetics / reaction monitoring . (n.d.). Northwestern University IMSERC. [Link]

  • HPLC Troubleshooting Guide . (n.d.). Chrom-Academy. [Link]

  • Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses . (2015). Journal of Visualized Experiments. [Link]

  • Rehman, A., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis . TrAC Trends in Analytical Chemistry. [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy . (2023). Spectroscopy Online. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! . (2025). PharmaCores. [Link]

  • Troubleshooting Common HPLC Issues . (2025). Labcompare. [Link]

  • Deichert, J. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . University of Victoria Thesis. [Link]

  • Kinetic Profiling by NMR . (2016). University of Bristol. [Link]

  • Chromatography Sample Preparation Guide . (n.d.). Organomation. [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results . (2025). Mastelf. [Link]

  • ReactIR In Situ Spectroscopy . (n.d.). Mettler Toledo. [Link]

  • Spectroscopic methods for kinetic measurements . (n.d.). Fiveable. [Link]

  • Rehman, A., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis . PubMed. [Link]

  • Chen, X. (2021). Seven Essential Steps for In Situ Reaction Monitoring . Spectroscopy Online. [Link]

  • Kenny, P. W., & Lloyd-Jones, G. C. (2022). Mechanistic analysis by NMR spectroscopy: A users guide . Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-45. [Link]

  • Fundamentals of Sample Preparation for Chromatography . (2025). Chrom Tech, Inc. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot . (n.d.). Drawell. [Link]

  • Jichici, R. S. (2004). Solutions and Challenges in Sample Preparation for Chromatography . Journal of Chromatographic Science, 42(1), 1-12. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . (n.d.). Drawell. [Link]

  • Gas Chromatography GC Troubleshooting Guide . (n.d.). SCION Instruments. [Link]

  • Harvey, D. (2023). 1.4: Selecting an Analytical Method . Chemistry LibreTexts. [Link]

  • In Situ FTIR Reaction Monitoring . (2016). YouTube. [Link]

  • Comprehensive User Training For In Situ Reaction Analysis . (2017). Mettler Toledo. [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution . (2025). PharmaGuru. [Link]

  • Different Techniques of Analysis . (n.d.). Pharmaguideline. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Structural Rationale and Predicted NMR Signatures

The first step in any spectral analysis is a thorough examination of the molecule's structure to identify unique nuclear environments.

cluster_mol Methyl 2-oxotetrahydrofuran-3-carboxylate C2 C2 O_lactone O C2->O_lactone O_double_lactone O C2->O_double_lactone C5 C5 O_lactone->C5 C4 C4 C5->C4 C3 C3 C4->C3 C3->C2 C_ester C3->C_ester O_double_ester O C_ester->O_double_ester O_ester O C_ester->O_ester CH3_ester CH₃ O_ester->CH3_ester p1 O1 p2 C5 p3 C4 p4 C3 p5 C2 p6 O(lactone) p7 C(ester) p8 O(ester) p9 O(ester dbl) p10 CH3

Caption: Structure of Methyl 2-oxotetrahydrofuran-3-carboxylate with atom numbering.

The structure reveals several key features influencing its NMR spectra:

  • Chirality: The C3 carbon is a chiral center, which renders the adjacent methylene protons at C4 and C5 diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and will appear as separate signals, each coupling to the other (geminal coupling).

  • Electron-Withdrawing Groups: The molecule contains two carbonyl groups (lactone and ester) and a ring oxygen atom. These electronegative groups will significantly deshield adjacent protons and carbons, shifting their signals downfield.

¹H NMR Spectral Analysis: A Predictive Approach

Based on established chemical shift principles, the ¹H NMR spectrum (in CDCl₃) is predicted to show four main groups of signals.[1][2]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a unique environment, shielded from the ring structure. They will appear as a sharp singlet. Protons of this type typically resonate around δ 3.7-3.8 ppm.[3][4]

  • Methine Proton (H3): This single proton is positioned between two powerful electron-withdrawing carbonyl groups. This environment causes significant deshielding, shifting its signal downfield. It will be split by the two diastereotopic protons on C4, likely appearing as a triplet or a doublet of doublets. A predicted chemical shift is in the range of δ 3.6-3.8 ppm.

  • Methylene Protons at C5 (-CH₂-O-): These two diastereotopic protons are adjacent to the highly electronegative ring oxygen atom, resulting in the most downfield shift among the ring protons. They will appear as two separate multiplets around δ 4.2-4.5 ppm. Each will show geminal coupling to each other and vicinal coupling to the two C4 protons.

  • Methylene Protons at C4 (-CH₂-C-): These protons are further from the ring oxygen and are thus more shielded than the C5 protons. They will appear as two distinct multiplets in the δ 2.3-2.7 ppm range. Their complexity arises from geminal coupling to each other and vicinal coupling to both H3 and the two H5 protons.

Comparison with γ-Butyrolactone: The parent compound, γ-butyrolactone, shows two signals for its ring protons: a triplet around δ 4.3 ppm for the C5 protons (Hα') and a multiplet around δ 2.5 ppm for the C4 protons (Hβ).[5][6] The introduction of the methyl carboxylate group at C3 breaks this symmetry, separating the signals of the diastereotopic protons and shifting the adjacent H4 protons further downfield.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to each unique carbon environment in the molecule.

  • Carbonyl Carbons (C=O): Carbons in carbonyl groups are highly deshielded and appear far downfield. The lactone carbonyl (C2) is expected around δ 174-176 ppm, while the ester carbonyl should appear slightly upfield, around δ 168-170 ppm.[7]

  • Methylene Carbon at C5 (-CH₂-O-): Attached directly to the ring oxygen, this carbon is significantly deshielded and is predicted to resonate at δ 65-68 ppm.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group typically appears in the δ 52-54 ppm range.

  • Methine Carbon (C3): This carbon, bonded to two carbonyl groups, will be found around δ 48-52 ppm.

  • Methylene Carbon at C4 (-CH₂-): This is the most shielded carbon in the ring system, expected to appear at δ 28-32 ppm.

Summary of Predicted NMR Data

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
C2
Ester C=O
C5-H₂, H₅ₐ, H₅ₑ4.2-4.5m
-OCH₃3.7-3.8s
C3-H3.6-3.8t or dd
C4-H₂, H₄ₐ, H₄ₑ2.3-2.7m

s = singlet, t = triplet, dd = doublet of doublets, m = multiplet

Standard Experimental Protocol

To obtain high-quality NMR data for Methyl 2-oxotetrahydrofuran-3-carboxylate, the following standard operating procedure should be followed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans, 2s relaxation delay) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate signals (¹H) and pick peaks (¹H & ¹³C) proc3->proc4 proc5 Assign signals and analyze coupling constants proc4->proc5

Caption: Standard workflow for NMR sample analysis.

Methodology Details:

  • Sample Preparation: Accurately weigh 10-20 mg of Methyl 2-oxotetrahydrofuran-3-carboxylate and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial. Chloroform-d is a good choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm. Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion. After inserting the sample, the instrument's field frequency is "locked" to the deuterium signal of the solvent. The magnetic field is then "shimmed" by adjusting homogeneity coils to maximize resolution, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. For a quantitative spectrum, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons should be used (a 5-second delay is generally a safe starting point). Typically, 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity. Due to the low natural abundance of ¹³C (~1.1%), more scans are required; 1024 scans with a 2-second relaxation delay is a common starting point.

  • Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat. The entire spectrum is then referenced by setting the TMS peak to 0.00 ppm. Finally, signals are integrated (for ¹H) to determine proton ratios, and peak positions are precisely identified.

By following this comprehensive approach, researchers can confidently characterize the structure of Methyl 2-oxotetrahydrofuran-3-carboxylate and distinguish it from potential isomers or impurities, ensuring the integrity of their synthetic and developmental workflows.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 756-766. Available from: [Link]

  • ResearchGate. (n.d.). Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. No TMS. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Gamma-Butyrolactone (NP0000076). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-oxotetrahydrofuran-3-carboxylate is a crucial heterocyclic building block in organic synthesis, valued for its utility in constructing more complex molecular architectures for pharmaceuticals and fine chemicals. Its unique structure, featuring a γ-butyrolactone ring with a β-ketoester functionality, offers multiple reaction sites for further chemical elaboration. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in drug development and process chemistry.

This guide provides an in-depth comparison of the primary synthetic strategies employed to produce this valuable intermediate. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each approach, and present supporting experimental data to ground our analysis.

Route 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a classic and powerful method for forming cyclic β-keto esters via the intramolecular cyclization of a diester.[1][2] This approach is particularly well-suited for synthesizing stable 5- and 6-membered rings, making it a conceptually straightforward route to the target tetrahydrofuranone core.[3][4]

Chemical Rationale & Mechanistic Insight

The reaction proceeds through the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without promoting competing intermolecular reactions or ester cleavage. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this transformation.[4]

The key to this route is the synthesis of a suitable acyclic precursor, typically a diester with a 1,6-relationship between the two ester carbonyls, where one of the carbons in the backbone is replaced by an oxygen atom. A logical precursor is Dimethyl 2-(2-hydroxyethyl)malonate, which upon deprotonation of the hydroxyl group and subsequent intramolecular transesterification, or through a different diester precursor, can lead to the target lactone.

G cluster_0 Dieckmann Condensation Pathway A Adipic Acid Derivative (e.g., Dimethyl 2-(2-methoxyethoxy)malonate) B Enolate Intermediate A->B + Strong Base (e.g., NaH) - H₂ C Cyclic Intermediate B->C Intramolecular Nucleophilic Attack D Methyl 2-oxotetrahydrofuran-3-carboxylate C->D - MeO⁻

Caption: Dieckmann condensation workflow for lactone synthesis.

Advantages & Disadvantages
  • Advantages: This is a high-yielding and often very clean reaction for forming 5-membered rings. The underlying mechanism is well-understood, making troubleshooting more straightforward.

  • Disadvantages: The primary challenge lies in the synthesis of the acyclic diester precursor. This multi-step preparation can lower the overall yield and increase the total cost and labor involved in the synthesis.

Route 2: Michael Addition Followed by Cyclization

A more convergent and often more efficient approach involves the conjugate addition (Michael reaction) of a hydroxy-ester enolate to an α,β-unsaturated ester.[5][6] This strategy builds the carbon skeleton and incorporates the necessary oxygen heteroatom in a single key step, followed by a spontaneous or base-catalyzed cyclization.[7]

Chemical Rationale & Mechanistic Insight

In this route, a simple and readily available starting material like methyl glycolate is deprotonated with a strong base (e.g., sodium hydride) to generate a nucleophilic enolate. This enolate then undergoes a 1,4-conjugate addition to methyl acrylate. The resulting intermediate contains all the necessary atoms and, upon protonation and subsequent intramolecular transesterification (lactonization), yields the final product. The driving force is the formation of a thermodynamically stable five-membered lactone ring.[7]

G cluster_1 Michael Addition Pathway MG Methyl Glycolate ENOL Glycolate Enolate MG->ENOL + NaH - H₂ MA Methyl Acrylate ADD Adduct Intermediate MA->ADD Michael Addition (1,4-Conjugate Addition) ENOL->ADD Michael Addition (1,4-Conjugate Addition) PROD Methyl 2-oxotetrahydrofuran-3-carboxylate ADD->PROD Intramolecular Cyclization (Lactonization)

Caption: Michael addition and cyclization workflow.

Experimental Protocol: Michael Addition Route

The following protocol is adapted from a reported synthesis.[8]

  • Enolate Formation: To a stirred slurry of sodium hydride (2.2 g, 55 mmol, 60% dispersion in mineral oil) in dry diethyl ether (40 mL) at room temperature, add methyl glycolate (4.5 g, 50 mmol) dropwise.

  • Reaction: Stir the reaction mixture for 14 hours at room temperature. After this period, concentrate the mixture under vacuum to remove the ether.

  • Michael Addition: To the resulting solid, add a solution of methyl acrylate (5.2 g, 60 mmol) in dry dimethyl sulfoxide (DMSO, 20 mL) at 0 °C.

  • Cyclization: Stir the mixture for 15 minutes at 0 °C, then remove the cooling bath and continue stirring for an additional 45 minutes at room temperature.

  • Workup: Pour the reaction mixture into 5% H₂SO₄ (60 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Advantages & Disadvantages
  • Advantages: This route utilizes simple, inexpensive, and commercially available starting materials. It is a convergent synthesis, building the core structure efficiently.

  • Disadvantages: The reported yields are moderate (24-31%).[8] The use of sodium hydride requires careful handling under anhydrous conditions. The reaction may require chromatographic purification to isolate the pure product.

Route 3: Alkylation of Dimethyl Malonate

A third common strategy involves the C-alkylation of a malonic ester with a suitable two-carbon electrophile containing a masked or protected hydroxyl group, followed by deprotection and lactonization.[9] A classic electrophile for this purpose is ethylene oxide.

Chemical Rationale & Mechanistic Insight

First, dimethyl malonate is deprotonated with a base like sodium ethoxide to form a soft, resonance-stabilized enolate. This nucleophile then attacks and opens an epoxide, such as ethylene oxide or a substituted analog like butadiene monoxide.[10] This alkylation step forms the C-C bond. The resulting alkoxide is then protonated during workup to yield a hydroxy-diester intermediate. Finally, heating this intermediate, often under acidic or basic conditions, induces intramolecular transesterification to form the lactone ring.

A significant challenge with this route is regioselectivity, especially with substituted epoxides. For example, the reaction of malonate enolates with butadiene monoxide has been reported to yield undesired regioisomers as the major products, suggesting that the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, which may not be the desired position for forming the target lactone.[10]

G cluster_2 Malonate Alkylation Pathway DM Dimethyl Malonate ENOL2 Malonate Enolate DM->ENOL2 + NaOEt - EtOH INT Hydroxy-Diester Intermediate ENOL2->INT Alkylation / Epoxide Opening EO Ethylene Oxide EO->INT Alkylation / Epoxide Opening PROD2 Methyl 2-oxotetrahydrofuran-3-carboxylate INT->PROD2 Lactonization (Heat / Acid) ISSUE Potential Regioisomers (with substituted epoxides) INT->ISSUE Side Reaction

Caption: Alkylation of malonate followed by lactonization.

Advantages & Disadvantages
  • Advantages: Dimethyl malonate is an inexpensive and fundamental building block in organic synthesis. The reactions involved (alkylation, lactonization) are standard transformations.

  • Disadvantages: This is a multi-step process that may have a lower overall yield. The key alkylation step can suffer from poor regioselectivity with substituted electrophiles, leading to difficult-to-separate isomeric byproducts.[10] The use of ethylene oxide, a toxic gas, requires specialized handling and equipment.

Comparative Summary

FeatureRoute 1: Dieckmann CondensationRoute 2: Michael AdditionRoute 3: Alkylation of Malonate
Starting Materials Complex Acyclic DiesterMethyl Glycolate, Methyl AcrylateDimethyl Malonate, Ethylene Oxide
Key Reagents Strong Base (e.g., NaH)Strong Base (e.g., NaH)Base (e.g., NaOEt)
Number of Key Steps 1 (plus precursor synthesis)1 (one-pot, two stages)2 (Alkylation, Lactonization)
Reported Yield (%) Generally Good-ExcellentModerate (24-31%)[8]Variable, can be low overall
Key Advantages High yield for cyclization step, well-understood mechanism.Convergent, uses simple and cheap starting materials.Utilizes fundamental building blocks.
Key Disadvantages Requires multi-step synthesis of the precursor.Moderate yields, requires anhydrous conditions.Potential for low regioselectivity, handling of toxic reagents (ethylene oxide).[10]

Conclusion for the Practicing Scientist

For laboratory-scale synthesis where efficiency and readily available starting materials are paramount, the Michael Addition route (Route 2) presents a compelling option. While the yield is moderate, its convergent nature and use of inexpensive chemicals make it highly attractive. The protocol is straightforward, though it necessitates the use of anhydrous techniques.

The Dieckmann Condensation (Route 1) remains a robust and reliable method, particularly if a suitable acyclic precursor is available or can be synthesized efficiently. Its strength lies in the high-yielding cyclization step.

The Alkylation of Dimethyl Malonate (Route 3) is conceptually simple but fraught with more practical challenges, most notably the potential for poor regiocontrol with more complex electrophiles and the hazards associated with reagents like ethylene oxide. This route may be less favorable unless a specific, highly selective alkylating agent is available.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including scale, available starting materials, equipment, and desired purity of the final product.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1079-1081. Available at: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, γ-butyrolactones are pivotal structural motifs found in numerous natural products and pharmacologically active compounds. Among the most versatile building blocks for their synthesis are the β-keto lactones, specifically the esters of 2-oxotetrahydrofuran-3-carboxylic acid. These compounds serve as valuable intermediates, allowing for a wide range of chemical transformations.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two common derivatives: Methyl 2-oxotetrahydrofuran-3-carboxylate ( 1 ) and Ethyl 2-oxotetrahydrofuran-3-carboxylate ( 2 ).

While differing by only a single methylene unit in their ester moiety, this subtle structural change imparts discernible differences in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate reagent and optimizing reaction conditions to achieve desired synthetic outcomes. This document will dissect the theoretical underpinnings of their reactivity, supported by established chemical principles, and provide practical experimental protocols for their comparative evaluation.

Theoretical Framework: Electronic and Steric Effects

The reactivity of esters in nucleophilic acyl substitution reactions is primarily governed by a balance between electronic effects, which influence the electrophilicity of the carbonyl carbon, and steric effects, which dictate the accessibility of that carbon to incoming nucleophiles.

Electronic Effects

The primary electronic influence from the alkyl portion of the ester is the inductive effect (+I).[3][4] Alkyl groups are electron-donating, pushing electron density towards the carboxyl group. The ethyl group in compound 2 is slightly more electron-donating than the methyl group in compound 1 . This increased electron donation marginally reduces the partial positive charge on the carbonyl carbon of the ethyl ester, thereby decreasing its electrophilicity.[5][6]

  • Methyl Ester (1): Weaker +I effect, slightly more electrophilic carbonyl carbon.

  • Ethyl Ester (2): Stronger +I effect, slightly less electrophilic carbonyl carbon.

While electronically the methyl ester is favored to be more reactive, the difference in inductive effects between methyl and ethyl groups is small, and this factor is often overshadowed by steric considerations.

Steric Effects

Steric hindrance refers to the spatial obstruction that bulky groups present to an approaching reactant. In the context of nucleophilic attack on the ester carbonyl, the size of the alkoxy group plays a crucial role. The ethyl group is larger than the methyl group, creating a more crowded environment around the carbonyl carbon.[7] This increased steric bulk hinders the approach of a nucleophile, raising the activation energy of the reaction.[7][8]

  • Methyl Ester (1): Smaller methyl group, less steric hindrance, more accessible carbonyl.

  • Ethyl Ester (2): Larger ethyl group, greater steric hindrance, less accessible carbonyl.

Therefore, based on steric effects, the methyl ester is predicted to be more reactive than the ethyl ester in reactions involving nucleophilic attack at the carbonyl center.

Caption: Steric hindrance comparison for nucleophilic attack.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles discussed above manifest in tangible differences in reaction rates and yields across several common transformations.

Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of these β-keto lactones under basic conditions proceeds via nucleophilic acyl substitution to yield a salt of the corresponding β-keto carboxylic acid.[9] The rate-determining step is the initial attack of the hydroxide ion on the ester carbonyl.

Prediction: Due to the dominant role of steric hindrance, Methyl 2-oxotetrahydrofuran-3-carboxylate (1 ) is expected to hydrolyze at a faster rate than its ethyl counterpart (2 ).

Hydrolysis_Mechanism start Ester (1 or 2) step1 Tetrahedral Intermediate start->step1 + OH⁻ (fast) step1->start (reverse) step2 Carboxylic Acid + Alkoxide step1->step2 (slow, RDS) - OR⁻ step3 Carboxylate Salt + Alcohol step2->step3 + OR⁻ (fast proton transfer)

Caption: General mechanism for base-catalyzed ester hydrolysis.

Hydrolysis and Decarboxylation

A common synthetic application of β-keto esters is their conversion to ketones via hydrolysis followed by decarboxylation of the resulting β-keto acid.[10][11] The overall reaction rate is dictated by the initial hydrolysis step.

Prediction: The conversion of the methyl ester (1 ) to 2-oxotetrahydrofuran will be faster than that of the ethyl ester (2 ) under identical conditions, as the hydrolysis step is rate-limiting.

CompoundEster GroupPredicted Relative Rate of HydrolysisPrimary Influencing Factor
1 Methyl (-OCH₃)FasterLower Steric Hindrance
2 Ethyl (-OCH₂CH₃)SlowerHigher Steric Hindrance
Table 1: Predicted Relative Reactivity in Hydrolysis.
Alkylation of the α-Carbon

These molecules can be deprotonated at the C3 position to form an enolate, which can then be alkylated.[10][12] While the ester group does not directly participate in the bond-forming step, its identity is crucial for avoiding side reactions. Using a base with a corresponding alkoxide (e.g., sodium methoxide for the methyl ester) is essential to prevent transesterification. The inherent reactivity of the enolate itself is not significantly different between the two compounds.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following self-validating protocols can be employed.

Protocol 1: Comparative Rate of Base-Catalyzed Hydrolysis

This experiment uses gas chromatography (GC) to monitor the disappearance of the starting material over time.

Materials:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate (1 )

  • Ethyl 2-oxotetrahydrofuran-3-carboxylate (2 )

  • Methanol (reagent grade)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dodecane (internal standard)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare two separate 0.1 M stock solutions, one of compound 1 and one of compound 2 , in methanol. To each solution, add dodecane as an internal standard to a final concentration of 0.05 M.

  • Reaction Setup: In two separate round-bottom flasks equipped with stir bars, place 10 mL of each stock solution. Place the flasks in a constant temperature water bath at 25°C.

  • Initiation and Sampling: To each flask, add 10 mL of 1 M NaOH solution simultaneously to initiate the hydrolysis. Start a timer immediately. At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot by adding it to a vial containing 1 mL of 1 M HCl and 2 mL of diethyl ether. Cap the vial and vortex thoroughly. Allow the layers to separate.

  • Sample Preparation for GC: Transfer the organic (ether) layer to a new vial containing a small amount of anhydrous magnesium sulfate.

  • GC Analysis: Inject the dried organic samples into the GC-FID.

  • Data Analysis: Determine the ratio of the peak area of the starting ester to the peak area of the internal standard for each time point. Plot the concentration of the remaining ester versus time for both compounds. The compound with the steeper curve is reacting faster.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare 0.1 M Stock Solutions (Methyl & Ethyl Esters) + Internal Standard react Initiate Hydrolysis with 1M NaOH at 25°C prep1->react sample Withdraw Aliquots at T = 2, 5, 10... min react->sample quench Quench with HCl & Extract with Ether sample->quench gc Analyze Organic Layer by GC-FID quench->gc plot Plot [Ester] vs. Time to Compare Rates gc->plot

Caption: Workflow for comparative hydrolysis rate study.

Conclusion

In comparing the reactivity of Methyl 2-oxotetrahydrofuran-3-carboxylate and Ethyl 2-oxotetrahydrofuran-3-carboxylate, a clear distinction emerges based on fundamental principles of organic chemistry. While electronic effects play a minor role, steric hindrance is the dominant factor . The smaller methyl group of compound 1 presents a less congested pathway for nucleophilic attack on the ester carbonyl compared to the bulkier ethyl group of compound 2 .

Consequently, Methyl 2-oxotetrahydrofuran-3-carboxylate is generally the more reactive of the two in nucleophilic acyl substitution reactions such as hydrolysis and transesterification. For researchers and drug development professionals, this seemingly minor structural difference can have significant implications for reaction kinetics, yield, and the ease of purification. When faster reaction times are desired for transformations involving the ester group, the methyl derivative is the superior choice. Conversely, the ethyl derivative may offer slightly enhanced stability under certain conditions. This guide underscores the importance of considering subtle structural variations when designing and optimizing synthetic pathways.

References

  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1529-1532. Available at: [Link]

  • Reddit. (2020). Why are esters more reactive than carboxylic acids? r/chemhelp. Available at: [Link]

  • Ounsworth, J., & Weiler, L. (1987). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 65(3), 500-507. Available at: [Link]

  • ResearchGate. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-13. Available at: [Link]

  • Charton, M. (1976). Steric effects. II. Base-catalyzed ester hydrolysis. Journal of the American Chemical Society, 98(6), 1552-1556. Available at: [Link]

  • Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available at: [Link]

  • Organic Letters. (2010). Phosphine-Catalyzed Asymmetric Synthesis of β-Lactones from Arylketoketenes and Aromatic Aldehydes. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives. Available at: [Link]

  • EMBIBE. (2023). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. Available at: [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

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A Researcher's Guide to the Structural Validation of Products Derived from Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of discovery. Methyl 2-oxotetrahydrofuran-3-carboxylate, a versatile β-keto lactone, serves as a gateway to a diverse array of functionalized γ-butyrolactone scaffolds. These structures are prevalent in natural products and pharmacologically active molecules. This guide provides an in-depth technical comparison of the products derived from this valuable starting material, focusing on the critical aspect of structural validation. We will delve into the causality behind experimental choices and present self-validating systems to ensure the integrity of your results.

The Synthetic Landscape: Reactivity of a β-Keto Lactone

Methyl 2-oxotetrahydrofuran-3-carboxylate possesses two primary reactive sites: the acidic α-carbon nestled between the ketone and ester functionalities, and the electrophilic carbonyl carbons. This dual reactivity allows for a range of synthetic transformations, primarily alkylation/acylation at the α-position and subsequent modifications.

A common and highly effective transformation is the alkylation of the α-carbon . The hydrogens on the carbon atom situated between the two carbonyl groups of β-keto esters are notably acidic.[1] This is due to the resonance stabilization of the resulting carbanion by both adjacent carbonyl groups. Consequently, even mild bases can readily deprotonate β-keto esters to form stable enolates, which are excellent nucleophiles.[1]

Following alkylation, the ester group can be removed via decarboxylation , a reaction that expels a carboxyl group as carbon dioxide.[2][3] For β-keto esters, this process is often facilitated by heating, proceeding through a cyclic transition state to yield an enol intermediate that tautomerizes to the more stable keto form.[3] A particularly useful method for the decarboxylation of esters with an electron-withdrawing group in the beta position is the Krapcho decarboxylation , which is typically carried out by heating in a polar aprotic solvent with a salt, such as lithium chloride in DMSO.[4][5] This method is advantageous as it often proceeds under near-neutral conditions, which is beneficial for base-sensitive compounds.[5]

An alternative to direct alkylation is the Michael addition , where the enolate of Methyl 2-oxotetrahydrofuran-3-carboxylate can react with α,β-unsaturated compounds. This 1,4-conjugate addition is a powerful tool for carbon-carbon bond formation.

Comparative Structural Validation: A Multi-Technique Approach

The validation of the structures of these reaction products is not a monolithic process but rather a synergistic application of multiple analytical techniques. Below, we compare the expected products from a typical alkylation and decarboxylation sequence with potential alternative products, supported by the spectroscopic data required for their unambiguous identification.

Table 1: Comparison of Expected Product Structures and Key Spectroscopic Features
Compound Structure Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) Expected Mass Spec Fragments
Methyl 2-oxotetrahydrofuran-3-carboxylate (Starting Material) ~3.8 (s, 3H, OCH₃), ~4.4 (t, 2H, OCH₂), ~2.7 (t, 2H, CH₂)~170 (ester C=O), ~200 (keto C=O), ~65 (OCH₂), ~52 (OCH₃), ~45 (α-CH), ~28 (CH₂)~1765 (lactone C=O), ~1740 (ester C=O), ~1650 (enol form)m/z 144 (M⁺), 113, 85, 59
3-Alkyl-2-oxotetrahydrofuran-3-carboxylate (Alkylation Product) Absence of α-H signal, presence of new alkyl signalsQuaternary α-C signal, new alkyl signals~1765 (lactone C=O), ~1735 (ester C=O)M⁺, loss of COOCH₃, loss of alkyl group
3-Alkyl-tetrahydrofuran-2-one (Decarboxylation Product) Absence of OCH₃ signal, complex multiplet for new α-HAbsence of ester C=O and OCH₃ signals, new CH signal at α-position~1770 (lactone C=O)M⁺, loss of alkyl group, fragments from ring opening
Alternative Product: O-Alkylation Signals for enol ether protons and new alkyl group on oxygenSignals for enol ether carbonsAbsence of keto C=O, presence of C=C stretch (~1650)M⁺, fragments corresponding to the furan ring

Note: Specific chemical shifts and fragmentation patterns will vary depending on the nature of the 'R' group.

Experimental Protocols for Synthesis and Validation

Protocol 1: Synthesis of 3-Benzyl-tetrahydrofuran-2-one

Step 1: Alkylation of Methyl 2-oxotetrahydrofuran-3-carboxylate

  • To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add Methyl 2-oxotetrahydrofuran-3-carboxylate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3-benzyl-2-oxotetrahydrofuran-3-carboxylate.

Step 2: Krapcho Decarboxylation

  • Dissolve the crude alkylated product in a mixture of DMSO and water (e.g., 95:5 v/v).

  • Add lithium chloride (2.0 eq) to the solution.

  • Heat the reaction mixture to a high temperature, typically around 150 °C, and monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-benzyl-tetrahydrofuran-2-one.

Protocol 2: Spectroscopic Validation Workflow

A systematic approach to spectroscopic analysis is crucial for irrefutable structure determination.

G cluster_synthesis Synthesis cluster_analysis Structural Validation start Methyl 2-oxotetrahydrofuran-3-carboxylate alkylation Alkylation start->alkylation decarboxylation Decarboxylation alkylation->decarboxylation product Purified Product decarboxylation->product ir IR Spectroscopy product->ir Functional Groups nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) product->nmr Connectivity & Stereochemistry ms Mass Spectrometry product->ms Molecular Weight & Fragmentation xray X-ray Crystallography (if crystalline) product->xray Absolute Confirmation final Validated Structure ir->final nmr->final ms->final xray->final

Caption: Workflow for the synthesis and structural validation of 3-substituted-tetrahydrofuran-2-ones.

Infrared (IR) Spectroscopy: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For β-keto esters, the IR spectrum will show characteristic strong absorption bands for both the ketone and ester carbonyls.[6] Saturated γ-lactones, such as the final decarboxylated product, typically exhibit a C=O stretching vibration at a higher frequency (around 1770 cm⁻¹) compared to acyclic esters due to ring strain.[7] The disappearance of the ester carbonyl peak is a key indicator of a successful decarboxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure.

  • ¹H NMR: Provides information on the proton environment and connectivity. In the starting material, the methoxy protons of the ester will appear as a singlet around 3.8 ppm. The disappearance of this signal is a strong indication of successful decarboxylation. The α-proton in the decarboxylated product will appear as a multiplet, and its coupling to adjacent protons can be used to determine the relative stereochemistry.

  • ¹³C NMR: Reveals the carbon framework. The starting material will have distinct signals for the keto and ester carbonyls. After decarboxylation, the ester carbonyl and methoxy carbon signals will be absent.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the final product, especially in cases of complex alkyl substituents.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns. For γ-butyrolactone derivatives, common fragmentation pathways include the loss of the side chain and ring-opening fragments.[8][9] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. It's important to note that in some ESI-MS conditions, γ-hydroxybutyric acid (the hydrolyzed form of the lactone) can lose water in the ion source to form the lactone, which could be a potential source of misinterpretation if not carefully considered.[10][11]

Alternative Synthetic Approaches and Comparative Analysis

While the alkylation and decarboxylation of Methyl 2-oxotetrahydrofuran-3-carboxylate is a robust method, other synthetic strategies can lead to similar 3-substituted-tetrahydrofuran-2-one products. A comparative analysis of these methods is essential for choosing the optimal route for a specific target molecule.

Alternative 1: Synthesis from α,β-Unsaturated Esters

One alternative involves the conjugate addition of a nucleophile to an α-methylene-γ-butyrolactone. This approach is particularly useful for introducing a wide range of substituents at the β-position (which becomes the 3-position of the final product).

G cluster_main Alkylation/Decarboxylation Route cluster_alt Conjugate Addition Route start_main Methyl 2-oxotetrahydrofuran-3-carboxylate product_main 3-Substituted-tetrahydrofuran-2-one start_main->product_main 1. Base, R-X 2. Heat, LiCl product_alt 3-Substituted-tetrahydrofuran-2-one start_alt α-Methylene-γ-butyrolactone start_alt->product_alt Nucleophile (R⁻)

Caption: Comparison of synthetic routes to 3-substituted-tetrahydrofuran-2-ones.

Advantages of the Conjugate Addition Route:

  • Access to a broader range of nucleophiles: This method allows for the introduction of soft nucleophiles that may not be compatible with the conditions of direct alkylation.

  • Stereocontrol: Chiral nucleophiles or catalysts can be employed to achieve asymmetric synthesis.

Disadvantages:

  • Availability of starting material: The synthesis of the α-methylene-γ-butyrolactone precursor can be challenging.

  • Potential for 1,2-addition: Depending on the nucleophile and reaction conditions, competitive 1,2-addition to the carbonyl group can be a side reaction.

The structural validation of products from this alternative route would follow the same rigorous spectroscopic analysis outlined previously. The key difference in the NMR spectra would be the initial presence of vinylic proton signals in the starting material, which are absent in the final product.

Conclusion

The structural validation of products derived from Methyl 2-oxotetrahydrofuran-3-carboxylate is a critical process that relies on the synergistic use of multiple spectroscopic techniques. By understanding the underlying reactivity of this versatile starting material and employing a systematic workflow for both synthesis and characterization, researchers can confidently determine the structures of novel γ-butyrolactone derivatives. A thorough comparison with alternative synthetic routes and potential byproducts, supported by robust experimental data, ensures the integrity and reproducibility of the research, paving the way for further discoveries in drug development and materials science.

References

  • Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. J Mass Spectrom. 2009;44(12):1733-1741. [Link][8]

  • Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link][9]

  • hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent. [Link][10]

  • Krapcho decarboxylation. Wikipedia. [Link][4]

  • Krapcho Decarboxylation. Chem-Station Int. Ed. [Link][5]

  • Mass spectrometric fragmentation of some lignans. I. Semantic Scholar. [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Warsaw. [Link][7]

  • Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Restek. [Link][11]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Semantic Scholar. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. University of California, Santa Cruz. [Link]

  • Synthesis of a common precursor for THF cores. ResearchGate. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

  • Spectroscopic characterization of radicals formed by hydrogen-atom abstraction from γ -valerolactone and γ -butyrolactone. ResearchGate. [Link]

  • Krapcho Decarboxylation. SynArchive. [Link]

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A Senior Application Scientist's Guide to Purity Determination of Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 2-oxotetrahydrofuran-3-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds and complex molecules.[1] Its structural integrity and purity are paramount, as any impurities—be they residual starting materials, by-products, or enantiomeric contaminants—can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product.[2] This guide provides a comparative analysis of the principal analytical methods for assessing the purity of this key intermediate. As a self-validating framework, it moves beyond mere procedural descriptions to elucidate the underlying scientific rationale for each methodological choice, empowering researchers in drug development to select and implement the most appropriate techniques for their specific needs. The validation of these analytical methods is a documented process that provides evidence of their suitability for the intended purpose, ensuring results are reliable, accurate, and reproducible.[3][4]

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its versatility in separating a wide range of non-volatile and thermally sensitive compounds makes it the primary choice for quantifying the main component (assay) and detecting non-volatile impurities.

The Principle of Causality in Method Design:

For a molecule like Methyl 2-oxotetrahydrofuran-3-carboxylate, which possesses moderate polarity due to its ester and lactone functionalities, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and analysis time. The inclusion of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic impurities.[5] UV detection is appropriate as the ester and lactone carbonyl groups provide sufficient chromophores for sensitive detection around 210-220 nm.

Experimental Protocol: RP-HPLC-UV for Purity and Impurity Profiling

This protocol is designed as a self-validating system by incorporating rigorous System Suitability Testing (SST) as mandated by regulatory guidelines.[4]

1. Materials and Reagents:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate Reference Standard (RS) and Test Sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid. Filter and degas prior to use.

  • Diluent: Acetonitrile:Water (50:50 v/v)

2. Sample and Standard Preparation:

  • Reference Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the RS solution using the test sample.

  • Resolution Solution: Prepare a solution containing the analyte and a known, closely eluting impurity or a related compound to verify column resolution.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Run Time: Sufficient to elute all components (e.g., 20 minutes)

4. System Suitability Testing (SST):

  • Before sample analysis, inject the RS solution five times and the resolution solution once.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0% for five replicate injections of the RS.

    • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting peak in the resolution solution.

  • Trustworthiness Check: Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the RS and test sample solutions.

  • Purity Calculation (Area %):

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Assay Calculation (vs. Reference Standard):

    • Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Weigh & Dissolve Reference & Sample A->B C System Equilibration B->C D System Suitability Test (SST) C->D D->C SST Fail (Troubleshoot) E Inject Blank, Standard, & Sample D->E SST Pass F Integrate Peaks E->F G Calculate Purity & Assay F->G

Caption: Workflow for HPLC-UV Purity Analysis.

Chapter 2: Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography is the premier technique for separating and quantifying volatile and semi-volatile compounds.[6] Its application in analyzing Methyl 2-oxotetrahydrofuran-3-carboxylate is primarily focused on two areas: detecting volatile organic impurities (e.g., unreacted starting materials or volatile by-products) and quantifying residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines.

The Principle of Causality in Method Design:

Direct injection of a solution containing the analyte is feasible. A mid-polarity column (e.g., one containing phenyl and methyl polysiloxane) is a robust choice, offering good selectivity for a range of potential impurities. The temperature program is critical: it must start low enough to resolve volatile solvents and then ramp up to elute the main component and any less volatile impurities in a reasonable time, without causing on-column degradation. Coupling GC with a Mass Spectrometer (MS) is highly advantageous, as it provides not just quantification but also structural information for the definitive identification of unknown impurity peaks.[7]

Experimental Protocol: GC-MS for Volatile Impurities and Residual Solvents

1. Materials and Reagents:

  • Methyl 2-oxotetrahydrofuran-3-carboxylate Test Sample

  • Relevant Solvent Standards (e.g., Methanol, Toluene, etc.)

  • High-purity solvent for dilution (e.g., Dimethyl sulfoxide - DMSO, which has a high boiling point and is a good solvent for the analyte).

2. Sample and Standard Preparation:

  • Solvent Standard Stock Solution: Prepare a mixture of relevant solvents in DMSO at a known concentration (e.g., 1000 µg/mL each).

  • Working Standard: Dilute the stock solution to a concentration relevant to the specification limits (e.g., 10 µg/mL).

  • Test Sample Solution: Accurately weigh about 100 mg of the test sample into a 10 mL headspace vial (if using headspace) or a standard GC vial. Dissolve in a suitable volume of DMSO (e.g., 1 mL).

3. Chromatographic Conditions:

  • GC System: GC coupled to a Mass Spectrometer (MS).

  • Column: e.g., DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C.

  • Split Ratio: e.g., 10:1.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Transfer Line: 250 °C.

  • Ion Source: 230 °C.

  • Scan Range: m/z 35-400.

4. System Suitability and Analysis:

  • SST: Inject the working standard to confirm resolution between key solvents and verify system sensitivity.

  • Analysis: Inject the blank (DMSO), the working standard, and the test sample solution.

  • Identification: Compare retention times with standards. Confirm identity by matching mass spectra against a library (e.g., NIST).

  • Quantification: Calculate the concentration of impurities based on the peak area response relative to the standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Solvent Standards C Inject Sample A->C B Dissolve Sample in appropriate solvent B->C D Separation in GC Column C->D E Detection & Fragmentation in Mass Spec D->E F Identify Peaks (RT & Mass Spectra) E->F G Quantify Impurities vs. Standards F->G Method_Selection A What is the Analytical Goal? B Assay & General Purity A->B C Residual Solvents? A->C D Absolute Purity of Reference Standard? A->D E Enantiomeric Ratio? A->E F Use RP-HPLC-UV B->F G Use GC-MS C->G H Use qNMR D->H I Use Chiral HPLC E->I

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the unambiguous confirmation of a reaction product's identity is not just a matter of scientific rigor; it is a cornerstone of success. As a senior application scientist, I have witnessed firsthand how the strategic application of spectroscopic techniques can accelerate timelines, ensure data integrity, and ultimately, de-risk the entire development process. This guide is born from that experience, designed to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison of the most pivotal spectroscopic tools in the chemist's arsenal: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Our journey will not be a mere recitation of textbook principles. Instead, we will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. We will explore not only what information each technique provides but also, critically, when and why to use it—and how to interpret the data with confidence.

The Spectroscopic Quartet: A Comparative Overview

The confirmation of a reaction product is rarely a solo performance. More often, it is a symphony of complementary data points, each provided by a different spectroscopic technique. Understanding the unique strengths and limitations of each instrument is paramount to orchestrating an efficient and effective analytical workflow.

Technique Principle Information Provided Typical Sample Amount Analysis Time Relative Cost per Sample Key Strengths Key Limitations
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed molecular structure, connectivity (2D NMR), stereochemistry, and quantitation.[1]5-25 mgMinutes to hours[2]HighUnambiguous structure elucidation, non-destructive.[3]Lower sensitivity, higher instrumentation cost.[3]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns.[4]Micrograms to nanogramsSeconds to minutesMedium to HighHigh sensitivity and specificity, excellent for identifying unknowns.[1]Does not directly provide stereochemical information, destructive.
IR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Presence or absence of specific functional groups.MilligramsSeconds to minutesLowFast, simple, non-destructive, good for reaction monitoring.Provides limited information on overall molecular structure.
UV-Vis Spectroscopy Absorption of ultraviolet and visible light, causing electronic transitions.Presence of conjugated systems and chromophores, quantitative analysis.[5]Micrograms to milligramsSeconds to minutesLowSimple, quantitative, good for monitoring reactions with colored products.Limited structural information, only applicable to chromophoric compounds.

The Workflow of Confirmation: A Logical Approach

The process of confirming a reaction product is not a random selection of techniques but a logical progression of inquiry. The following workflow illustrates a common and effective approach to leveraging the strengths of each spectroscopic method in a complementary fashion.

Spectroscopic_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Analysis cluster_final Final Confirmation Start Reaction Complete TLC_or_LCMS Initial Purity Check (TLC or LC-MS) Start->TLC_or_LCMS Is the reaction clean? IR IR Spectroscopy (Functional Group Analysis) TLC_or_LCMS->IR Yes UV_Vis UV-Vis Spectroscopy (Chromophore Check) Mass_Spec Mass Spectrometry (Molecular Weight & Formula) IR->Mass_Spec Functional groups consistent with expected product? UV_Vis->Mass_Spec Chromophore present as expected? NMR NMR Spectroscopy (Definitive Structure) Mass_Spec->NMR Molecular weight matches? Confirmation Product Confirmed NMR->Confirmation Structure confirmed?

Figure 1: A typical workflow for the spectroscopic confirmation of a reaction product.

This workflow begins with a rapid assessment of reaction completion and purity, followed by quick screening techniques to confirm the presence of key structural features. Finally, more detailed and information-rich methods are employed to provide unambiguous structural elucidation.

In-Depth Analysis: A Closer Look at Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[6] By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework, including connectivity and stereochemistry.

Causality in Experimental Choices: The choice of NMR experiment is dictated by the specific question being asked. A simple one-dimensional (1D) ¹H NMR spectrum can quickly confirm the presence of expected proton environments and their relative ratios.[2] However, for complex molecules or to establish connectivity, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

Self-Validating Protocols: A well-designed NMR analysis protocol includes internal checks. For instance, the integration of signals in a ¹H NMR spectrum should correspond to the number of protons in the proposed structure. Furthermore, cross-peaks in 2D spectra must be consistent with the proposed bonding network.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified reaction product.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using an appropriate pulse sequence and number of scans to achieve an adequate signal-to-noise ratio. For reaction monitoring, a pseudo 2D method can provide accurate timing for each spectrum.[2]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Add Internal Standard c->d e Lock & Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Calibrate g->h i Integrate & Analyze h->i

Figure 2: Experimental workflow for 1D ¹H NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[4] This information is crucial for confirming that the reaction has produced a product with the expected molecular formula.

Causality in Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole) depends on the analyte's properties and the desired information. For most organic reaction products, ESI is a soft ionization technique that provides a strong molecular ion peak, which is essential for determining the molecular weight.[7] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition from the accurate mass measurement.[4]

Self-Validating Protocols: The presence of isotopic peaks in the mass spectrum provides an internal validation of the assigned elemental composition. For example, the presence of a characteristic M+2 peak can indicate the presence of chlorine or bromine atoms.

  • Sample Preparation:

    • Prepare a dilute solution of the purified reaction product (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization method.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate ionization mode (positive or negative) over a relevant mass range.

  • Data Processing and Interpretation:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass and isotopic pattern to calculate the elemental composition.

    • Analyze the fragmentation pattern (if present) to gain further structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Dilute Solution b Infuse/Inject into MS a->b c Acquire Mass Spectrum b->c d Identify Molecular Ion Peak c->d e Determine Accurate Mass & Elemental Composition d->e f Analyze Fragmentation e->f

Figure 3: Experimental workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique that identifies the functional groups present in a molecule. It is an excellent first-pass technique to quickly confirm whether a reaction has proceeded as expected, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.

Causality in Experimental Choices: The sampling method (e.g., neat, KBr pellet, thin film) depends on the physical state of the sample. For many organic reaction products, Attenuated Total Reflectance (ATR) is a convenient and popular technique that requires minimal sample preparation.

Self-Validating Protocols: The presence or absence of characteristic absorption bands provides a clear and immediate validation of the presence or absence of specific functional groups. For instance, the appearance of a strong absorption around 1700 cm⁻¹ is a strong indicator of the formation of a carbonyl group.[8]

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

  • Data Processing and Interpretation:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups using a correlation table. Pay close attention to the "fingerprint region" (below 1500 cm⁻¹) for a unique pattern characteristic of the compound.[9]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place Sample on ATR Crystal b Acquire Background Spectrum a->b c Acquire Sample Spectrum b->c d Background Subtraction c->d e Identify Functional Group Bands d->e

Figure 4: Experimental workflow for ATR-IR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the presence of conjugated π-systems and other chromophores.[5] It is a simple and rapid technique that is often used for quantitative analysis and to monitor the progress of reactions involving colored compounds.

Causality in Experimental Choices: The choice of solvent is important as it can influence the wavelength of maximum absorption (λmax). The concentration of the sample should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Self-Validating Protocols: According to the Beer-Lambert Law, a linear relationship should exist between the absorbance and the concentration of the analyte. This can be verified by preparing a calibration curve with standards of known concentrations.

  • Sample Preparation:

    • Prepare a solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) at a known concentration.

  • Instrument Setup and Data Acquisition:

    • Fill a cuvette with the blank solvent and record the baseline.

    • Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Processing and Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Correlate the λmax values with the presence of specific chromophores or conjugated systems.

    • If performing quantitative analysis, use the Beer-Lambert Law (A = εbc) to determine the concentration of the product.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Solution of Known Concentration b Record Baseline with Blank a->b c Record Sample Spectrum b->c d Identify λmax c->d e Correlate to Chromophores d->e

Figure 5: Experimental workflow for UV-Vis Spectroscopy.

The Power of Synergy: A Case Study in Combined Spectroscopic Analysis

To illustrate the complementary nature of these techniques, consider the synthesis of aspirin (acetylsalicylic acid) from salicylic acid and acetic anhydride.

  • IR Spectroscopy: A quick comparison of the IR spectra of the starting material and the product would show the disappearance of the broad O-H stretch of the phenolic hydroxyl group in salicylic acid and the appearance of a new C=O stretch for the ester functional group in aspirin around 1750 cm⁻¹.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product would show a new singlet at around 2.3 ppm corresponding to the methyl protons of the acetyl group, confirming the acetylation of the hydroxyl group.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of aspirin (180.16 g/mol ) and provide its elemental composition (C₉H₈O₄), distinguishing it from the starting material, salicylic acid (138.12 g/mol ).

  • UV-Vis Spectroscopy: While less informative for this specific transformation, UV-Vis could be used to quantify the amount of any unreacted salicylic acid, which has a distinct UV absorption profile from aspirin.

This multi-faceted approach provides an irrefutable body of evidence for the successful synthesis of the desired product.[10]

Conclusion: An Integrated Approach to Certainty

In the rigorous landscape of pharmaceutical and chemical research, the confirmation of a reaction product's identity is a non-negotiable checkpoint. As we have explored, no single spectroscopic technique provides all the answers. Instead, a synergistic and logical application of NMR, MS, IR, and UV-Vis spectroscopy creates a powerful and self-validating analytical workflow. By understanding the fundamental principles, the causality behind experimental choices, and the unique strengths of each method, researchers can navigate the complexities of product characterization with confidence and precision, ensuring the integrity and success of their scientific endeavors.

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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Enantiomerically Enriched Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methodologies.[1] While direct chiral High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is a powerful technique, the indirect approach, involving pre-column derivatization with a Chiral Derivatizing Agent (CDA), offers a versatile and often more accessible alternative for achieving enantiomeric resolution on conventional achiral stationary phases.[1][2]

This guide provides an in-depth technical comparison of common CDAs for the analysis of enantiomerically enriched samples, focusing on primary and secondary amines as a representative analyte class. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the data necessary for informed decision-making in your laboratory.

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, by their very nature, possess identical physicochemical properties in an achiral environment, making their separation on standard HPLC columns impossible. The core strategy of the indirect method is to convert the enantiomeric pair into a mixture of diastereomers by reaction with an enantiomerically pure CDA.[1] These resulting diastereomers exhibit distinct physical and chemical properties, allowing for their separation and quantification using routine achiral HPLC methodologies.[1]

Comparative Performance of Chiral Derivatizing Agents for Amines

The selection of a CDA is a critical determinant of method success, impacting reaction kinetics, derivative stability, chromatographic resolution, and detection sensitivity. Below is a comparative analysis of several widely used CDAs for the derivatization of chiral amines.

FeatureMarfey's Reagent (FDAA)GITC(S)-NIFEOPA / Chiral Thiol
Target Analytes Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary AminesPrimarily Primary Amines
Reaction Time ~60-90 minutes[3]~10-35 minutes[4]~20-30 minutes[4]~20 minutes[3]
Reaction Temp. 40-50°C[3][4]Room Temperature[4]Room Temperature[4]Room Temperature[3]
Derivative Stability Stable for at least 48 hours[3]ModerateGoodCan be less stable
Detection UV (340 nm)UV (254 nm)UV (254 nm)Fluorescence
Key Advantages Gold standard, widely applicable, excellent resolution for amino acids.[3][4]Rapid reaction, high sensitivity.[4]High sensitivity, good enantioselectivity, mild conditions.[4]High sensitivity with fluorescence detection.[5]
Key Disadvantages Longer reaction time, elevated temperature required.[3]Can be less stableCan be expensivePrimarily for primary amines.[5]

Expert Insight: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) remains the gold standard for many applications, particularly in amino acid analysis, due to its reliability and the extensive body of literature supporting its use.[4][6] The strong chromophore introduced allows for sensitive UV detection at 340 nm, where many endogenous compounds do not absorb, thus enhancing selectivity.[7] However, for high-throughput screening or thermally labile analytes, reagents like GITC or (S)-NIFE, which react at room temperature, may be more suitable.[4] The choice ultimately depends on a balance of required sensitivity, analyte functionality, and available instrumentation.

Experimental Protocol: Enantiomeric Purity Determination of a Chiral Primary Amine using Marfey's Reagent

This protocol is designed as a self-validating system, incorporating steps and rationale that ensure the trustworthiness of the generated data.

Materials and Reagents:
  • Racemic and enantiomerically enriched amine analyte

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7)

  • C18 reverse-phase HPLC column

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve the amine analyte (racemic standard, enantiomerically enriched sample, and individual enantiomers if available) in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

    • Causality: Precise concentration determination is crucial for accurate quantification and for ensuring the derivatizing agent is in molar excess.

  • Derivatization Reaction:

    • In a clean vial, add 100 µL of the amine solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone. This ensures a molar excess of the CDA.

    • Add 40 µL of 1 M sodium bicarbonate or 50 µL of 0.5 M triethylamine (TEA) to create a basic environment (pH ~8-9).

    • Causality: The reaction is a nucleophilic aromatic substitution, where the amine attacks the electron-deficient dinitrophenyl ring. A basic catalyst is required to deprotonate the amine, increasing its nucleophilicity.[6]

    • Vortex the mixture and incubate at 40°C for 60-90 minutes.

    • Causality: Gentle heating accelerates the reaction rate to ensure complete derivatization.

  • Reaction Quenching:

    • After incubation, cool the vial to room temperature.

    • Add 20 µL of 2 M HCl to quench the reaction.

    • Causality: Acidification stops the reaction by protonating any remaining amine and the basic catalyst, preventing further derivatization and potential side reactions.

  • Sample Dilution and Filtration:

    • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

    • Causality: Dilution brings the analyte concentration within the linear range of the detector. Filtration removes any particulate matter that could damage the HPLC column.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM sodium phosphate, pH 7) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

    • Causality: A reverse-phase C18 column separates the diastereomeric derivatives based on their differing hydrophobicities. The UV detection at 340 nm is specific to the dinitrophenyl chromophore of the Marfey's derivative, minimizing interference from underivatized analyte or other matrix components.[7]

Trustworthiness: A Self-Validating System through Method Validation

To ensure the scientific integrity of your results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the individual enantiomer derivatives and a racemic mixture to confirm baseline separation and the absence of interfering peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be prepared for the minor enantiomer over a relevant concentration range (e.g., from the limit of quantification to 1.5% of the major enantiomer concentration).[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the major enantiomer with known amounts of the minor enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day and with the same equipment.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[11]

By systematically evaluating these parameters, you build a comprehensive understanding of the method's performance and establish a self-validating system that ensures the trustworthiness of your enantiomeric purity determinations.

Visualization of Workflow and Decision Making

Experimental Workflow for Chiral Derivatization and HPLC Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A 1. Prepare Analyte Solutions (Racemic, Enriched, Standards) B 2. Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) A->B Molar Excess of CDA C 3. Add Basic Catalyst (e.g., TEA) B->C Increase Nucleophilicity D 4. Incubate (e.g., 40°C for 60-90 min) C->D Accelerate Reaction E 5. Quench Reaction (e.g., with HCl) D->E Stop Reaction F 6. Dilute and Filter Sample E->F G 7. Inject onto Achiral HPLC Column F->G H 8. Separate Diastereomers G->H I 9. Detect and Quantify H->I G node_result node_result start Analyte Functional Group? amine Primary/Secondary Amine? start->amine Yes alcohol Alcohol? start->alcohol No high_throughput High-Throughput Needed? amine->high_throughput Yes fluorescence Fluorescence Detector Available? amine->fluorescence No mosher Consider Mosher's Acid (MTPA) alcohol->mosher marfey Consider Marfey's Reagent (FDAA) high_throughput->marfey No gitc_nife Consider GITC or (S)-NIFE high_throughput->gitc_nife Yes fluorescence->marfey No opa Consider OPA/Chiral Thiol fluorescence->opa Yes

Caption: Decision guide for CDA selection.

References

  • A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. Benchchem.

  • A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)-NBD-Py-NCS and Its Alternatives. Benchchem.

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. ResearchGate.

  • A derivatisation agent selection guide. Green Chemistry (RSC Publishing).

  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. ResearchGate.

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. PubMed.

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. ResearchGate.

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. Oxford Academic.

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC.

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Crossref.

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate.

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed.

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications.

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate.

  • Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. ResearchGate.

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.

  • Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. PubMed.

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-oxotetrahydrofuran-3-carboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 1759-45-1), a compound often utilized in the synthesis of complex organic molecules. Our focus is to provide not just a set of instructions, but a framework of understanding, ensuring that safety and compliance are second nature in your laboratory operations.

Inferred Hazard Profile and Immediate Safety Precautions

  • Tetrahydrofuran (THF) Moiety : The parent heterocycle, THF, is a flammable liquid and can form explosive peroxides upon exposure to air and light.[1][2] While the substitutions on the ring in our target molecule may alter these properties, the potential for peroxide formation should not be dismissed, especially if the compound has been stored for an extended period after being opened.

  • Methyl Carboxylate and Oxo Groups : Esters and ketones are generally considered combustible. An SDS for a similar compound, Methyl Tetrahydrofuran-2-carboxylate, lists it as a combustible liquid that causes serious eye damage.

Based on this analysis, Methyl 2-oxotetrahydrofuran-3-carboxylate should be handled as a flammable and irritant chemical.

Personal Protective Equipment (PPE) Protocol

Before handling the chemical for disposal, the following PPE is mandatory:

  • Eye Protection : ANSI/ISEA Z87.1 approved safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn if there is any risk of splashing.[2]

  • Hand Protection : Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling organic solvents and esters. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection : A flame-retardant lab coat must be worn. Ensure it is fully buttoned. Long pants and closed-toe shoes are required at all times in the laboratory.[2]

Waste Segregation and Containment: The First Step to Proper Disposal

The foundation of compliant chemical waste management is proper segregation at the point of generation.[4] Commingling incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container : Select a clean, dry, and chemically compatible container for the waste. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must have a secure, leak-proof screw cap.[4]

  • Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[4] The label must include:

    • The full chemical name: "Methyl 2-oxotetrahydrofuran-3-carboxylate"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Flammable," "Irritant")

    • The date of accumulation start

    • The name of the principal investigator and the laboratory location

  • Collect the Waste : Collect the waste in the designated container. Do not mix it with other waste streams, particularly strong oxidizing agents, acids, or bases, as these are incompatible with many organic compounds.[5]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[1] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4] The SAA should be in a well-ventilated area, away from heat and sources of ignition.[2]

The Disposal Workflow: A Decision-Making Framework

The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[3][6] The following workflow provides a logical pathway for the disposal of Methyl 2-oxotetrahydrofuran-3-carboxylate.

DisposalWorkflow start Start: Waste Methyl 2-oxotetrahydrofuran-3-carboxylate waste_characterization Characterize Waste: - Flammable Liquid - Irritant (Eye/Skin) - Potential Peroxide Former start->waste_characterization container_check Is the container properly labeled and sealed? waste_characterization->container_check label_container Label and seal the container correctly container_check->label_container No storage Store in designated Satellite Accumulation Area (SAA) container_check->storage Yes label_container->storage pickup Arrange for pickup by licensed hazardous waste disposal company storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for Methyl 2-oxotetrahydrofuran-3-carboxylate.

Decontamination and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup
  • For small spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For large spills (>100 mL):

    • Evacuate the immediate area.

    • If the spill is flammable, eliminate all sources of ignition.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Regulatory Compliance: A Shared Responsibility

Disposal of laboratory chemical waste is strictly regulated. In the U.S., the EPA's RCRA regulations provide a "cradle-to-grave" framework for hazardous waste management.[3] It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, stored, and disposed of.[4] Always consult your institution's EHS department and local regulations to ensure full compliance.[2]

References

  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • TCI America. (2018). Safety Data Sheet: Methyl Tetrahydrofuran-2-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • University of Michigan. (n.d.). Tetrahydrofuran - Environment, Health & Safety.
  • Fisher Scientific. (2024). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
  • Organic Syntheses. (n.d.). Purification of Tetrahydrofuran.
  • Environmental Protection Agency. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-amino-2-thiophenecarboxylate.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-oxotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like Methyl 2-oxotetrahydrofuran-3-carboxylate is foundational. This compound serves as a valuable intermediate in the synthesis of complex organic molecules[1]. However, realizing its potential requires an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep, procedurally-focused framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to build a culture of proactive safety, ensuring that every professional handling this substance is protected by a system of well-understood, field-proven protocols.

Section 1: Hazard Assessment - The 'Why' Behind the PPE

Effective PPE strategy begins not with the equipment, but with a thorough understanding of the chemical's intrinsic hazards. The selection of each piece of protective gear is a direct response to a specific risk posed by the substance. The Globally Harmonized System (GHS) classifications for Methyl 2-oxotetrahydrofuran-3-carboxylate provide the scientific basis for our PPE requirements.

Hazard ClassGHS Hazard CodeDescriptionImplication for Handling
Combustible LiquidH227May ignite when exposed to a source of ignition.Requires control of ignition sources and measures to prevent static discharge.
Skin IrritationH315Causes skin irritation upon contact.[2]Direct skin contact must be prevented through appropriate gloves and body protection.
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation upon contact.[2]Mandates robust eye protection to prevent splashes or aerosol contact.
Respiratory IrritationH335May cause respiratory irritation if inhaled.[2]Necessitates the use of engineering controls or respiratory protection to avoid inhaling vapors or mists.

Note: Data is synthesized from available safety information for Methyl 2-oxotetrahydrofuran-3-carboxylate and closely related analogues.[2][3][4]

Section 2: The Core Ensemble - Required PPE for Standard Operations

Based on the hazard assessment, a standard PPE ensemble is required for any procedure involving Methyl 2-oxotetrahydrofuran-3-carboxylate. This ensemble is designed to provide comprehensive protection during routine laboratory operations.

Eye and Face Protection: The First Line of Defense

The risk of serious eye irritation (H319) is the most immediate and severe hazard.[2] Therefore, protection must be absolute.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[5] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Enhanced Requirement: For procedures with a higher risk of splashing, such as transfers of larger volumes (>50 mL) or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[5][6][7] This provides an essential secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

Given its classification as a skin irritant (H315), selecting the correct gloves is critical.[2]

  • For Incidental Contact: Disposable nitrile gloves are a suitable choice for short-term tasks where contact is limited to accidental splashes.[5] Nitrile offers good resistance to a broad range of chemicals and protects against minor abrasions.[8]

  • For Extended Contact or Immersion: No single glove material is impermeable to all chemicals.[8] For prolonged tasks, it is imperative to consult the glove manufacturer's chemical resistance guide to select a material with a documented high breakthrough time for this specific chemical class.

  • The Double-Gloving Technique: For critical operations, wearing two pairs of nitrile gloves is recommended. This practice significantly reduces the risk of exposure from a single glove failure and provides a clear indicator of a breach if the chemical becomes trapped between the layers.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is recommended, buttoned completely to cover the torso and arms.

  • Apparel: Full-length pants and fully enclosed shoes are mandatory.[5][9] Fabrics such as polyester or acrylics should be avoided in favor of natural fibers like cotton, which are less likely to melt and adhere to the skin if exposed to heat.[5]

Respiratory Protection: The Role of Engineering Controls

The primary method for preventing respiratory irritation (H335) is the use of engineering controls.

  • Fume Hood: All handling of Methyl 2-oxotetrahydrofuran-3-carboxylate must be performed inside a certified chemical fume hood to capture vapors at the source.[10]

  • When Respirators are Needed: In the event of an engineering control failure, a large spill, or during specific maintenance tasks where vapor exposure may exceed permissible limits, respiratory protection is required. Use of a respirator necessitates a formal respiratory protection program, including medical clearance and annual fit testing.[5]

Section 3: Procedural Guidance - Integrating PPE into Your Workflow

Safety is an active process, not a passive state. This section provides a step-by-step methodology for integrating PPE into your daily laboratory practice.

Pre-Operational Safety Checklist
  • Verify Fume Hood Functionality: Confirm the fume hood has a current certification and the airflow monitor indicates normal operation.

  • Inspect All PPE: Before donning, meticulously inspect each item. Check gloves for pinholes or degradation. Ensure goggles are clean and the strap is intact.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Prepare for Spills: Have a chemical spill kit rated for flammable/combustible liquids readily available.

Step-by-Step Handling Protocol
  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.

  • Grounding and Bonding: This compound is a combustible liquid.[2] When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[11]

  • Conduct Operations: Perform all manipulations deep within the fume hood (at least 6 inches from the sash) to ensure effective vapor capture.

  • Decontamination: After handling, wipe down the exterior of the primary container before returning it to storage. Decontaminate any equipment used.

  • PPE Doffing (to prevent self-contamination):

    • Remove outer gloves first, peeling them off so they turn inside-out.

    • Remove the face shield (if used) and goggles, handling them by the strap or sides.

    • Remove the lab coat, rolling it so the contaminated exterior is contained inward.

    • Finally, remove the inner gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water immediately after PPE removal.[10]

PPE Selection and Safety Workflow

PPE_Workflow cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Selection & Donning cluster_ops 3. Operations & Disposal cluster_emergency Emergency Plan Task Assess Task & Quantity Hazard Identify Hazards (Skin, Eye, Respiratory, Fire)[2] Task->Hazard Spill Spill Kit Ready Task->Spill Emergency Eyewash/Shower Accessible Task->Emergency Eng_Control Verify Engineering Controls (Fume Hood, Grounding)[12][13] Hazard->Eng_Control Select_PPE Select Appropriate PPE Eng_Control->Select_PPE Proceed if Safe Eye Chemical Goggles (+ Face Shield if splash risk)[5][6] Select_PPE->Eye Hand Nitrile Gloves (Double-glove recommended) Select_PPE->Hand Body FR Lab Coat, Long Pants, Closed Shoes[5][9] Select_PPE->Body Don Don PPE in Correct Sequence Eye->Don Hand->Don Body->Don Handle Perform Handling Protocol in Fume Hood Don->Handle Doff Doff PPE to Avoid Self-Contamination Handle->Doff Waste Dispose of Waste & Contaminated PPE per Regulations[14] Doff->Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.